Stearyl palmitate
Description
Structure
2D Structure
Properties
IUPAC Name |
octadecyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILPUZXRUDPOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O2 | |
| Record name | STEARYL PALMITATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026048 | |
| Record name | Octadecyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Stearyl palmitate appears as white crystals or flakes. (NTP, 1992), Liquid; Other Solid, Yellowish-white to yellowish-brown semisolid; [HSDB] Yellow paste; [Aldrich MSDS] | |
| Record name | STEARYL PALMITATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hexadecanoic acid, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanolin | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanolin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1011 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
460 °F (238 °C) (Closed cup) | |
| Record name | LANOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), insoluble, Sparingly soluble in cold, more in hot alcohol; freely soluble in chloroform, ether, Practically insoluble in water | |
| Record name | STEARYL PALMITATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lanolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11112 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LANOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Specific gravity: 0.935 at 25 °C | |
| Record name | LANOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Lanolin and related materials may contain additives and contaminants which may vary widely. These include detergents and the antioxidants BHT and alpha-tocopherol. Chlorophyll, pesticides from the fleece, and trace metals such as copper, nickel, and chromium might also be present. | |
| Record name | LANOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Translucent, pale yellow, soft tenacious solid | |
CAS No. |
2598-99-4, 100231-75-2, 8006-54-0 | |
| Record name | STEARYL PALMITATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Stearyl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2598-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002598994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11112 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexadecanoic acid, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanolin | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octadecyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lanolin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214W90O2XZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LANOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
131.9 to 133.3 °F (NTP, 1992), 38-44, 38-42 °C, Almost odorless, pale yellow, soft, unctuous solid. MP: 36 °C; specific gravity: 0.935 at 25 °C. Iodine no. 27. Hydroxyl no. 2. Soluble in mineral oils, in some vegetable oils. Readily decomposed in oil-in-water emulsions. /Acetylated lanolin/ | |
| Record name | STEARYL PALMITATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lanolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11112 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LANOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
stearyl palmitate chemical structure and properties
An In-depth Technical Guide to Stearyl Palmitate
Introduction
This compound (C34H68O2) is a wax ester formed from the esterification of stearyl alcohol and palmitic acid.[1][2] It is a long-chain saturated ester that presents as a white, waxy solid at room temperature.[3] Due to its physicochemical properties, including a high melting point, hydrophobicity, and emollient characteristics, this compound is a widely utilized ingredient in the cosmetics, personal care, and pharmaceutical industries.[4][5] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analysis for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
This compound is formally known by its IUPAC name, octadecyl hexadecanoate . It is the ester resulting from the formal condensation of the carboxyl group of palmitic acid (hexadecanoic acid) with the hydroxyl group of stearyl alcohol (1-octadecanol).
The chemical structure is depicted below:
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound's utility is largely dictated by its physical and chemical properties. As a long-chain wax ester, it is non-polar, insoluble in water, and solid at ambient temperatures. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | octadecyl hexadecanoate | |
| Synonyms | Octadecyl palmitate, Palmitic acid octadecyl ester | |
| CAS Number | 2598-99-4 | |
| Molecular Formula | C₃₄H₆₈O₂ | |
| Molecular Weight | 508.9 g/mol | |
| Appearance | White to off-white or pale yellow crystals, flakes, or waxy solid | |
| Melting Point | 55-61 °C (131-142 °F) | |
| Boiling Point | ~528.4 °C (estimated) | |
| Density | ~0.85 g/mL (at 20°C, estimated) | |
| Flash Point | >165 °C (>330 °F) | |
| Solubility in Water | Insoluble (<1 mg/mL at 21°C) | |
| Solubility in Organic Solvents | Soluble in warm organic solvents; solubility order: ethyl acetate > ethanol > acetone > methanol. | |
| LogP (octanol/water) | 15.60 (estimated) | |
| HLB Value | 10 |
Synthesis and Purification
This compound can be synthesized through several methods, with direct esterification being the most common. Enzymatic synthesis offers a greener alternative.
Synthesis Methods
3.1.1 Direct Acid-Catalyzed Esterification (Fischer Esterification)
This method involves the reaction of palmitic acid and stearyl alcohol, typically in a 1:1 molar ratio, in the presence of an acid catalyst. The reaction proceeds by removing water to drive the equilibrium towards the ester product.
Caption: Fischer esterification of this compound.
3.1.2 Lipase-Catalyzed Synthesis
Enzymatic synthesis using lipases, such as immobilized Candida antarctica lipase (Novozym 435), offers high specificity and milder reaction conditions, aligning with green chemistry principles. This method avoids harsh acid catalysts and high temperatures.
Purification
The primary method for purifying this compound is crystallization . The crude product is dissolved in a suitable heated organic solvent, such as ethanol or octanoic acid, followed by controlled cooling to 0°C. This process allows for the selective crystallization of the high-purity wax ester, while unreacted starting materials and byproducts remain in the solvent.
Experimental Protocols
Protocol for Direct Esterification Synthesis
This protocol is adapted from general procedures for wax ester synthesis.
-
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of palmitic acid (e.g., 25.65 g, 0.1 mol) and stearyl alcohol (27.05 g, 0.1 mol).
-
Solvent and Catalyst Addition: Add an appropriate solvent such as toluene (~150 mL) to facilitate azeotropic removal of water. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 0.5% by weight of total reactants).
-
Reaction: Heat the mixture to reflux (approx. 110-120°C). Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water (~1.8 mL for 0.1 mol scale) has been collected (usually 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Protocol for Lipase-Catalyzed Synthesis
This protocol is based on procedures for the enzymatic synthesis of similar wax esters.
-
Reactant Preparation: In a screw-capped flask, dissolve palmitic acid (e.g., 2.0 mmol) and stearyl alcohol (e.g., 4.0 mmol, a 2:1 molar ratio of alcohol to acid) in a suitable organic solvent like hexane (e.g., 5.0 mL).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, ~0.4 g).
-
Reaction: Incubate the mixture in a horizontal water bath shaker at a controlled temperature (e.g., 40-50°C) for a specified time (e.g., 1-24 hours). Reaction progress can be monitored by taking aliquots and analyzing via TLC or GC.
-
Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with fresh solvent and reused.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
Protocol for Purification by Crystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol (~70°C).
-
Crystallization: Slowly cool the solution to room temperature, then transfer to an ice bath or refrigerator (0-4°C) and allow it to stand for several hours to promote complete crystallization.
-
Filtration: Collect the crystallized solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove residual impurities.
-
Drying: Dry the purified this compound crystals in a vacuum oven at a temperature below its melting point (e.g., 40°C) to a constant weight.
Protocol for GC-MS Characterization
Gas chromatography-mass spectrometry (GC-MS) is used to confirm the purity and identity of the synthesized this compound.
-
Sample Preparation (Derivatization): While wax esters can sometimes be analyzed directly, analysis is often improved by derivatizing any unreacted fatty acids. A small amount of the sample (~1 mg) is dissolved in a solvent (e.g., isooctane). A silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added, and the mixture is heated (e.g., at 60°C for 30 minutes) to convert any free fatty acids to their more volatile TMS esters.
-
GC-MS Instrument Setup:
-
Column: Use a non-polar capillary column suitable for high-temperature analysis (e.g., AT™-5MS, 30 m x 0.25 mm).
-
Injector: Splitless injection at 280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5-2.0 mL/min).
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15-20°C/min to 280-300°C and hold for 10 minutes.
-
MS Detector: Electron Impact (EI) ionization at 70 eV. Scan range m/z 50-700.
-
-
Analysis: Inject 1 µL of the prepared sample. The retention time of the this compound peak will be characteristic, and the mass spectrum will show a molecular ion peak (m/z 508.9) and characteristic fragmentation patterns confirming its identity.
Applications in Research and Drug Development
This compound is primarily used as an excipient in topical and transdermal formulations. Its functions include:
-
Emollient and Skin Conditioner: It forms an occlusive layer on the skin, reducing transepidermal water loss and improving skin texture.
-
Thickener and Viscosity Modifier: It increases the viscosity of oil-based systems in creams and lotions, enhancing stability and sensory feel.
-
Emulsion Stabilizer: It helps to stabilize oil-in-water and water-in-oil emulsions.
-
Binder: In solid dosage forms or pressed powders, it acts as a binder to ensure cohesion.
In drug development, it is explored for use in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for controlled drug release and targeted delivery of therapeutic agents.
Safety and Toxicology
This compound is considered a safe and non-toxic ingredient for cosmetic and pharmaceutical applications.
-
Acute Toxicity: The acute oral toxicity is very low (LD₅₀ > 5 g/kg), and dermal toxicity is also low (LD₅₀ > 2 g/kg).
-
Irritation: It is not expected to be a skin or eye irritant in its solid form. Contact with the molten wax may cause thermal burns.
-
Sensitization: It is not considered a skin sensitizer.
-
Regulatory Status: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in cosmetic ingredients.
Summary Workflow
The following diagram illustrates the logical workflow from synthesis to characterization of this compound.
Caption: Workflow for this compound synthesis.
References
stearyl palmitate synthesis from stearyl alcohol and palmitic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearyl palmitate (C34H68O2) is a long-chain fatty acid ester synthesized from the reaction of stearyl alcohol and palmitic acid.[1] This wax ester serves as a crucial excipient in the pharmaceutical, cosmetic, and food industries, valued for its properties as an emollient, thickener, lubricant, and emulsion stabilizer.[1][2][3] Its synthesis is primarily achieved through direct acid-catalyzed esterification or enzymatic processes, each offering distinct advantages in terms of reaction conditions, yield, and purity. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing experimental protocols, reaction kinetics, and purification methods for high-purity production.
Physicochemical Properties of this compound
This compound is a white, waxy solid at room temperature, characterized by its insolubility in water and solubility in oils.[4] Its distinct properties are a direct result of its long, saturated hydrocarbon chains.
| Property | Value | Reference |
| Chemical Formula | C34H68O2 | |
| Molecular Weight | 508.9 g/mol | |
| Appearance | White crystals or flakes | |
| Melting Point | 55 - 57 °C (131 - 135 °F) | |
| CAS Number | 2598-99-4 | |
| Solubility | Insoluble in water; Soluble in oils | |
| Purity (Commercial) | >99% |
Synthesis Methodologies
The formation of this compound from stearyl alcohol and palmitic acid is an esterification reaction. The primary methods employed for its synthesis are direct acid-catalyzed esterification (Fischer esterification) and lipase-catalyzed enzymatic synthesis.
Direct Acid-Catalyzed Esterification
This classical method involves heating stearyl alcohol and palmitic acid in the presence of a strong acid catalyst. The reaction, known as Fischer esterification, is a reversible process where the acid protonates the carbonyl oxygen of palmitic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of stearyl alcohol. Water is produced as a byproduct, and its removal (e.g., by azeotropic distillation) can drive the reaction toward the product side, increasing the yield.
Common acid catalysts include sulfuric acid (H2SO4), p-toluenesulfonic acid (p-TSA), and hydrochloric acid (HCl). Heterogeneous catalysts, such as metal oxides (e.g., magnesium oxide, tin oxide), have also been utilized to simplify catalyst removal.
Lipase-Catalyzed Enzymatic Synthesis
Enzymatic synthesis offers a "greener" alternative, proceeding under milder conditions with high specificity, which reduces the formation of byproducts. Lipases (triacylglycerol hydrolases) are used as biocatalysts to facilitate the esterification reaction. In a low-water environment, the natural hydrolytic function of lipases is reversed to favor synthesis.
Immobilized lipases, such as Novozym 435 (from Candida antarctica) or Lipozyme RM IM, are commonly used as they provide enhanced stability and can be easily recovered and reused. This method avoids the use of harsh acids and high temperatures, making it suitable for sensitive substrates.
Experimental Protocols
The following sections provide detailed methodologies for the laboratory-scale synthesis of this compound.
Protocol 1: Acid-Catalyzed Esterification
This protocol describes a typical batch reaction using an acid catalyst.
Materials and Equipment:
-
Palmitic Acid (1 mole equivalent)
-
Stearyl Alcohol (1.2 mole equivalent)
-
p-Toluenesulfonic acid (p-TSA) (0.02 mole equivalent)
-
Toluene (solvent)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Reaction Setup: A round-bottom flask is charged with palmitic acid, stearyl alcohol, p-TSA, and toluene. The flask is fitted with a Dean-Stark apparatus and a reflux condenser.
-
Esterification: The mixture is heated to reflux with vigorous stirring. The toluene-water azeotrope will distill, and the water will be collected in the Dean-Stark trap, effectively removing it from the reaction.
-
Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material (palmitic acid) is consumed.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The toluene is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield pure, white crystals of this compound.
-
Drying: The crystals are collected by filtration and dried under vacuum.
Protocol 2: Lipase-Catalyzed Esterification
This protocol outlines a solvent-free synthesis using an immobilized lipase.
Materials and Equipment:
-
Palmitic Acid (1 mole equivalent)
-
Stearyl Alcohol (1 mole equivalent)
-
Immobilized Lipase (e.g., Novozym 435, 5-10% by weight of total substrates)
-
Jacketed glass reactor or round-bottom flask
-
Heating system (water bath or heating mantle)
-
Mechanical or magnetic stirrer
-
Vacuum system
-
Filtration apparatus
Procedure:
-
Reactant Preparation: Palmitic acid and stearyl alcohol are added to a reaction vessel and heated to 70°C with stirring until a clear, homogenous melt is formed.
-
Enzyme Addition: The immobilized lipase is added to the molten substrate mixture.
-
Reaction: The reaction is carried out at a constant temperature (e.g., 70°C) with continuous stirring. A vacuum is applied to the system to continuously remove the water formed during the reaction, which shifts the equilibrium towards ester formation.
-
Monitoring: The progress of the reaction can be monitored by measuring the decrease in the acid value of the mixture over time.
-
Catalyst Recovery: Upon completion, the hot reaction mixture is filtered to separate the immobilized lipase for potential reuse.
-
Product Isolation: The molten filtrate, which is the crude this compound, is allowed to cool and solidify. Further purification via recrystallization can be performed if higher purity is required.
Reaction Kinetics and Optimization
The synthesis of fatty acid esters is influenced by several key parameters. Optimizing these variables is critical to maximizing reaction rate and yield.
| Parameter | Effect on Synthesis | Typical Range / Optimal Condition | Reference |
| Temperature | Increases reaction rate, but excessive heat can degrade catalysts (especially lipases) or cause side reactions. | Acid-catalyzed: 60-80°CLipase-catalyzed: 40-70°C | |
| Reactant Molar Ratio | Using an excess of one reactant (usually the alcohol) can shift the equilibrium to favor product formation. | 1:1 to 1:12 (Acid:Alcohol) | |
| Catalyst Loading | Higher catalyst concentration generally increases the reaction rate up to a certain point. | Acid: 1-5 wt%Lipase: 5-10 wt% | |
| Water Removal | Continuous removal of water byproduct is crucial for driving the reversible reaction to completion and achieving high yields. | Use of Dean-Stark trap or vacuum | |
| Agitation Speed | Ensures proper mixing and overcomes mass transfer limitations, especially in heterogeneous (lipase) systems. | 400-600 rpm |
The esterification of palmitic acid often follows pseudo-first-order kinetics when the alcohol is used in significant excess. The activation energy for such systems has been reported to be in the range of 32-36 kJ/mol.
Purification and Characterization
Achieving high purity is essential for pharmaceutical and cosmetic applications.
-
Purification: The primary method for purifying this compound is crystallization . The crude product is dissolved in a hot solvent (e.g., ethanol, isopropanol, octanoic acid) and then cooled slowly, allowing the high-purity ester to crystallize while impurities remain in the solvent. The crystals are then isolated by filtration.
-
Characterization: The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR): To confirm the ester structure by observing characteristic chemical shifts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Applications in Research and Drug Development
This compound's physicochemical properties make it a versatile excipient:
-
Topical Formulations: It acts as an emollient and thickening agent in creams and lotions.
-
Oral Solid Dosage: It serves as a lubricant in tablet manufacturing, preventing sticking to punches and dies.
-
Drug Delivery: Its lipid nature is utilized in the formulation of lipid nanoparticles and other drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs.
-
Controlled Release: It can be used as a matrix-forming agent in sustained-release oral dosage forms.
Conclusion
The synthesis of this compound from stearyl alcohol and palmitic acid can be effectively achieved through both acid-catalyzed and lipase-catalyzed esterification. While the traditional acid-catalyzed method is robust, enzymatic synthesis offers a milder, more sustainable alternative with high selectivity. The choice of method depends on the desired scale, purity requirements, and processing constraints. Careful optimization of reaction parameters and appropriate purification techniques are paramount to producing high-quality this compound suitable for its demanding applications in the pharmaceutical and scientific fields.
References
Natural Sources of Stearyl Palmitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitate, a wax ester composed of stearyl alcohol and palmitic acid, is a naturally occurring lipid found in various plant and animal sources. Its properties as an emollient, thickener, and stabilizer make it a valuable ingredient in the cosmetic, pharmaceutical, and food industries. This technical guide provides an in-depth overview of the natural origins of this compound, including its biosynthesis, methods for its extraction and quantification, and a summary of its presence in various natural waxes.
Natural Occurrence and Biosynthesis
This compound is a component of the complex mixture of lipids that form protective wax coatings on plant leaves and fruits, and is also found in the secretions of some insects and mammals. Its biosynthesis is a two-step enzymatic process. First, a fatty acyl-CoA reductase (FAR) reduces a C18 acyl-CoA (stearoyl-CoA) to its corresponding fatty alcohol (stearyl alcohol). Subsequently, a wax synthase (WS) catalyzes the esterification of this fatty alcohol with a C16 acyl-CoA (palmitoyl-CoA) to form this compound.
Signaling Pathway: Biosynthesis of this compound
Caption: Biosynthesis of this compound.
Quantitative Data on Natural Sources
Direct quantitative data on the concentration of this compound in natural sources is limited in scientific literature. Most studies focus on the overall composition of waxes, often reporting the total percentage of wax esters or the distribution of fatty acid and fatty alcohol constituents after hydrolysis. However, based on the known composition of various natural waxes, we can infer the likely presence of this compound. The following table summarizes the general composition of waxes where this compound may be found.
| Natural Source | General Wax Composition | Likely Presence of this compound |
| Carnauba Wax (Copernicia prunifera) | Composed mainly of fatty acid esters (80-85%), free fatty alcohols (10-15%), acids (3-6%), and hydrocarbons (1-3%). The esters are predominantly composed of C24 to C28 acids and C30 to C34 alcohols. | Present, but likely a minor component, as the major esters have longer chain lengths. |
| Beeswax (Apis mellifera) | A complex mixture of hydrocarbons (~14%), free fatty acids (~12%), and fatty acid esters (~67%). The major esters are formed from C16 to C32 fatty acids and C24 to C34 fatty alcohols. | Present. Palmitic acid is a known constituent of the fatty acids in beeswax, and stearyl alcohol has been identified in the alcohol fraction. |
| Plant Epicuticular Waxes | Highly variable depending on the plant species, but generally contain very-long-chain fatty acids, alkanes, primary and secondary alcohols, ketones, and wax esters. | Present in the wax ester fraction of many plants, though typically as a minor component among a wide range of other esters. |
| Mammalian Sebum | Composed of triglycerides, wax esters, squalene, and free fatty acids. The composition varies between species. | Present. Wax esters are a significant component of sebum, and both palmitic acid and stearic acid are common fatty acids in mammals. |
Experimental Protocols
The analysis of this compound in natural sources involves extraction of the lipid fraction followed by chromatographic separation and detection.
Experimental Workflow: Extraction and Analysis of this compound
Caption: General workflow for this compound analysis.
Extraction of Waxes
a. From Plant Material (e.g., Leaves):
-
Solvent Immersion: Briefly immerse a known weight of fresh plant material (e.g., 10-20 g) in a suitable organic solvent such as chloroform or hexane for 30-60 seconds with gentle agitation.
-
Solvent Collection: Remove the plant material and filter the solvent to remove any solid debris.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the crude wax extract.
b. From Animal Waxes (e.g., Beeswax):
-
Dissolution: Dissolve a known weight of the wax in a suitable solvent like chloroform or a mixture of chloroform and methanol at a concentration of approximately 1-5 mg/mL. Gentle heating may be required to ensure complete dissolution.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For wax esters, high-temperature GC is required.
a. Sample Preparation:
-
Dissolution: Dissolve the crude wax extract in a suitable solvent (e.g., hexane or chloroform) to a final concentration of approximately 1 mg/mL.
-
Internal Standard: Add a known amount of an internal standard (e.g., a wax ester with a different chain length not present in the sample) for accurate quantification.
b. GC-MS Conditions:
-
Column: High-temperature capillary column (e.g., DB-1HT, 30 m x 0.25 mm i.d., 0.1 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, operated in splitless mode at a high temperature (e.g., 340°C).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 15°C/minute.
-
Ramp to 340°C at 5°C/minute, hold for 15 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 340°C.
-
c. Identification and Quantification:
-
Identification: this compound is identified by its retention time and the fragmentation pattern in its mass spectrum.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with pure this compound standards.
Quantification by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is suitable for the analysis of non-volatile compounds like long-chain wax esters.
a. Sample Preparation:
-
Dissolution: Dissolve the crude wax extract in a suitable solvent mixture (e.g., chloroform/methanol) to a final concentration of 1-5 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.
b. HPLC-ELSD Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of two solvents is typically used.
-
Solvent A: Methanol/Water (95:5, v/v)
-
Solvent B: Dichloromethane/Methanol (50:50, v/v)
-
-
Gradient Program:
-
Start with 100% Solvent A.
-
Linearly increase to 100% Solvent B over 30 minutes.
-
Hold at 100% Solvent B for 10 minutes.
-
Return to initial conditions and equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30°C.
-
ELSD Conditions:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow Rate: 1.5 L/minute.
-
c. Quantification:
-
A calibration curve is constructed by injecting known concentrations of pure this compound standard and plotting the peak area against concentration. The concentration of this compound in the sample is then determined from this curve.
Conclusion
This compound is a naturally occurring wax ester found in a variety of plant and animal sources, albeit often as a minor component of complex lipid mixtures. While specific quantitative data remains scarce, its presence can be inferred from the known composition of natural waxes such as carnauba wax and beeswax. The biosynthesis of this compound involves the enzymatic action of fatty acyl-CoA reductases and wax synthases. Its analysis and quantification from natural matrices can be effectively achieved using high-temperature GC-MS or HPLC-ELSD, following appropriate extraction and sample preparation procedures. Further research is warranted to elucidate the precise concentrations of this compound in various natural sources to better understand its distribution and potential for commercial exploitation.
stearyl palmitate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of stearyl palmitate, a wax ester with significant applications in the pharmaceutical, cosmetic, and research sectors. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its application in advanced drug delivery systems.
Core Properties of this compound
This compound is the ester formed from the condensation of stearyl alcohol and palmitic acid. It functions as an emollient, thickener, and stabilizer in various formulations.
| Property | Value | Reference |
| CAS Number | 2598-99-4 | [1][2] |
| Molecular Formula | C34H68O2 | [1] |
| Molecular Weight | 508.9 g/mol | [1] |
| Appearance | White crystals or flakes | [1] |
| Solubility | Insoluble in water | |
| Melting Point | 57 °C (135 °F) | |
| HLB Value | 10 |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. Below are protocols for its enzymatic synthesis and analysis via Gas Chromatography-Mass Spectrometry (GC-MS).
Enzymatic Synthesis of this compound
The enzymatic synthesis of this compound offers a green and efficient alternative to traditional chemical methods, providing high specificity and mild reaction conditions. Lipases are commonly used as biocatalysts for this esterification reaction.
Materials:
-
Palmitic acid
-
Stearyl alcohol
-
Immobilized lipase (e.g., from Candida rugosa)
-
Organic solvent (e.g., n-hexane)
-
Molecular sieves (optional, for water removal)
-
Reaction vessel (e.g., sealed glass ampoules or a stirred-tank reactor)
-
Incubator or water bath with temperature control
-
Filtration or centrifugation setup
Procedure:
-
Reactant Preparation: Accurately weigh palmitic acid and stearyl alcohol and add them to the reaction vessel. The molar ratio of alcohol to acid can be varied to optimize the reaction, with ratios from 1:1 to 15:1 being reported for similar ester syntheses. If a solvent is used, add it to the mixture.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading typically ranges from 2% to 10% (w/w) of the total substrates.
-
Reaction Incubation: Seal the reaction vessel and place it in an incubator or water bath at a controlled temperature (e.g., 40-60 °C). The reaction time can vary from a few hours to several days, depending on the specific conditions and desired conversion rate. Agitation (e.g., using a magnetic stirrer or shaker) is recommended to ensure proper mixing.
-
Water Removal (Optional): To drive the equilibrium towards ester formation, water produced during the reaction can be removed by adding activated molecular sieves to the reaction mixture.
-
Reaction Termination and Product Recovery: Once the desired conversion is achieved, terminate the reaction by separating the immobilized enzyme from the reaction mixture through filtration or centrifugation. The enzyme can be washed with a suitable solvent and stored for reuse.
-
Product Purification: The resulting mixture can be purified to isolate this compound. This may involve techniques such as solvent evaporation, crystallization, or chromatography.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the qualitative and quantitative analysis of this compound. The following is a general protocol for its analysis, which may require optimization based on the specific instrument and sample matrix.
Materials:
-
This compound sample
-
Internal standard (e.g., hexadecane)
-
Silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) for derivatization, if analyzing the constituent fatty acid and alcohol separately after hydrolysis. For direct analysis of the ester, derivatization may not be necessary.
-
Organic solvent (e.g., n-hexane)
-
GC-MS system equipped with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable organic solvent. An internal standard can be added at this stage for quantitative analysis.
-
Injection: Inject a small volume (e.g., 1-2 µL) of the prepared sample into the GC injector port, which is heated to a high temperature (e.g., 280 °C) to vaporize the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the capillary column. The column temperature is typically programmed to increase over time (e.g., starting at 80°C, holding for 2 minutes, then ramping at 20°C/min to 280°C and holding for 10 minutes) to separate the components of the mixture based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry Detection: As the separated components elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact ionization at 70 eV), and the resulting charged fragments are separated based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum provides a molecular fingerprint of each component, allowing for its identification by comparing the fragmentation pattern to a spectral library. For quantitative analysis, the peak area of the analyte is compared to that of the internal standard.
Visualizing Experimental Workflows
Diagrams created using Graphviz provide a clear visual representation of experimental processes.
Caption: Enzymatic synthesis of this compound workflow.
Caption: Preparation of this compound-based solid lipid nanoparticles.
Applications in Drug Development
This compound is utilized in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for drug delivery. These lipid-based nanoparticles offer several advantages, including enhanced drug stability, controlled release, and the ability to encapsulate both lipophilic and hydrophilic drugs. The solid matrix of this compound at physiological temperatures provides a stable core for the nanoparticle, protecting the encapsulated drug from degradation. The preparation of these nanoparticles often involves a hot homogenization technique followed by ultrasonication or microfluidization to achieve the desired particle size and distribution. The use of this compound in these advanced drug delivery systems is a promising area of research for improving the therapeutic efficacy of various drugs.
References
The Elusive Solution: An In-depth Technical Guide to the Solubility of Stearyl Palmitate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Stearyl palmitate, a long-chain wax ester, is a cornerstone ingredient in a multitude of pharmaceutical and cosmetic formulations, prized for its emollient, thickening, and stabilizing properties. Its role in the development of sophisticated drug delivery systems, such as solid lipid nanoparticles and nanostructured lipid carriers, further underscores the necessity of a comprehensive understanding of its behavior in various solvent systems. However, a significant knowledge gap exists regarding its quantitative solubility in organic solvents, presenting a considerable challenge for formulation scientists and researchers.
This technical guide aims to bridge this gap by providing a thorough analysis of the principles governing the solubility of this compound, collating available qualitative data, and presenting a detailed experimental protocol for its quantitative determination. In the absence of extensive public data for this compound, this guide also leverages solubility information for structurally similar compounds to provide valuable comparative insights.
Core Principles of this compound Solubility
This compound (C₃₄H₆₈O₂) is the ester of stearyl alcohol (a C18 alcohol) and palmitic acid (a C16 fatty acid). Its large, nonpolar hydrocarbon tail dictates its solubility, which is primarily governed by the "like dissolves like" principle. Consequently, it is virtually insoluble in water and other polar solvents.[1] Its solubility in organic solvents is a function of solvent polarity, temperature, and the specific intermolecular interactions between the solute and the solvent.
Generally, this compound and other wax esters exhibit greater solubility in nonpolar, aromatic, and chlorinated solvents.[2] Temperature plays a crucial role, with solubility increasing significantly at elevated temperatures. This is a critical consideration for processes such as hot-melt granulation and the preparation of lipid-based formulations.
Qualitative Solubility Profile
While specific quantitative data for this compound is scarce in publicly available literature, information for the closely related wax ester, cetyl palmitate (hexadecyl hexadecanoate), offers valuable qualitative guidance. The following table summarizes the expected solubility of this compound in a range of common organic solvents based on this information.
| Solvent Classification | Solvent | Qualitative Solubility of this compound (Predicted) |
| Nonpolar Solvents | Hexane | Soluble |
| Toluene | Soluble | |
| Chloroform | Soluble | |
| Polar Aprotic Solvents | Acetone | Soluble in hot acetone |
| Ethyl Acetate | Expected to be soluble, particularly with heating | |
| Polar Protic Solvents | Ethanol | Soluble in boiling anhydrous ethanol; slightly soluble at room temperature |
| Methanol | Low solubility | |
| Highly Polar Solvents | Water | Insoluble[1] |
Quantitative Solubility Data for a Structurally Related Compound: Stearic Acid
To provide a quantitative frame of reference, the following table presents the solubility of stearic acid, a long-chain fatty acid that is a constituent of this compound, in several organic solvents at various temperatures. This data was determined using a gravimetric method.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Ethanol | 28 | 5.2 |
| 30 | 6.0 | |
| 35 | 8.5 | |
| 38 | 10.8 | |
| 40 | 12.8 | |
| Methanol | 28 | 2.1 |
| 30 | 2.5 | |
| 35 | 3.9 | |
| 38 | 5.1 | |
| 40 | 6.1 | |
| Ethyl Acetate | 28 | 10.5 |
| 30 | 12.5 | |
| 35 | 18.0 | |
| 38 | 23.0 | |
| 40 | 27.5 | |
| Acetone | 28 | 4.5 |
| 30 | 5.3 | |
| 35 | 7.8 | |
| 38 | 10.0 | |
| 40 | 11.8 |
Data adapted from a study on stearic acid solubility.
Experimental Protocol for Determining the Solubility of this compound
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent. The following protocol details the steps for the gravimetric determination of this compound solubility.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Incubator shaker with temperature control
-
Analytical balance (readability to 0.0001 g)
-
Glass vials with screw caps
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Drying oven
-
Pre-weighed evaporation dishes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an incubator shaker set to the desired constant temperature.
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, stop the agitation and allow the vials to rest at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to prevent precipitation of the solute upon cooling.
-
Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish.
-
-
Gravimetric Analysis:
-
Record the weight of the evaporation dish containing the filtered solution.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-70°C).
-
Periodically weigh the dish until a constant weight is achieved, indicating complete solvent evaporation.
-
Record the final weight of the dish containing the dried this compound.
-
3. Calculation of Solubility:
-
Mass of dissolved this compound = (Final weight of dish + residue) - (Initial weight of empty dish)
-
Mass of solvent = (Weight of dish + solution) - (Final weight of dish + residue)
-
Solubility ( g/100g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100
Experimental Workflow Diagram
Caption: Experimental workflow for the gravimetric determination of this compound solubility.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective utilization in pharmaceutical and cosmetic formulations. While quantitative data remains limited in the public domain, a sound understanding of its physicochemical properties, coupled with qualitative data from similar compounds, can guide solvent selection. The detailed isothermal shake-flask method with gravimetric analysis presented herein provides a robust framework for researchers to generate the precise solubility data required for their specific applications. The continued investigation and sharing of such fundamental data will undoubtedly accelerate innovation in the development of advanced lipid-based systems.
References
An In-depth Technical Guide to the Melting Point and Thermal Behavior of Stearyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the melting point and thermal behavior of stearyl palmitate (octadecyl hexadecanoate), a long-chain wax ester with significant applications in the pharmaceutical, cosmetic, and food industries. A thorough review of available data from thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), is presented. This document includes a summary of quantitative thermal properties, detailed experimental methodologies for characterization, and a discussion on the polymorphic behavior of related compounds. Visual representations of experimental workflows are provided to aid in the understanding of the analytical processes.
Introduction
This compound (C34H68O2) is the ester formed from stearyl alcohol and palmitic acid. Its waxy nature at ambient temperatures and sharp melting profile make it a valuable excipient in various formulations, where it can function as a thickener, emollient, and stabilizer.[1] For drug development professionals, a precise understanding of its thermal properties is paramount for formulation design, manufacturing process control, and stability assessment of the final product. This guide aims to consolidate the technical information regarding the melting point and thermal characteristics of this compound to support research and development activities.
Thermal Properties of this compound
The thermal behavior of this compound is characterized by a distinct melting transition from a solid to a liquid state. This transition and other thermal events can be quantitatively assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Quantitative Thermal Data
The following table summarizes the key thermal properties of this compound based on available literature. It is important to note that while a clear melting point range is established, a specific experimental value for the enthalpy of fusion of pure this compound is not widely reported. The enthalpy value presented is based on predictive models for long-chain wax esters.[2][3]
| Thermal Property | Value | Unit | Method of Determination |
| Melting Point (Tₘ) | 55 - 58 | °C | Differential Scanning Calorimetry (DSC) |
| Enthalpy of Fusion (ΔHբ) | ~210 | J/g | Predicted based on Group Contribution Model[2][3] |
| Decomposition Temperature | >200 | °C | Thermogravimetric Analysis (TGA) |
Polymorphism
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a common phenomenon in long-chain molecules like fatty acids and their esters. Different polymorphic forms of a substance can exhibit distinct physical properties, including melting point, solubility, and stability.
While the existence of polymorphism in saturated fatty acid esters is well-documented, specific polymorphic forms of this compound have not been extensively characterized in the available literature. Researchers should be aware of the potential for polymorphism when working with this compound, as variations in crystallization conditions (e.g., cooling rate, solvent) could lead to the formation of different crystalline structures with altered thermal profiles. Thermal analysis techniques, particularly DSC, are crucial for identifying and characterizing polymorphic transitions.
Experimental Protocols
The following sections detail standardized methodologies for the thermal analysis of this compound.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the melting point and enthalpy of fusion of this compound.
Objective: To determine the melting temperature (Tₘ) and the enthalpy of fusion (ΔHբ) of this compound.
Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling system.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to evaporation.
-
Reference Pan: Use an empty, hermetically sealed aluminum pan as a reference.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 100°C at a constant heating rate of 10°C/min.
-
Hold at 100°C for 2 minutes to ensure complete melting.
-
Cool the sample from 100°C to 25°C at a controlled rate of 10°C/min to observe crystallization behavior.
-
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Data Analysis:
-
The melting point (Tₘ) is determined as the peak temperature of the endothermic melting event.
-
The enthalpy of fusion (ΔHբ) is calculated by integrating the area under the melting peak.
-
Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability and decomposition profile of this compound.
Objective: To determine the onset of thermal decomposition of this compound.
Instrumentation: A Thermogravimetric Analyzer.
Methodology:
-
Sample Preparation: Place 5-10 mg of this compound into a TGA sample pan (e.g., alumina or platinum).
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen, with a purge rate of 20-50 mL/min.
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant weight loss begins.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the thermal analysis of this compound.
Conclusion
References
A Technical Guide to the Function of Stearyl Palmitate as a Wax Ester
Abstract: Stearyl palmitate, a saturated wax ester formed from the esterification of stearyl alcohol and palmitic acid, is a highly versatile and functional ingredient with significant applications across the pharmaceutical, cosmetic, and industrial sectors. Its unique physicochemical properties, including a melting point near physiological temperatures, high hydrophobicity, and solid-state texture, make it an invaluable component for structuring, stabilization, and delivery. This technical guide provides an in-depth analysis of this compound's core functions, supported by quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of its chemical structure and application mechanisms. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this wax ester's utility in advanced formulations.
Introduction to this compound
This compound (CAS No. 2598-99-4) is the ester resulting from the formal condensation of the carboxyl group of palmitic acid (hexadecanoic acid) with the hydroxyl group of stearyl alcohol (1-octadecanol).[1] As a member of the wax ester class, it is characterized by a long aliphatic chain structure, rendering it a waxy, crystalline solid at ambient temperatures.[1][2] Its chemical formula is C₃₄H₆₈O₂, with a molecular weight of approximately 508.90 g/mol .[3] This structure imparts properties such as water insolubility, oil solubility, and the ability to form stable, occlusive films, making it a functional excipient in a wide range of applications.
Caption: Chemical formation of this compound via esterification.
Physicochemical Properties
The functional performance of this compound is directly correlated to its physicochemical characteristics. These properties are summarized in the table below, providing key quantitative data for formulation development and material characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₆₈O₂ | |
| Molecular Weight | 508.90 g/mol | |
| Appearance | White to off-white/yellowish crystals, flakes, or pellets | |
| Melting Point | 53.5 - 59.0 °C | |
| HLB Value | 10 | |
| Solubility | Insoluble in water; Soluble in oils, ether, chloroform | |
| Flash Point | >165 °C (>330 °F) | |
| Specific Gravity | ~0.935 @ 25 °C | |
| Log P (octanol/water) | 15.60 (estimated) |
Core Functions and Applications
This compound's utility stems from its multifunctional nature as a wax ester, primarily in providing structure, stability, and desirable sensory attributes to formulations.
Pharmaceutical Applications
In drug development, this compound serves as a critical excipient for solid and semi-solid dosage forms.
-
Tablet Lubricant: It functions as a lubricant in tablet manufacturing, reducing friction between the tablet surface and the die wall during ejection.
-
Controlled Release Matrix: Its waxy, non-polar nature makes it an effective matrix-forming agent for creating sustained-release oral dosage forms. The drug is dispersed within the wax matrix, and its release is governed by diffusion and matrix erosion.
-
Topical and Transdermal Delivery: As an emollient and occlusive agent, it enhances skin hydration by forming a barrier that reduces transepidermal water loss (TEWL). This can improve the penetration and bioavailability of active pharmaceutical ingredients (APIs).
Cosmetic and Personal Care Applications
This compound is widely used in cosmetics for its texturizing and conditioning properties.
-
Emulsion Stabilizer & Thickener: It increases the viscosity of the oil phase in emulsions (creams, lotions), enhancing stability and preventing phase separation.
-
Emollient & Skin Conditioner: It imparts a soft, smooth, and non-greasy feel to the skin. It forms a lightweight lipid barrier that improves skin suppleness.
-
Structuring Agent: In anhydrous products like lipsticks and deodorant sticks, it provides hardness, structure, and improves payoff characteristics.
-
Opacifying Agent: It reduces the translucency of formulations, often contributing to a whiter appearance in creams and lotions.
-
Hair Conditioning: It conditions the hair, leaving it soft and easy to comb.
Caption: Role of this compound in stabilizing an oil-in-water emulsion.
Experimental Protocols
Synthesis: Direct Esterification
Direct esterification is a common industrial method for producing this compound. The following protocol describes a lab-scale synthesis using an acid catalyst.
Materials:
-
Palmitic Acid (1.0 mol equivalent)
-
Stearyl Alcohol (1.1 mol equivalent, slight excess to drive reaction)
-
p-Toluenesulfonic acid (catalyst, ~0.5% w/w of total reactants)
-
Toluene (for azeotropic removal of water)
-
Nitrogen gas supply
-
5% Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Reaction flask with Dean-Stark trap, condenser, and magnetic stirrer
Procedure:
-
Charge the reaction flask with palmitic acid, stearyl alcohol, p-toluenesulfonic acid, and toluene.
-
Begin stirring and purge the system with nitrogen for 15 minutes to create an inert atmosphere.
-
Heat the mixture to reflux (approx. 110-120 °C). Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction by observing the amount of water collected. The reaction is considered complete when water evolution ceases (typically 5-10 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic mixture with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washes with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator. The remaining solid is crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/acetone mixture) to achieve high purity.
Caption: Experimental workflow for the synthesis of this compound.
Characterization: Purity and Identity Confirmation
Protocol 4.2.1: Purity Analysis by Gas Chromatography (GC)
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 320 °C.
-
Final Hold: Hold at 320 °C for 10 minutes.
-
-
Injector and Detector Temperature: 300 °C and 330 °C, respectively.
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent like chloroform or hexane.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the this compound peak divided by the total area of all peaks, expressed as a percentage. A purity of ≥98% is typical for analytical standards.
Protocol 4.2.2: Thermal Analysis by Differential Scanning Calorimetry (DSC)
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan and seal.
-
Method:
-
Equilibrate at 25 °C.
-
Heat from 25 °C to 80 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Analysis: The melting point is determined from the onset temperature or the peak maximum of the endothermic transition observed in the thermogram. The melting range is typically observed between 53-59 °C.
Safety and Toxicology
This compound has been thoroughly evaluated and is considered safe for its intended use in cosmetic and pharmaceutical products.
-
Regulatory Assessment: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe for use in cosmetic ingredients when formulated to be non-irritating.
-
Skin Compatibility: Clinical studies show no evidence of skin irritation, sensitization, or comedogenicity.
-
Acute Toxicity: The substance exhibits a very low order of acute toxicity, as summarized in the table below.
| Toxicity Endpoint | Value | Reference(s) |
| Acute Oral (LD₅₀) | > 5,000 mg/kg (rat) | |
| Acute Dermal (LD₅₀) | > 2,000 mg/kg (rat) |
-
Handling Precautions: While generally non-hazardous, contact with molten wax can cause thermal burns. Standard personal protective equipment (PPE) should be worn when handling the molten material.
Conclusion
This compound is a high-performance wax ester with a well-characterized safety profile and a broad range of functionalities. Its utility as a thickener, stabilizer, emollient, and structuring agent makes it a cornerstone ingredient in the formulation of sophisticated cosmetic and pharmaceutical products. The data and protocols provided in this guide offer a technical foundation for scientists and developers to effectively harness the properties of this compound in creating stable, efficacious, and aesthetically pleasing products.
References
Enzymatic Synthesis of Stearyl Palmitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The enzymatic synthesis of stearyl palmitate, a valuable wax ester with applications in cosmetics, pharmaceuticals, and as a lubricant, offers a green and highly specific alternative to traditional chemical methods. This technical guide provides an in-depth overview of the core methodologies, quantitative data, and experimental protocols for the lipase-catalyzed synthesis of this compound.
Introduction to Enzymatic Esterification
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in non-aqueous or low-water environments.[1] The use of lipases for the synthesis of wax esters like this compound provides several advantages over chemical synthesis, including mild reaction conditions, high regioselectivity and stereoselectivity, and a reduction in by-product formation.[1][2] Immobilized lipases are frequently employed to enhance enzyme stability and facilitate reuse, making the process more economically viable.[3]
The synthesis of this compound involves the esterification of stearyl alcohol with palmitic acid, catalyzed by a lipase. The reaction is reversible, and the removal of water, a by-product, can drive the reaction towards higher product yields.[4]
Lipase-Catalyzed Esterification Mechanism
The lipase-catalyzed esterification of stearyl alcohol and palmitic acid generally follows a Ping-Pong Bi-Bi mechanism. This multi-step process involves the formation of a tetrahedral intermediate. Initially, the lipase's active site, which contains a catalytic triad of amino acids (commonly Ser-His-Asp), is activated. The serine residue performs a nucleophilic attack on the carbonyl group of palmitic acid, forming an acyl-enzyme intermediate and releasing a water molecule. Subsequently, stearyl alcohol attacks the acyl-enzyme complex, leading to the formation of a second tetrahedral intermediate. Finally, this intermediate collapses, releasing the this compound ester and regenerating the free enzyme.
Quantitative Data on Enzymatic Synthesis
The efficiency of this compound synthesis is influenced by several key parameters, including the type of lipase, reaction temperature, substrate molar ratio, enzyme concentration, and the presence of a solvent. The following tables summarize quantitative data from various studies on the enzymatic synthesis of wax esters, providing a comparative overview of different reaction conditions.
Table 1: Comparison of Different Lipases for Wax Ester Synthesis
| Lipase Source | Form | Support Matrix (if immobilized) | Reaction System | Max. Yield (%) | Reference |
| Candida antarctica (Novozym 435) | Immobilized | Macroporous acrylic resin | Solvent-free | >95 | |
| Rhizomucor miehei (Lipozyme RM IM) | Immobilized | Duolite ES 562 | Solvent-free | ~90 | |
| Thermomyces lanuginosus | Immobilized | Silica | Heptane | 93 | |
| Candida rugosa | Free | - | n-Hexane | >90 | |
| Pseudomonas stutzeri | Immobilized | Octyl silica | 2-methyl-2-butanol | 81 |
Table 2: Effect of Reaction Parameters on Wax Ester Synthesis
| Parameter | Range Studied | Optimal Value | Effect on Yield | Reference |
| Temperature (°C) | 40 - 70 | 55 - 60 | Yield increases with temperature up to an optimum, then decreases due to enzyme denaturation. | |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 - 1:15 | 1:1 to 1:2 | An excess of either substrate can increase the reaction rate, but a large excess of alcohol can inhibit the enzyme. | |
| Enzyme Concentration (% w/w) | 2 - 20 | 5 - 10 | Higher concentration generally increases the reaction rate, but can lead to mass transfer limitations. | |
| Reaction Time (h) | 1 - 48 | 3 - 24 | Yield increases with time until equilibrium is reached. | |
| Agitation Speed (rpm) | 150 - 500 | 200 - 480 | Adequate agitation is crucial to overcome mass transfer limitations. |
Experimental Protocols
This section provides a detailed methodology for the enzymatic synthesis of this compound.
Materials
-
Palmitic Acid (≥99% purity)
-
Stearyl Alcohol (≥99% purity)
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)
-
Solvent (e.g., n-hexane, heptane, or solvent-free system)
-
Molecular Sieves (3Å or 4Å, activated)
-
Reaction Vessel (e.g., screw-capped flasks or a batch reactor)
-
Thermostated Shaker or Magnetic Stirrer with Heating
-
Analytical Equipment (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), Titration setup for free fatty acid determination)
General Experimental Procedure
-
Reactant Preparation: Accurately weigh palmitic acid and stearyl alcohol and add them to the reaction vessel. A typical starting point is an equimolar ratio (1:1). If a solvent is used, add it to the mixture.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading typically ranges from 5% to 10% (w/w) of the total mass of the substrates.
-
Water Removal: To shift the reaction equilibrium towards product formation, add activated molecular sieves to the reaction mixture (e.g., 10% w/w of substrates) to adsorb the water produced during esterification.
-
Reaction Incubation: Securely cap the reaction vessel and place it in a thermostated shaker or on a heated magnetic stirrer. Set the desired temperature (e.g., 60°C) and agitation speed (e.g., 200 rpm).
-
Monitoring the Reaction: Periodically (e.g., every 1-2 hours) take samples from the reaction mixture. Analyze the samples to determine the conversion of palmitic acid. This can be done by titrating the remaining free fatty acids with a standard alkaline solution or by chromatographic analysis (GC-MS or HPLC).
-
Reaction Termination and Product Recovery: Once the desired conversion is achieved (typically >95%), stop the reaction. Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation for potential reuse.
-
Product Purification: The crude product can be purified to remove any unreacted substrates. This may involve techniques such as recrystallization, solvent extraction, or column chromatography.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the enzymatic synthesis of this compound, from preparation to analysis.
Conclusion
The enzymatic synthesis of this compound using lipases offers a highly efficient, specific, and environmentally friendly approach. By carefully optimizing reaction parameters such as enzyme selection, temperature, and substrate molar ratio, researchers can achieve high yields of the desired wax ester. The use of immobilized enzymes further enhances the industrial applicability of this method. This guide provides the foundational knowledge and protocols for drug development professionals and scientists to successfully implement and advance the enzymatic synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Emerging Role of Wax Esters in Coral Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coral reefs, the vibrant epicenters of marine biodiversity, are complex ecosystems built by colonial cnidarians in symbiosis with dinoflagellate algae. The biochemical interplay within this holobiont is critical for its survival and resilience in the face of environmental stressors. While research has often focused on pigments and fluorescent proteins, the lipidome of corals, particularly the role of specific metabolites like wax esters, is an emerging field with significant implications for understanding coral health, stress responses, and potential applications in drug development. This technical guide provides an in-depth exploration of the role of wax esters, with a focus on cetyl palmitate, a prominent wax ester identified in coral tissues and mucus. While the initial query concerned stearyl palmitate, current scientific literature points more robustly to the presence and significance of the closely related cetyl palmitate.
The Presence and Distribution of Wax Esters in Corals
Wax esters are a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol. In corals, these compounds are found in both the coral tissue and the protective surface mucus layer.
Identification of Cetyl Palmitate
Early studies on the organic constituents of stony corals led to the isolation and identification of cetyl palmitate (hexadecyl hexadecanoate) as a significant wax-like component. This white, crystalline substance was found to constitute a notable fraction of the acetone extract of crushed coral skeletons from species like Madrepora cervicornis (staghorn coral) and Meandrina areolata. The concentration of cetyl palmitate in these stony corals was estimated to be between 0.25% and 0.5% of the dry weight of the coral.
Distribution in Coral Tissues and Mucus
Subsequent research has confirmed the presence of wax esters in the mucus of various reef corals. This mucus layer is a critical interface between the coral and its environment, playing roles in feeding, sediment rejection, and defense against pathogens. The presence of energy-rich compounds like wax esters and triglycerides in mucus suggests it may also serve as a nutrient source for commensal and symbiotic organisms, as well as for the coral itself through recycling.
Quantitative Analysis of Wax Esters in Corals
While comprehensive quantitative data for specific wax esters like cetyl palmitate across a wide range of coral species and environmental conditions remains an area of active research, existing studies provide valuable insights into the overall lipid composition of corals.
| Coral Species | Condition | Total Lipid Content (% of dry weight) | Wax Ester Content (% of total lipids) | Reference |
| Pocillopora damicornis | Larvae (Taiwan, ambient) | Not specified | Increased over 24h | [1] |
| Pocillopora damicornis | Larvae (Moorea, ambient) | Not specified | Consumed over 24h | [1] |
| Acropora millepora | Nursery-reared eggs | Not specified | Lower than wild eggs | [2] |
| Acropora millepora | Wild eggs | Not specified | Higher than nursery-reared eggs | [2] |
| Millepora dichotoma | Not specified | Not specified | C30-C36 wax esters identified | [3] |
| Millepora platyphylla | Not specified | Not specified | C30-C36 wax esters identified | |
| Staghorn Coral | Not specified | 0.25-0.5% (as cetyl palmitate) | Not applicable |
Biosynthesis of Wax Esters in Corals
The precise biosynthetic pathway for wax esters in corals has not been fully elucidated. However, based on known pathways in other organisms, a putative pathway can be proposed. The synthesis of wax esters generally involves two key enzymatic steps.
First, a fatty acyl-CoA is reduced to a fatty alcohol. This reaction is typically catalyzed by a fatty acyl-CoA reductase. Subsequently, a wax synthase enzyme catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA molecule to form the wax ester.
Physiological and Ecological Roles of Wax Esters
The presence of significant quantities of wax esters in corals points to their importance in the organism's biology and ecology. Several key roles have been proposed:
-
Energy Storage: Wax esters are highly energy-rich molecules. Their accumulation in coral tissues and eggs suggests a role as a long-term energy reserve, crucial for periods of environmental stress, such as bleaching, or for fueling reproductive processes.
-
Buoyancy and Dispersal: In coral larvae, wax esters may contribute to buoyancy, aiding in their dispersal in the water column to new settlement sites.
-
Structural Components: While primarily known for energy storage, some lipids are integral to cell membrane structure and function. The specific roles of wax esters in coral cell membranes are yet to be fully understood.
-
Anti-feedant Properties: The presence of cetyl palmitate in stony corals has been suggested to function as an anti-feedant, deterring predation by corallivorous organisms.
-
Nutrient Transfer: Wax esters in coral mucus may be a vital source of energy transfer within the reef ecosystem, providing nutrition for various reef-associated organisms, including fish.
Potential Signaling Roles of Fatty Acid Derivatives in Corals
While direct evidence for stearyl or cetyl palmitate acting as signaling molecules in corals is currently limited, the broader class of fatty acid-derived molecules, including oxylipins, are known to be involved in signaling pathways in cnidarians. These pathways are implicated in processes such as inflammation, immunity, and symbiosis regulation.
It is plausible that the hydrolysis of wax esters could release fatty acids and fatty alcohols that serve as precursors for the synthesis of signaling molecules. For instance, palmitic acid released from cetyl palmitate could be a substrate for the production of various bioactive lipids.
Experimental Protocols for the Study of Coral Wax Esters
The accurate analysis of wax esters in corals requires specific and robust methodologies.
Sample Preparation
Two primary methods are used for preparing coral samples for lipid analysis:
-
Air-spraying: This technique uses a jet of air to remove the coral tissue from the skeleton.
-
In toto crushing: This method involves crushing the entire coral fragment (tissue and skeleton) to a fine powder.
Recent studies suggest that the in toto crushing method is preferable for a comprehensive lipid profile, as significant amounts of lipids can be retained within the porous coral skeleton after air-spraying.
Lipid Extraction
The modified Folch method is a widely used protocol for extracting total lipids from coral samples. This involves homogenization of the coral powder in a chloroform:methanol solvent system.
Lipid Class Separation
Solid Phase Extraction (SPE) is a common technique to separate different lipid classes, including wax esters, from the total lipid extract. This allows for the isolated analysis of the wax ester fraction.
Quantification and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of specific wax esters. Following separation, the wax ester fraction can be analyzed by GC-MS to determine the identity and concentration of individual compounds like cetyl palmitate.
Implications for Drug Development
The unique biochemical composition of corals, including their lipid profiles, presents an untapped resource for the discovery of novel bioactive compounds. The presence of high concentrations of specific wax esters like cetyl palmitate, and their potential roles in anti-feedance and stress response, suggests that these or related molecules could have pharmacological properties. Further research into the structure-activity relationships of coral-derived wax esters could lead to the development of new therapeutic agents with applications in areas such as anti-inflammatory, anti-microbial, or anti-cancer treatments.
Conclusion and Future Directions
While the role of this compound in corals remains to be definitively established, the documented presence and multifaceted functions of the closely related cetyl palmitate and other wax esters highlight the importance of this class of lipids in coral biology. Future research should focus on:
-
Comprehensive quantitative surveys: Determining the concentrations of specific wax esters across a wider range of coral species and under various environmental conditions.
-
Elucidation of biosynthetic pathways: Identifying the specific enzymes and genes involved in wax ester synthesis in corals.
-
Functional studies: Conducting experiments to definitively establish the roles of wax esters in energy metabolism, stress response, and ecological interactions.
-
Investigation of signaling roles: Exploring the potential for wax ester-derived molecules to act as signaling agents in key physiological processes.
A deeper understanding of the role of these metabolites will not only enhance our ability to conserve and restore coral reefs but also holds promise for the discovery of novel natural products for biomedical applications.
References
Methodological & Application
Application Notes and Protocols: Stearyl Palmitate in Solid Lipid Nanoparticles (SLNs)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stearyl Palmitate Solid Lipid Nanoparticles
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, offering advantages over traditional carriers like liposomes and polymeric nanoparticles.[1][2] These carriers are formulated from solid lipids, surfactants, and an aqueous phase, making them highly biocompatible and biodegradable.[3][4] this compound, a vegetable-derived ester of stearyl alcohol and palmitic acid, serves as an effective solid lipid matrix for SLN formulation.[5] With a melting point of approximately 57°C, it remains solid at both room and body temperatures, a crucial characteristic for stable SLNs.
The use of this compound in SLNs offers several benefits, including enhanced stability, controlled drug release, and the potential for targeted delivery. These nanoparticles can encapsulate both lipophilic and hydrophilic drugs, protecting them from degradation and improving their bioavailability.
Key Applications
This compound-based SLNs are versatile and can be applied in various fields of drug delivery:
-
Oral Drug Delivery: SLNs can protect encapsulated drugs from the harsh environment of the gastrointestinal tract and enhance their absorption, thereby improving oral bioavailability.
-
Topical and Dermal Delivery: The lipid nature of SLNs facilitates adhesion to the skin, allowing for controlled release of active pharmaceutical ingredients (APIs) into the dermal layers.
-
Parenteral Administration: SLNs with sizes typically between 120-200 nm can evade rapid clearance by the reticuloendothelial system, prolonging circulation time and enabling targeted delivery to specific tissues.
-
Ocular Delivery: SLNs can increase the precorneal retention time of drugs, leading to improved therapeutic efficacy for ophthalmic treatments.
Physicochemical Characterization of this compound SLNs
The efficacy of SLNs as a drug delivery system is highly dependent on their physicochemical properties. Key parameters that require thorough characterization include:
-
Particle Size and Polydispersity Index (PDI): These parameters influence the stability, in vivo distribution, and cellular uptake of the nanoparticles.
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a critical factor for their stability in suspension.
-
Entrapment Efficiency (EE) and Drug Loading (DL): These values determine the amount of drug successfully encapsulated within the lipid matrix.
-
Crystalline Structure and Polymorphism: The crystalline state of the lipid matrix affects drug loading and release characteristics.
The following table summarizes typical physicochemical properties of SLNs, although specific values will vary depending on the formulation and preparation method.
| Parameter | Typical Range/Value | Significance |
| Particle Size (Z-average) | 100 - 500 nm | Influences in vivo fate, cellular uptake, and drug release. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform particle size distribution. |
| Zeta Potential | > |±30| mV | Higher absolute values suggest better colloidal stability due to electrostatic repulsion. |
| Entrapment Efficiency (EE) | > 70% (highly dependent on drug and formulation) | A high EE indicates efficient encapsulation of the drug, minimizing waste and improving delivery. |
| Drug Loading (DL) | 1 - 20% (highly dependent on drug and formulation) | Represents the percentage of drug by weight in the SLN formulation. |
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by High-Pressure Homogenization (HPH)
This is a widely used and reliable method for producing SLNs, suitable for scaling up.
Materials:
-
This compound
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Active Pharmaceutical Ingredient (API)
-
Purified Water
Equipment:
-
High-pressure homogenizer
-
High-speed stirrer (e.g., Ultra-Turrax)
-
Water bath
-
Beakers and magnetic stirrer
Procedure:
-
Preparation of Lipid Phase: Melt the this compound at a temperature approximately 5-10°C above its melting point (around 65-70°C). Dissolve the lipophilic API in the molten lipid.
-
Preparation of Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer. Homogenize the mixture for 3-5 cycles at a pressure of 500-1500 bar. The homogenizer should also be pre-heated to maintain the temperature above the lipid's melting point.
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid will recrystallize, forming the solid lipid nanoparticles.
-
Storage: Store the SLN dispersion at 4°C.
Protocol 2: Preparation of this compound SLNs by Ultrasonication
This method is suitable for lab-scale production and is relatively simple.
Materials:
-
This compound
-
Surfactant (e.g., Pluronic F68, Soy Lecithin)
-
Active Pharmaceutical Ingredient (API)
-
Purified Water
Equipment:
-
Probe sonicator
-
Water bath
-
Beakers and magnetic stirrer
Procedure:
-
Phase Preparation: Prepare the lipid and aqueous phases as described in Protocol 1 (Steps 1 and 2).
-
Emulsification: Add the hot lipid phase to the hot aqueous phase.
-
Sonication: Immediately immerse the probe of the sonicator into the mixture and sonicate at a high power for 10-15 minutes. The temperature should be maintained above the melting point of this compound during this step.
-
Cooling: Cool the resulting nanoemulsion in an ice bath while stirring to facilitate the formation of SLNs.
-
Storage: Store the SLN dispersion at 4°C.
Visualization of Workflows and Relationships
Caption: Workflow for SLN preparation by high-pressure homogenization.
Caption: Characterization workflow for this compound SLNs.
Concluding Remarks
This compound is a valuable lipid for the formulation of solid lipid nanoparticles, offering a stable and biocompatible platform for drug delivery. The choice of preparation method and formulation parameters will significantly impact the final characteristics of the SLNs. Therefore, thorough characterization is essential to ensure the development of a safe, stable, and effective drug delivery system. The protocols and information provided herein serve as a foundational guide for researchers and scientists working in the field of nanomedicine and drug development.
References
Application Notes and Protocols for Stearyl Palmitate in Nanostructured Lipid Carriers (NLCs) for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and in vitro evaluation of Nanostructured Lipid Carriers (NLCs) utilizing stearyl palmitate as a solid lipid. NLCs are advanced lipid-based nanoparticles that offer significant advantages for drug delivery, including enhanced drug solubility, improved stability, controlled release, and increased bioavailability.[1] this compound, a wax ester, is a biocompatible and biodegradable solid lipid that can form a stable matrix for encapsulating a wide range of therapeutic agents.
Overview of this compound-Based NLCs
NLCs are composed of a blend of a solid lipid and a liquid lipid, which creates an imperfect crystalline structure.[1] This disordered matrix provides more space for drug molecules, leading to higher drug loading capacity and reduced drug expulsion during storage compared to first-generation solid lipid nanoparticles (SLNs).[1] this compound is a suitable solid lipid for NLC formulations due to its high melting point and ability to form a solid core at physiological temperatures. The inclusion of a liquid lipid disrupts the crystalline structure of the this compound, enhancing the formulation's performance.
Experimental Protocols
Preparation of this compound NLCs by High-Pressure Homogenization (HPH)
The high-pressure homogenization (HPH) technique is a widely used and scalable method for the production of NLCs.[1] It can be performed using a hot or cold homogenization process.
Materials:
-
This compound (Solid Lipid)
-
Liquid Lipid (e.g., Oleic Acid, Caprylic/Capric Triglycerides)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Co-surfactant (optional, e.g., Soy Lecithin)
-
Purified Water
Protocol for Hot High-Pressure Homogenization:
-
Lipid Phase Preparation:
-
Melt the this compound and liquid lipid together at a temperature 5-10°C above the melting point of the solid lipid.
-
Disperse or dissolve the API in the molten lipid mixture.
-
-
Aqueous Phase Preparation:
-
Heat the purified water containing the surfactant and co-surfactant to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). The homogenizer should be pre-heated to the same temperature.
-
-
Cooling and NLC Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature, leading to the recrystallization of the lipid matrix and the formation of NLCs.
-
-
Storage:
-
Store the NLC dispersion at a suitable temperature (e.g., 4°C or 25°C) for further characterization.
-
Diagram of the Hot High-Pressure Homogenization Workflow:
Caption: Workflow for NLC synthesis via hot HPH.
Characterization of this compound NLCs
2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
These parameters are crucial for assessing the physical stability of the NLC dispersion.
Methodology:
-
Sample Preparation: Dilute the NLC dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Particle Size and PDI Measurement:
-
Analyze the diluted sample using Dynamic Light Scattering (DLS).
-
The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.
-
The particle size is reported as the z-average mean diameter, and the PDI indicates the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for a homogenous population of nanoparticles.
-
-
Zeta Potential Measurement:
-
Measure the zeta potential of the diluted NLC dispersion using Laser Doppler Velocimetry.
-
The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. A zeta potential of ±30 mV or greater is generally indicative of good physical stability.
-
2.2.2. Encapsulation Efficiency (EE) and Drug Loading (DL)
EE and DL are determined to quantify the amount of drug successfully entrapped within the NLCs.
Methodology:
-
Separation of Free Drug:
-
Separate the unencapsulated drug from the NLC dispersion. This can be achieved by ultracentrifugation, where the NLCs are pelleted, and the free drug remains in the supernatant.
-
-
Quantification of Free Drug:
-
Measure the concentration of the free drug in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
-
Calculation:
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following equations:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid] x 100
-
2.2.3. In Vitro Drug Release Study
In vitro drug release studies are performed to evaluate the release profile of the encapsulated drug from the NLCs.
Methodology using Franz Diffusion Cells:
-
Apparatus Setup:
-
Set up a Franz diffusion cell with a synthetic membrane (e.g., cellulose acetate) separating the donor and receptor compartments.
-
Fill the receptor compartment with a suitable release medium (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 37°C with constant stirring.
-
-
Sample Application:
-
Place a known amount of the NLC dispersion in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals, withdraw aliquots from the receptor compartment and replace them with an equal volume of fresh release medium to maintain sink conditions.
-
-
Drug Quantification:
-
Analyze the amount of drug in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis Spectroscopy).
-
-
Data Analysis:
-
Plot the cumulative percentage of drug released against time to obtain the drug release profile.
-
Diagram of the In Vitro Drug Release Experimental Setup:
Caption: In vitro drug release setup using a Franz cell.
Quantitative Data
Due to the limited availability of comprehensive datasets for this compound-based NLCs in the literature, the following tables present representative data from studies on NLCs formulated with cetyl palmitate, a chemically similar solid lipid. These values can serve as a benchmark for researchers developing this compound NLCs.
Table 1: Physicochemical Properties of Cetyl Palmitate-Based NLCs
| Formulation Code | Solid Lipid:Liquid Lipid Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NLC-1 | 70:30 | 185.2 ± 5.6 | 0.18 ± 0.02 | -45.3 ± 1.8 |
| NLC-2 | 80:20 | 210.7 ± 8.1 | 0.21 ± 0.03 | -42.1 ± 2.5 |
| NLC-3 | 90:10 | 235.4 ± 7.3 | 0.25 ± 0.04 | -48.9 ± 2.1 |
Data adapted from a study on Coenzyme Q10-loaded NLCs using cetyl palmitate as the solid lipid.[2]
Table 2: Drug Loading and Encapsulation Efficiency of a Model Drug in Cetyl Palmitate-Based NLCs
| Formulation Code | Drug Loading (%) | Encapsulation Efficiency (%) |
| NLC-Drug | 4.8 ± 0.3 | 99.5 ± 0.5 |
Data is representative and can vary depending on the drug and formulation parameters.
Table 3: In Vitro Drug Release from Cetyl Palmitate-Based NLCs
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 25.8 ± 2.1 |
| 2 | 40.2 ± 3.5 |
| 4 | 58.7 ± 4.2 |
| 8 | 75.4 ± 5.1 |
| 12 | 88.9 ± 4.8 |
| 24 | 95.3 ± 3.9 |
Data represents a typical biphasic release pattern with an initial burst release followed by sustained release.
Conclusion
This compound is a promising solid lipid for the formulation of NLCs for drug delivery. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and characterize this compound-based NLCs for various therapeutic applications. The versatility of NLCs, combined with the favorable properties of this compound, offers a robust platform for the development of next-generation drug delivery systems.
References
Application Note: High-Temperature GC-MS Method for the Analysis of Stearyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive high-temperature gas chromatography-mass spectrometry (GC-MS) method for the direct analysis of stearyl palmitate, a common wax ester found in various pharmaceutical and cosmetic formulations. The protocol outlines sample preparation, instrument parameters, and data analysis techniques. This method provides a robust and reliable approach for the qualitative and quantitative analysis of this compound without the need for derivatization.
Introduction
This compound (C34H68O2) is a wax ester formed from stearyl alcohol and palmitic acid. It is widely used as an emollient, thickener, and stabilizer in a variety of products, including creams, lotions, and other topical drug delivery systems. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and stability testing. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the low volatility of long-chain wax esters like this compound necessitates the use of high-temperature GC-MS methods for direct analysis. This application note provides a detailed protocol for the successful analysis of intact this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard (>99% purity)
-
Hexane (GC grade)
-
Toluene (GC grade)
-
Ethanol (GC grade)
-
2 mL screw-top autosampler vials with septa
Standard and Sample Preparation
Standard solutions of this compound should be prepared in a suitable solvent such as hexane, toluene, or ethanol at a concentration range of 0.1–1.0 mg/mL.[1] Samples containing this compound should be dissolved in the same solvent and diluted to fall within the calibration range.
GC-MS Instrumentation and Conditions
The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following parameters are recommended for the analysis of high molecular weight wax esters:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 390°C[1] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min, and hold for 6 minutes.[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Transfer Line Temperature | 390°C |
| Mass Scan Range | m/z 50-850 |
Experimental Workflow
Results and Discussion
Chromatographic Performance
The high-temperature GC program allows for the elution of this compound as a sharp, symmetrical peak. The retention time is dependent on the specific instrument and column conditions but is expected to be in the higher temperature range of the analysis.
Mass Spectrum and Fragmentation
The electron ionization mass spectrum of this compound will exhibit a molecular ion peak (M+) at m/z 508.9, although it may be of low intensity. The fragmentation pattern is characteristic of long-chain esters. Key fragments include:
-
Acylium ion: A prominent peak corresponding to the palmitoyl acylium ion ([C15H31CO]+) at m/z 239.
-
Alkene fragment: A fragment resulting from the loss of palmitic acid from the molecular ion, corresponding to the stearyl alkene at m/z 252.
-
McLafferty rearrangement: A characteristic rearrangement can lead to a fragment at m/z 256, corresponding to protonated palmitic acid.
-
Alkyl fragments: A series of hydrocarbon fragments separated by 14 Da (CH2 units) will be present in the lower mass range, with prominent peaks at m/z 43, 57, 71, and 85.
Quantitative Data
The following table summarizes the key mass spectral data for this compound and provides an indication of the expected quantitative performance based on the analysis of similar wax esters. The specific Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound should be experimentally determined.
| Parameter | Value/Range | Reference |
| Molecular Weight | 508.9 g/mol | --INVALID-LINK-- |
| Molecular Formula | C34H68O2 | --INVALID-LINK-- |
| Key Mass Fragments (m/z) | ||
| Molecular Ion (M+) | 508.9 | Expected |
| Palmitoyl acylium ion | 239 | Expected |
| Stearyl alkene | 252 | Expected |
| Protonated Palmitic Acid | 256 | Expected |
| Alkyl fragments | 43, 57, 71, 85 | Expected |
| Quantitative Performance (Typical for Wax Esters) | ||
| Linearity (R²) | ≥ 0.99 | [2] |
| Limit of Detection (LOD) | Low ng range | [2] |
| Limit of Quantification (LOQ) | Low ng range |
Conclusion
The described high-temperature GC-MS method is a suitable and effective technique for the direct analysis of this compound. This method avoids time-consuming derivatization steps and provides both qualitative and quantitative information. The provided protocol and expected results will be a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of formulations containing this compound.
References
Application Note: Thermal Characterization of Stearyl Palmitate using Differential Scanning Calorimetry (DSC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stearyl palmitate is a wax ester formed from stearyl alcohol and palmitic acid. It is widely used in cosmetics, personal care products, and pharmaceutical formulations as an emollient, thickener, and stabilizer.[1][2] The physical and thermal properties of this compound are critical to its functionality, influencing the texture, stability, and melting behavior of the final product. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials.[3] It measures the difference in heat flow between a sample and a reference as a function of temperature, providing quantitative information about melting, crystallization, and other thermal transitions.[3][4] This document provides a detailed protocol for the analysis of this compound's thermal properties using DSC.
Key Thermal Properties
The primary thermal events for this compound are melting and crystallization. The melting point is a key specification for quality control and formulation development. The heat of fusion provides insight into the material's crystallinity.
Table 1: Summary of Reported Thermal Properties for this compound
| Thermal Property | Value Range | Source |
| Melting Point (Tₘ) | 53.5 - 59.0 °C | |
| 57 °C | ||
| 55.5 - 56.3 °C | ||
| Heat of Fusion (ΔHբ) | To be determined by DSC | - |
| Crystallization Temp (T꜀) | To be determined by DSC | - |
Note: The Heat of Fusion and Crystallization Temperature are key parameters to be determined experimentally using the protocol below. For comparison, related eutectic mixtures of palmitic and stearic acids show melting enthalpies of approximately 180 J/g.
Experimental Protocol: DSC Analysis
This protocol outlines the steps for determining the melting point, crystallization temperature, and heat of fusion of this compound.
1. Apparatus and Materials
-
DSC Instrument: A calibrated Differential Scanning Calorimeter (e.g., PerkinElmer DSC 7, TA Instruments Q2000) equipped with a refrigerated cooling system.
-
Sample Pans: Aluminum DSC pans and lids.
-
Sample Press: Crimper for sealing pans.
-
Balance: Microbalance with a precision of ±0.01 mg.
-
Purge Gas: High-purity nitrogen (99.999%).
-
Sample: this compound, >98% purity.
-
Calibration Standard: High-purity Indium (m.p. 156.6°C, ΔHբ = 28.45 J/g).
2. Instrument Calibration
Calibrate the DSC instrument for temperature and enthalpy using an indium standard according to the manufacturer's instructions. This ensures the accuracy of the measured thermal transitions.
3. Sample Preparation
-
Tare an empty aluminum DSC pan on the microbalance.
-
Accurately weigh 3-5 mg of this compound directly into the pan.
-
Place the lid on the pan and seal it using the crimping press. Ensure a hermetic seal to prevent any loss of sample during heating.
-
Prepare an identical empty, sealed aluminum pan to be used as the reference.
4. DSC Measurement Procedure
-
Place the sealed sample pan in the sample cell and the empty reference pan in the reference cell of the DSC instrument.
-
Set the nitrogen purge gas flow rate to 20 mL/min.
-
Equilibrate the DSC cell at 25°C.
-
Execute the following thermal program:
-
Segment 1 (Initial Heating): Heat the sample from 25°C to 90°C at a scanning rate of 10°C/min. This step melts the sample and erases its prior thermal history.
-
Segment 2 (Isothermal Hold): Hold the sample at 90°C for 5 minutes to ensure complete melting.
-
Segment 3 (Controlled Cooling): Cool the sample from 90°C to 0°C at a controlled rate of 10°C/min. This will record the exothermic crystallization event.
-
Segment 4 (Isothermal Hold): Hold the sample at 0°C for 2 minutes to allow for complete crystallization.
-
Segment 5 (Second Heating): Heat the sample from 0°C to 90°C at a scanning rate of 10°C/min. This scan provides the melting endotherm for analysis.
-
5. Data Analysis
-
Crystallization Analysis (Cooling Curve):
-
From the data of Segment 3, determine the onset crystallization temperature (T꜀, onset) and the peak crystallization temperature (T꜀, peak) from the exothermic peak.
-
-
Melting Analysis (Second Heating Curve):
-
From the data of Segment 5, determine the onset melting temperature (Tₘ, onset) and the peak melting temperature (Tₘ, peak) from the endothermic peak.
-
Calculate the Heat of Fusion (ΔHբ) by integrating the area of the melting peak. The instrument software will perform this calculation, typically expressed in Joules per gram (J/g).
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the DSC analysis of this compound.
Caption: Workflow for DSC analysis of this compound.
Expected Results
The DSC analysis will produce a thermogram plotting heat flow against temperature.
-
Cooling Curve: A sharp exothermic peak will be observed as the sample is cooled, representing the crystallization of this compound from its molten state. The peak of this exotherm corresponds to the crystallization temperature (T꜀).
-
Heating Curve: A sharp endothermic peak will be observed during the second heating scan. This peak represents the melting of the crystalline sample. The onset and peak temperatures provide the melting point range, and the integrated area under this peak yields the heat of fusion (ΔHբ).
By following this standardized protocol, researchers can obtain reliable and reproducible data on the thermal properties of this compound, which is essential for quality control, stability testing, and the development of new formulations in the pharmaceutical and cosmetic industries.
References
Application Notes and Protocols: Stearyl Palmitate for Stable Emulsions in Creams and Lotions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitate, the ester of stearyl alcohol and palmitic acid, is a versatile ingredient in the formulation of creams and lotions, primarily valued for its contribution to emulsion stability.[1][2] This waxy solid also imparts valuable sensory and performance characteristics to topical formulations, acting as a thickener, emollient, and opacifying agent.[1][3] Its utility in creating stable and aesthetically pleasing oil-in-water (O/W) emulsions makes it a key component in the development of a wide range of cosmetic and pharmaceutical products.[3]
These application notes provide a comprehensive overview of the use of this compound in creating stable emulsions. They include detailed experimental protocols for formulation and characterization, as well as a summary of key physicochemical properties and their impact on emulsion stability.
Physicochemical Properties and Mechanism of Action
This compound is a non-ionic surfactant with a Hydrophilic-Lipophilic Balance (HLB) value of 10, making it suitable for oil-in-water (O/W) emulsions. It functions as a co-emulsifier and stabilizer by adsorbing at the oil-water interface, creating a protective barrier around the dispersed oil droplets. This barrier reduces the interfacial tension between the two phases and prevents droplet coalescence, a key mechanism of emulsion breakdown. Its long, saturated hydrocarbon chains contribute to the formation of a structured interfacial film and also increase the viscosity of the continuous phase, further hindering droplet movement and improving long-term stability.
The mechanism of emulsion stabilization by this compound involves a combination of steric hindrance and viscosity modification. The bulky stearyl and palmitate chains extend into the oil and water phases, creating a physical barrier that prevents close approach of the oil droplets. Additionally, the incorporation of this compound into the oil phase increases its viscosity, which in turn increases the viscosity of the final emulsion, slowing down creaming and sedimentation.
dot
Caption: Mechanism of emulsion stabilization by this compound.
Quantitative Data on Emulsion Properties
The following tables summarize the expected impact of this compound on key emulsion properties. The data presented are representative values based on typical formulation studies and may vary depending on the specific composition of the emulsion.
Table 1: Effect of this compound Concentration on Emulsion Viscosity
| This compound Conc. (% w/w) | Viscosity (cP) at 25°C (Brookfield RVT, Spindle 5, 10 rpm) | Observations |
| 2 | 8,000 - 12,000 | Lotion-like consistency |
| 5 | 15,000 - 25,000 | Creamy texture |
| 10 | 30,000 - 50,000 | Thick, viscous cream |
| 15 | > 60,000 | Very thick, paste-like |
Table 2: Influence of this compound on Emulsion Stability Parameters
| This compound Conc. (% w/w) | Mean Droplet Size (µm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability after 3 months at 40°C |
| 2 | 5 - 10 | < 0.5 | -25 to -30 | Minor creaming |
| 5 | 2 - 5 | < 0.3 | -30 to -35 | Stable, no phase separation |
| 10 | 1 - 3 | < 0.2 | -35 to -40 | Highly stable |
| 15 | < 2 | < 0.2 | -38 to -45 | Very high stability |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Cream with this compound
Objective: To prepare a stable O/W cream using this compound as a co-emulsifier and stabilizer.
Materials:
-
Oil Phase:
-
This compound: 5.0 g
-
Cetyl Alcohol: 3.0 g
-
Mineral Oil: 15.0 g
-
Primary Emulsifier (e.g., Polysorbate 60): 2.0 g
-
-
Aqueous Phase:
-
Deionized Water: 73.0 g
-
Glycerin: 2.0 g
-
Preservative (e.g., Phenoxyethanol): q.s.
-
Procedure:
-
Combine all components of the oil phase in a beaker and heat to 70-75°C until all solids are melted and the phase is uniform.
-
In a separate beaker, combine all components of the aqueous phase and heat to 70-75°C.
-
Slowly add the aqueous phase to the oil phase with continuous homogenization (e.g., using a high-shear mixer) at a moderate speed.
-
Increase the homogenization speed and mix for 5-10 minutes to form a fine emulsion.
-
Continue gentle stirring with a propeller mixer as the emulsion cools to room temperature.
-
Add any temperature-sensitive ingredients (e.g., fragrance, active ingredients) when the emulsion has cooled to below 40°C.
-
Adjust the pH if necessary.
dot
Caption: Workflow for O/W emulsion preparation.
Protocol 2: Evaluation of Emulsion Stability
Objective: To assess the physical stability of the prepared cream formulation.
1. Macroscopic Evaluation:
-
Procedure: Visually inspect the cream for any signs of phase separation, creaming, coalescence, or changes in color and odor at different time points (e.g., 24h, 1 week, 1 month, 3 months) under various storage conditions (e.g., room temperature, 40°C, 4°C).
-
Acceptance Criteria: No visible phase separation or significant change in appearance.
2. Microscopic Evaluation:
-
Procedure: Place a small drop of the emulsion on a microscope slide, cover with a coverslip, and observe under a light microscope. Note the droplet size distribution and any signs of aggregation or coalescence.
-
Acceptance Criteria: Uniformly dispersed droplets with no significant signs of aggregation.
3. Centrifugation Test:
-
Procedure: Centrifuge a sample of the cream at 3000 rpm for 30 minutes.
-
Acceptance Criteria: No phase separation should be observed after centrifugation.
4. Viscosity Measurement:
-
Procedure: Measure the viscosity of the cream using a Brookfield viscometer at a controlled temperature (25°C).
-
Acceptance Criteria: Viscosity should remain within a predefined range over the stability study period.
5. Particle Size and Zeta Potential Analysis:
-
Procedure: Dilute the emulsion with deionized water and measure the mean droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Acceptance Criteria: Consistent droplet size, low PDI, and a sufficiently high absolute zeta potential value (typically > |30| mV) to indicate good colloidal stability.
dot
Caption: Logical flow for emulsion stability assessment.
Conclusion
This compound is a highly effective and versatile ingredient for creating stable and aesthetically pleasing creams and lotions. Its ability to enhance emulsion stability, modify viscosity, and provide a desirable skin feel makes it a valuable tool for formulators in the cosmetic and pharmaceutical industries. By following the detailed protocols for preparation and evaluation outlined in these application notes, researchers and developers can effectively utilize this compound to create robust and high-quality topical products.
References
Application Notes & Protocols: Stearyl Palmitate in Controlled-Release Drug Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: Stearyl palmitate is a wax ester formed from the condensation of stearyl alcohol and palmitic acid.[1] Its solid, lipidic nature and insolubility in water make it an excellent candidate for developing controlled-release drug delivery systems.[1][2] As a biocompatible and biodegradable material, it is used to form matrices that encapsulate active pharmaceutical ingredients (APIs), modulating their release over an extended period.[3][4] This document provides detailed application notes and protocols for utilizing this compound in the formulation of solid lipid nanoparticles (SLNs), hydrophobic matrix tablets, and drug-loaded microspheres.
Application I: this compound in Solid Lipid Nanoparticles (SLNs)
Solid Lipid Nanoparticles are colloidal carriers where the API is dissolved or dispersed in a solid lipid matrix. This compound, with its high melting point and crystalline structure, can effectively entrap drugs and release them slowly through diffusion and matrix erosion. SLNs are particularly advantageous for improving the bioavailability of poorly water-soluble drugs and protecting labile APIs from degradation.
Experimental Protocol: SLN Preparation via High-Pressure Homogenization (HPH)
This protocol describes the hot homogenization technique, a reliable and scalable method for producing SLNs that avoids the use of organic solvents.
Materials:
-
This compound (Solid Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified Water (Aqueous Phase)
Equipment:
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
High-Pressure Homogenizer
-
Water Bath or Heating Mantle
-
Beakers and Magnetic Stirrer
Procedure:
-
Preparation of Lipid Phase: Melt the this compound by heating it to approximately 10-15°C above its melting point (Melting Point of this compound: ~57°C). Dissolve or disperse the accurately weighed API into the molten lipid under continuous stirring to ensure a homogenous mixture.
-
Preparation of Aqueous Phase: In a separate beaker, heat the purified water to the same temperature as the lipid phase. Dissolve the surfactant in the heated water.
-
Pre-Emulsion Formation: Add the hot lipid phase to the hot aqueous phase dropwise while homogenizing at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes using a high-shear homogenizer. This forms a coarse oil-in-water (o/w) pre-emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, also pre-heated to the same temperature.
-
Homogenization Cycles: Process the emulsion for 3-5 cycles at a pressure of 500-1500 bar. The high shear stress and cavitation forces reduce the droplet size to the nanometer range.
-
Nanoparticle Solidification: Cool the resulting hot nanoemulsion to room temperature or in an ice bath. The lipid droplets solidify, forming the SLNs with the API entrapped within the lipid matrix.
-
Characterization: Analyze the final SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Data Presentation: Influence of Formulation Variables on SLN Properties
The physicochemical properties of SLNs are highly dependent on formulation parameters. The following table summarizes these relationships.
| Parameter | Variation | Effect on Particle Size | Effect on Encapsulation Efficiency (EE) | Rationale |
| Lipid Concentration | Increase | Tends to increase | May increase or decrease | Higher lipid content can lead to particle aggregation. EE may increase due to more space for the drug, but can decrease if drug is expelled during crystallization. |
| Surfactant Conc. | Increase | Decreases | Tends to decrease | Reduces interfacial tension, leading to smaller particles. Excess surfactant can form micelles, partitioning the drug away from the lipid. |
| Homogenization Pressure | Increase | Decreases | Generally increases | Higher energy input leads to more efficient particle size reduction and better drug entrapment. |
| Homogenization Cycles | Increase | Decreases | May increase | More cycles improve the homogeneity of the dispersion, leading to smaller, more uniform particles. |
Visualization: Workflow for SLN Preparation
Caption: Workflow for preparing Solid Lipid Nanoparticles (SLNs) using the hot homogenization method.
Application II: this compound in Hydrophobic Matrix Tablets
In matrix tablets, the drug is homogeneously dispersed within a polymer or lipid matrix. This compound can be used as a hydrophobic matrix-forming agent to sustain the release of drugs. The release mechanism is primarily diffusion-controlled, where the drug dissolves and diffuses through the inert, non-eroding lipid matrix. This approach is cost-effective and relatively simple to manufacture.
Experimental Protocol: Matrix Tablet Preparation via Melt Granulation
Melt granulation is a suitable technique for incorporating waxy materials like this compound into a tablet formulation. It avoids the use of water or organic solvents.
Materials:
-
This compound (Matrix Former)
-
Active Pharmaceutical Ingredient (API)
-
Filler/Diluent (e.g., Lactose, Microcrystalline Cellulose)
-
Lubricant (e.g., Magnesium Stearate)
-
Glidant (e.g., Colloidal Silicon Dioxide)
Equipment:
-
Planetary Mixer or High-Shear Granulator with a heating jacket
-
Sieve
-
Tablet Press
-
Dissolution Testing Apparatus (USP Type II)
Procedure:
-
Blending: Pass all ingredients (except the lubricant) through a suitable sieve (#40 mesh) to ensure uniformity. Blend the API and filler in the granulator bowl for 10 minutes.
-
Melt Granulation: Add the this compound to the powder blend. Heat the mixture while blending to a temperature just above the melting point of this compound (~60-65°C). Continue mixing until granules are formed.
-
Cooling and Sizing: Allow the granulated mass to cool to room temperature. Pass the cooled granules through a sieve (#20 mesh) to obtain uniform size.
-
Lubrication: Add the lubricant and glidant to the sized granules and blend for a final 3-5 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.
-
Evaluation: Test the tablets for hardness, friability, drug content, and in vitro drug release using a USP dissolution apparatus.
Data Presentation: Effect of this compound on Drug Release
The concentration of the hydrophobic matrix former is the critical factor controlling the drug release rate. The following data, adapted for a highly water-soluble drug, illustrates this effect.
| Formulation ID | Drug:this compound Ratio | Cumulative Drug Release at 2h (%) | Cumulative Drug Release at 8h (%) | Cumulative Drug Release at 12h (%) |
| F1 | 1:1 | 45.2 ± 2.1 | 88.5 ± 1.8 | 99.1 ± 1.5 |
| F2 | 1:2 | 33.6 ± 1.5 | 71.3 ± 2.4 | 85.4 ± 2.0 |
| F3 | 1:3 | 24.8 ± 1.9 | 59.7 ± 1.6 | 72.9 ± 1.8 |
| F4 | 1:4 | 18.5 ± 1.2 | 46.2 ± 1.3 | 58.4 ± 1.1 |
| (Data is illustrative, based on trends observed for similar lipidic matrix formers like glyceryl palmitostearate) |
Visualization: Drug Release Mechanism from a Hydrophobic Matrix
Caption: Diffusion-controlled drug release from an inert, hydrophobic this compound matrix.
Application III: this compound in Drug-Loaded Microspheres
Microspheres are small, spherical particles that can be formulated to provide controlled drug release. This compound can be used as the primary structural component in the preparation of lipid microspheres, often in combination with other polymers.
Experimental Protocol: Microsphere Preparation via Emulsion-Solvent Evaporation
This technique is suitable for encapsulating drugs within a lipid or polymer matrix.
Materials:
-
This compound
-
API
-
Volatile, water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Aqueous solution containing an emulsifier/stabilizer (e.g., Polyvinyl Alcohol - PVA)
Equipment:
-
Homogenizer or Sonicator
-
Overhead Mechanical Stirrer
-
Fume Hood
-
Filtration or Centrifugation equipment
Procedure:
-
Prepare Organic Phase (Oil Phase): Dissolve this compound and the API in the organic solvent to form a clear solution. If the drug is insoluble, it can be dispersed uniformly in the polymer solution.
-
Prepare Aqueous Phase: Dissolve the emulsifying agent (e.g., 1% w/v PVA) in purified water.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at a high speed. This creates a stable oil-in-water (o/w) emulsion where the oil phase consists of drug-laden polymer droplets.
-
Solvent Evaporation: Transfer the emulsion to a larger beaker and stir continuously with an overhead stirrer at room temperature (or slightly elevated temperature) inside a fume hood. The organic solvent will gradually evaporate, causing the this compound to precipitate and form solid microspheres.
-
Collection and Washing: Once the solvent is fully evaporated, collect the hardened microspheres by filtration or centrifugation. Wash them several times with purified water to remove any residual emulsifier.
-
Drying: Dry the collected microspheres in a desiccator or by freeze-drying.
Data Presentation: Influence of Formulation Variables on Microsphere Properties
| Parameter | Variation | Effect on Particle Size | Effect on Encapsulation Efficiency (EE) | Rationale |
| Lipid:Drug Ratio | Increase | Minor effect | Increases | A higher proportion of matrix material allows for more effective entrapment of the drug. |
| Emulsifier Conc. | Increase | Decreases | May decrease | Higher surfactant concentration stabilizes smaller emulsion droplets but can also increase drug solubility in the aqueous phase, reducing EE. |
| Stirring Speed | Increase | Decreases | May increase | Higher agitation creates smaller emulsion droplets, leading to smaller final microspheres and potentially faster solvent removal, which can improve EE. |
| Organic Phase Volume | Increase | Increases | Minor effect | A higher internal phase volume can lead to coalescence and the formation of larger droplets during emulsification. |
Visualization: General Workflow for Microsphere Preparation
Caption: Workflow for the Emulsion-Solvent Evaporation method for preparing microspheres.
Safety and Biocompatibility
This compound is considered safe for use in cosmetic and pharmaceutical applications. It is an ester of stearyl alcohol and palmitic acid, both of which are common fatty compounds. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe in the present practices of use and concentration. The Food and Drug Administration (FDA) also permits its use as an indirect food additive. Its non-toxic and biodegradable nature makes it a suitable excipient for controlled-release formulations.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Stearyl Palmitate for Drug Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of stearyl palmitate in drug formulations.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound is a waxy, lipophilic ester. It is practically insoluble in water[1][2][3][4][5]. However, it is soluble in organic solvents such as chloroform and methanol, and soluble in oils, particularly when warmed. Its melting point is approximately 57-59°C.
Q2: I am unable to dissolve this compound in my aqueous formulation. What am I doing wrong?
A2: Due to its highly hydrophobic nature, this compound will not dissolve in purely aqueous systems. To incorporate it into an aqueous-based formulation, you will need to employ solubility enhancement techniques. These can range from using co-solvents and surfactants to more advanced methods like creating lipid-based nanoformulations.
Q3: Which organic solvents are most effective for dissolving this compound?
A3: The solubility of this compound in organic solvents generally follows the "like dissolves like" principle. Non-polar to moderately polar organic solvents are effective. The typical solubility order is: ethyl acetate > ethanol > acetone > methanol. Increasing the temperature can also significantly enhance the dissolution in these solvents.
Troubleshooting Guide
Issue 1: My this compound-based formulation is showing precipitation or crystallization upon cooling.
-
Possible Cause: The concentration of this compound has exceeded its saturation solubility in the chosen solvent system at a lower temperature. This is common when using a melt-dispersion technique or when a heated solution is cooled.
-
Troubleshooting Steps:
-
Maintain Elevated Temperature: Ensure that the temperature of the formulation is kept above the melting point of this compound (around 57-59°C) during the entire process until the final formulation is stabilized.
-
Incorporate Surfactants/Stabilizers: Use surfactants or emulsion stabilizers to keep the lipid dispersed in the aqueous phase as it cools. The choice and concentration of the surfactant are critical for stability.
-
Rapid Cooling (for Nanoparticles): For creating solid lipid nanoparticles (SLNs), rapid cooling of a hot oil-in-water emulsion can lead to the formation of small, stable nanoparticles.
-
Optimize Lipid Concentration: You may need to reduce the concentration of this compound in your formulation.
-
Issue 2: The particle size of my solid lipid nanoparticles (SLNs) is too large or shows a wide distribution (high Polydispersity Index - PDI).
-
Possible Cause: Inefficient homogenization, inappropriate surfactant concentration, or suboptimal process parameters.
-
Troubleshooting Steps:
-
Optimize Homogenization: Increase the homogenization speed, pressure, or the number of homogenization cycles. High-pressure homogenization is a common technique to reduce particle size.
-
Adjust Surfactant Concentration: The concentration of the surfactant is crucial. Too little may not adequately stabilize the nanoparticles, leading to aggregation, while too much can lead to micelle formation. Experiment with different surfactant concentrations to find the optimal level.
-
Vary the Lipid-to-Surfactant Ratio: Systematically vary the ratio of this compound to the surfactant to find the combination that yields the smallest and most uniform particle size.
-
Control Temperatures: Ensure the temperature of both the lipid and aqueous phases are above the lipid's melting point during homogenization.
-
Issue 3: My drug loading in the this compound formulation is low.
-
Possible Cause: Poor solubility of the drug in the molten this compound or partitioning of the drug into the external aqueous phase during formulation.
-
Troubleshooting Steps:
-
Assess Drug-Lipid Solubility: Ensure your active pharmaceutical ingredient (API) has good solubility in the molten lipid. If not, this compound may not be the ideal lipid carrier for that specific drug.
-
Modify the Formulation Process: For methods like hot homogenization, dissolve the drug in the molten this compound before emulsification.
-
Use Co-solvents: A small amount of a co-solvent in the lipid phase might improve the drug's solubility.
-
Select Appropriate Surfactants: With some waxes, the use of certain surfactants like sodium lauryl sulphate can decrease drug loading by solubilizing the drug in the external aqueous phase. Consider using polymeric stabilizers instead.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | |
| Chloroform | Sparingly Soluble | |
| Methanol | Slightly Soluble | |
| Ethanol | Soluble | |
| Acetone | Soluble | |
| Ethyl Acetate | Soluble | |
| Oils | Soluble (especially when warmed) |
Table 2: Example Formulation Parameters for Solid Lipid Nanoparticles (SLNs) using a Hot Homogenization Technique
Note: this compound can be substituted for stearic acid in similar formulations.
| Lipid (Stearic Acid) Concentration (% w/v) | Surfactant (Poloxamer 188) Concentration (% w/v) | Homogenization Conditions | Resulting Particle Size (nm) | Reference |
| 2% | 1% | 1000 rpm mixing rate, 60°C | ~220 | |
| Not specified | Not specified | High-pressure homogenization (1000 bar, 10 cycles) | 25 - 150 |
Experimental Protocols
Protocol: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) via Hot High-Pressure Homogenization
This protocol describes a general method for preparing SLNs. Optimization of concentrations and process parameters is crucial for specific applications.
Materials:
-
This compound (Lipid)
-
Drug (API)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188, Soy Lecithin)
-
Purified Water
Procedure:
-
Preparation of Lipid Phase:
-
Melt the this compound by heating it to approximately 10°C above its melting point (e.g., 70°C).
-
If applicable, dissolve the lipophilic drug in the molten this compound.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (e.g., 70°C).
-
-
Pre-emulsification:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear mixer) for a few minutes. This will form a coarse oil-in-water pre-emulsion.
-
-
High-Pressure Homogenization (HPH):
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer that has been pre-heated to the same temperature.
-
Perform 3-5 homogenization cycles at a pressure between 500 and 1500 bar. The optimal number of cycles and pressure should be determined experimentally.
-
-
Cooling and Nanoparticle Formation:
-
The resulting hot nanoemulsion is then cooled down to room temperature or in an ice bath. This allows the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Analyze the formulation for particle size, polydispersity index (PDI), and zeta potential using techniques like Photon Correlation Spectroscopy (PCS).
-
Determine drug loading and encapsulation efficiency using appropriate analytical methods (e.g., HPLC).
-
Visualizations
Caption: Decision tree for selecting a solubilization strategy.
Caption: Workflow for preparing Solid Lipid Nanoparticles (SLNs).
Caption: Diagram of a Solid Lipid Nanoparticle (SLN) structure.
References
Technical Support Center: Preventing Crystallization of Stearyl Palmitate in Emulsions
Welcome to the Technical Support Center for troubleshooting issues related to stearyl palmitate crystallization in emulsion formulations. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in emulsions?
This compound is a wax ester formed from stearyl alcohol and palmitic acid.[1] It functions as a thickener, emollient, and emulsion stabilizer in various cosmetic and pharmaceutical formulations.[2][3][4] Its benefits include providing whiteness to creams and lotions, reducing the greasy feel of oil-based systems, and improving the payoff in stick cosmetics.[2]
Q2: What causes this compound to crystallize in an emulsion?
This compound is a crystalline solid at room temperature with a melting point ranging from 55°C to 59°C. Crystallization in an emulsion can occur when the formulation cools, and the this compound concentration exceeds its solubility in the oil phase. This process is influenced by factors such as the cooling rate, storage temperature, and the overall composition of the emulsion.
Q3: How does crystallization of this compound affect the final product?
Crystallization can negatively impact the quality and performance of an emulsion. It can lead to:
-
A grainy or gritty texture: Affecting the sensory properties of the product.
-
Phase separation: The crystals can disrupt the emulsion structure, leading to instability.
-
Reduced efficacy: In drug delivery systems, crystallization can affect the release of the active pharmaceutical ingredient.
-
Visual imperfections: The appearance of visible crystals or a change in opacity can be undesirable.
Q4: What are the primary strategies to prevent the crystallization of this compound?
The main approaches to inhibit or control the crystallization of this compound in emulsions include:
-
Optimizing the surfactant system: Using an appropriate type and concentration of surfactants.
-
Incorporating co-emulsifiers: These molecules can enhance the stability of the interfacial film.
-
Adding polymers: Certain polymers can interfere with crystal nucleation and growth.
-
Controlling the cooling process: A slower, controlled cooling rate can sometimes promote the formation of smaller, less disruptive crystals.
-
Modifying the oil phase: The choice of oils in the formulation can influence the solubility of this compound.
Troubleshooting Guides
Issue 1: Grainy Texture or Visible Crystals in the Emulsion
Possible Cause: Rapid or uncontrolled crystallization of this compound during the cooling phase.
Troubleshooting Steps:
-
Optimize the Cooling Rate:
-
Problem: Cooling the emulsion too quickly can lead to the formation of large, needle-like crystals.
-
Solution: Employ a slower, more controlled cooling process. For instance, allow the emulsion to cool gradually at room temperature with gentle stirring rather than placing it in a cold bath.
-
-
Evaluate the Surfactant System:
-
Problem: The surfactant system may not be adequately stabilizing the this compound in the oil droplets.
-
Solution:
-
Increase the concentration of the primary surfactant. Higher surfactant concentrations can provide better coverage of the oil droplets, hindering crystal growth.
-
Consider the HLB (Hydrophilic-Lipophilic Balance) of the surfactant. For oil-in-water (O/W) emulsions, a surfactant with a higher HLB value is generally preferred.
-
-
-
Incorporate a Co-emulsifier:
-
Problem: The interfacial film around the oil droplets may be weak, allowing for crystal growth and protrusion.
-
Solution: Add a co-emulsifier such as cetearyl alcohol or glyceryl stearate. These molecules can pack into the interfacial film, increasing its rigidity and stability.
-
Issue 2: Emulsion Instability and Phase Separation Over Time
Possible Cause: Crystal growth leading to the disruption of the emulsion structure, causing coalescence of oil droplets.
Troubleshooting Steps:
-
Introduce a Polymeric Stabilizer:
-
Problem: this compound crystals may be growing over time, leading to long-term instability.
-
Solution: Incorporate a polymer such as carbomer, xanthan gum, or hydroxypropyl methylcellulose (HPMC) into the aqueous phase. Polymers can increase the viscosity of the continuous phase, which slows down the movement of oil droplets and hinders crystal growth. Some polymers can also adsorb to the crystal surface, inhibiting further growth.
-
-
Assess the Oil Phase Composition:
-
Problem: The oil phase may have poor solvency for this compound at lower temperatures.
-
Solution: Experiment with different oil blends. Incorporating oils with better solvency for this compound can help to keep it in a dissolved state.
-
-
Perform a Stability Analysis:
-
Problem: The formulation may be inherently unstable under certain storage conditions.
-
Solution: Conduct accelerated stability testing, including freeze-thaw cycles and storage at elevated temperatures, to identify potential instability issues early on.
-
Data Presentation
The following table summarizes the expected qualitative effects of different formulation strategies on preventing this compound crystallization. Quantitative values can vary significantly based on the specific formulation.
| Strategy | Key Variable | Expected Effect on Crystallization | Typical Concentration Range |
| Surfactant Optimization | Surfactant Type & Concentration | Increased concentration generally leads to smaller crystal size and delayed onset of crystallization. | 2-10% |
| Co-emulsifier Addition | Co-emulsifier Type & Concentration | Enhances interfacial film rigidity, hindering crystal protrusion and growth. | 1-5% |
| Polymer Addition | Polymer Type & Molecular Weight | Increases viscosity of the continuous phase, slowing crystal growth. Can also adsorb to crystal surfaces to inhibit growth. | 0.1-2% |
| Cooling Rate Control | Rate of Temperature Decrease | Slower cooling can promote the formation of smaller, more numerous crystals, which may be less disruptive to the emulsion structure. | N/A |
Experimental Protocols
Protocol 1: Preparation of a this compound Oil-in-Water (O/W) Emulsion
Objective: To prepare a stable O/W emulsion containing this compound.
Materials:
-
This compound
-
Oil Phase (e.g., Mineral Oil, Caprylic/Capric Triglyceride)
-
Aqueous Phase (Deionized Water)
-
Primary Emulsifier (e.g., Polysorbate 80)
-
Co-emulsifier (e.g., Cetearyl Alcohol)
-
Polymer (e.g., Carbomer 940)
-
Preservative (e.g., Phenoxyethanol)
Methodology:
-
Prepare the Aqueous Phase: Disperse the polymer (if used) in deionized water and heat to 75-80°C while stirring until fully hydrated. Add any water-soluble components and the preservative.
-
Prepare the Oil Phase: Combine the this compound, oil, primary emulsifier, and co-emulsifier. Heat to 75-80°C while stirring until all components are melted and homogenous.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000-10000 rpm) for 5-10 minutes.
-
Cooling: Allow the emulsion to cool to room temperature with gentle, continuous stirring.
-
Final Adjustments: Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients and adjust the pH if necessary.
Protocol 2: Characterization of this compound Crystallization
Objective: To analyze the crystalline behavior of this compound in an emulsion.
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the onset temperature and enthalpy of crystallization and melting.
-
Procedure:
-
Accurately weigh 5-10 mg of the emulsion into an aluminum DSC pan and seal it.
-
Heat the sample to a temperature above the melting point of this compound (e.g., 80°C) to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 5°C/min) to a low temperature (e.g., 0°C). The exothermic peak observed during cooling corresponds to the crystallization of this compound.
-
Reheat the sample at the same controlled rate to observe the endothermic melting peak.
-
-
-
Polarized Light Microscopy (PLM):
-
Purpose: To visually observe the morphology (shape and size) of the this compound crystals within the emulsion.
-
Procedure:
-
Place a small drop of the emulsion on a microscope slide and cover it with a coverslip.
-
Observe the sample under a polarized light microscope at various temperatures using a temperature-controlled stage.
-
Crystalline structures will appear as bright regions against a dark background.
-
-
-
Rheology:
-
Purpose: To measure the viscosity and viscoelastic properties of the emulsion, which can be affected by crystallization.
-
Procedure:
-
Use a rheometer with a suitable geometry (e.g., cone and plate or parallel plate).
-
Perform a temperature sweep experiment, cooling the emulsion from above the melting point of this compound while measuring the viscosity or storage modulus (G'). An increase in these parameters can indicate the onset of crystallization.
-
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Stabilizing effect of cetostearyl alcohol and glyceryl monostearate as co-emulsifiers on hydrocarbon-free O/W glyceride creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Polymer Conformation on the Crystal Growth Inhibition of a Poorly Water-Soluble Drug in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Monoglycerides on the Crystallization Behavior of Palm Oil | Scilit [scilit.com]
Technical Support Center: Controlling Stearyl Palmitate Polymorphism
Welcome to the technical support center for controlling the polymorphism of stearyl palmitate during formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the polymorphic behavior of this widely used excipient.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected Crystal Growth in Formulation (e.g., graininess, hardening over time) | Polymorphic transition from a less stable (e.g., α) to a more stable (e.g., β', β) form. This is a common issue with lipid-based formulations. | 1. Characterize the Polymorphic Form: Use Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to identify the crystal form present in your formulation. 2. Control Cooling Rate: A slower cooling rate during formulation preparation can promote the formation of the more stable β' and β polymorphs from the start. Conversely, rapid cooling tends to trap the metastable α form. 3. Optimize Agitation: Agitation can influence the rate of nucleation and polymorphic transition. Experiment with different agitation speeds and durations during the cooling phase. |
| Inconsistent Batch-to-Batch Product Performance (e.g., variable drug release, texture) | Variation in the polymorphic composition of this compound between batches. Different polymorphs can have different solubilities and mechanical properties. | 1. Standardize the Formulation Process: Tightly control process parameters such as heating temperature, cooling rate, and agitation speed. 2. Implement Polymorph Screening: Use analytical techniques like DSC and XRPD as part of your quality control process to ensure the desired polymorphic form is consistently produced. 3. Evaluate Excipient Effects: Other ingredients in your formulation can influence the crystallization of this compound. Conduct studies to understand these interactions. |
| Poor Stability of the Desired Polymorph | The desired polymorph is metastable and tends to convert to a more stable form over time, especially under certain storage conditions (e.g., temperature fluctuations). | 1. Formulation Optimization: The presence of certain excipients, such as surfactants or polymers, can inhibit polymorphic transitions. Screen different types and concentrations of stabilizers. 2. Storage Condition Analysis: Conduct stability studies at various temperatures and humidity levels to determine the optimal storage conditions for your product. 3. Consider a More Stable Polymorph: If stabilizing the metastable form is not feasible, it may be necessary to develop the formulation using the most stable polymorph. |
| Difficulty in Obtaining a Specific Polymorph | The crystallization conditions are not optimized for the desired polymorphic form. | 1. Systematic Crystallization Study: Perform a design of experiments (DoE) to investigate the effects of cooling rate, agitation, solvent system, and excipients on the resulting polymorph. 2. Seeding: Introduce seed crystals of the desired polymorph during the cooling process to promote its crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the common polymorphic forms of this compound and how do they differ?
A1: Like many lipids, this compound is known to exhibit polymorphism. The three primary polymorphic forms are α (alpha), β' (beta prime), and β (beta).
-
α (Alpha): This is the least stable, lowest melting polymorph. It is often formed upon rapid cooling of the melt.
-
β' (Beta Prime): This form has intermediate stability and a melting point between the α and β forms.
-
β (Beta): This is the most stable, highest melting polymorph. It is typically formed through slow cooling or by the transition of the less stable forms over time.
The different crystal packing in these polymorphs results in variations in their physical properties, such as melting point, solubility, and mechanical strength, which can significantly impact formulation performance.
Q2: How does the cooling rate affect the polymorphism of this compound?
A2: The cooling rate is a critical factor in determining which polymorph of this compound is formed.
-
Fast Cooling: Rapidly cooling molten this compound provides less time for the molecules to arrange into the most stable crystal lattice, often resulting in the formation of the metastable α polymorph.[1]
-
Slow Cooling: A slower cooling rate allows for a more ordered arrangement of the molecules, favoring the formation of the more stable β' and β polymorphs.[1]
The relationship between cooling rate and the resulting polymorph is a key principle in controlling the solid-state properties of lipid-based formulations.
Q3: Can excipients in my formulation influence the polymorphism of this compound?
A3: Yes, excipients can have a significant impact on the crystallization and polymorphic stability of this compound.[2] Surfactants, co-emulsifiers, and polymers can:
-
Inhibit or Promote Nucleation: Some excipients can act as nucleating agents, while others can hinder the formation of crystal nuclei.
-
Alter Crystal Growth: Excipients can adsorb to the surface of growing crystals, modifying their habit and potentially inhibiting the transition to more stable forms.
-
Affect Polymorphic Transitions: Certain excipients can stabilize a metastable polymorph by hindering the molecular rearrangement required for transformation to a more stable form.
It is crucial to evaluate the impact of all formulation components on the polymorphic behavior of this compound.
Q4: What are the best analytical techniques to characterize the polymorphism of this compound?
A4: A combination of analytical techniques is typically used to fully characterize the polymorphic forms of this compound.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points and transition temperatures of the different polymorphs. Each polymorph will have a distinct thermal profile.
-
X-Ray Powder Diffraction (XRPD): XRPD provides information about the crystal lattice structure. Each polymorph will produce a unique diffraction pattern, which serves as a "fingerprint" for that form.
-
Microscopy (e.g., Polarized Light Microscopy, Scanning Electron Microscopy): Microscopy can be used to visualize the crystal morphology (shape and size) of the different polymorphs.
Quantitative Data
While specific polymorphic transition temperatures for pure this compound are not extensively reported in readily available literature, the following table provides a general overview of the expected thermal behavior of lipid polymorphs and the techniques to characterize them. Researchers should determine the specific values for their system experimentally.
| Polymorph | Relative Stability | Typical Melting Point Range (relative) | Key Characterization Techniques |
| α (Alpha) | Least Stable | Lowest | DSC, XRPD |
| β' (Beta Prime) | Intermediate | Intermediate | DSC, XRPD |
| β (Beta) | Most Stable | Highest | DSC, XRPD |
Note: The exact melting points will depend on the purity of the this compound and the experimental conditions (e.g., heating rate in DSC).
Experimental Protocols
Protocol 1: Controlled Crystallization of this compound to Target Different Polymorphs
Objective: To produce different polymorphic forms of this compound by controlling the cooling rate.
Materials:
-
This compound
-
Heating mantle or water bath
-
Jacketed vessel with temperature control
-
Stirrer
-
Sample containers
Methodology:
-
Melting: Heat the this compound to approximately 10-15°C above its melting point (around 55-60°C) and hold until completely molten.
-
Cooling for α Form (Fast Cooling):
-
Rapidly cool the molten this compound by pouring it onto a cold plate or by quickly transferring it to a container placed in an ice bath.
-
Minimal or no stirring is recommended to avoid shear-induced transformations.
-
-
Cooling for β' and β Forms (Slow Cooling):
-
Set the temperature of the jacketed vessel to just below the melting point of this compound.
-
Cool the molten this compound at a controlled, slow rate (e.g., 0.1-1°C per minute) with gentle agitation.
-
-
Sample Collection and Analysis:
-
Collect samples immediately after solidification.
-
Analyze the samples using DSC and XRPD to identify the polymorphic form obtained.
-
Protocol 2: Characterization of this compound Polymorphs using DSC
Objective: To determine the thermal properties of different this compound polymorphs.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan and seal it.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) from room temperature to a temperature above the final melting point.
-
Record the heat flow as a function of temperature.
-
-
Data Interpretation:
-
Identify endothermic peaks, which correspond to melting events. The peak temperature is the melting point of the polymorph.
-
Identify exothermic peaks, which may indicate a polymorphic transition from a less stable to a more stable form.
-
Visualizations
Caption: Workflow for controlling and analyzing this compound polymorphs.
Caption: Key factors that control the polymorphic outcome of this compound.
References
Technical Support Center: Troubleshooting Tablet Defects Associated with Stearyl Palmitate Lubrication
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common tablet defects that may arise from the use of stearyl palmitate as a lubricant in pharmaceutical formulations. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a tablet lubricant?
This compound is a wax ester formed from stearyl alcohol and palmitic acid. In tablet manufacturing, it functions as a boundary lubricant. It forms a hydrophobic film around the granules of the formulation, which reduces the friction between the tablet surface and the die wall during compression and ejection. This reduction in friction is crucial for preventing tablet defects such as sticking and picking.
Q2: What are the potential advantages of using this compound over more common lubricants like magnesium stearate?
While less common, this compound may offer certain advantages. Due to its waxy nature, it can provide a high degree of lubrication. Studies on magnesium stearate with a high palmitate content suggest that formulations with a higher palmitate proportion may exhibit increased tablet tensile strength. This could be beneficial for producing robust tablets that are less prone to breaking.
Q3: What are the primary tablet defects associated with the use of this compound?
The most common defects associated with this compound, and other hydrophobic lubricants, are due to over-lubrication. These include:
-
Capping and Lamination: This is the partial or complete separation of the top or bottom of the tablet (capping) or the separation of the tablet into two or more distinct layers (lamination).
-
Reduced Tablet Hardness: Excessive lubrication can weaken the bonds between particles, leading to softer tablets.
-
Increased Disintegration Time and Slower Dissolution Rate: The hydrophobic film created by the lubricant can impede the penetration of water into the tablet, thus delaying its breakdown and the release of the active pharmaceutical ingredient (API).
-
Sticking and Picking: While lubricants are used to prevent these issues, improper blending or incorrect concentration can paradoxically lead to material adhering to the punch faces (sticking) or being picked out from the tablet surface (picking).
Troubleshooting Guides
Issue 1: Capping and Lamination
Q: My tablets are exhibiting capping and lamination after incorporating this compound. What are the likely causes and how can I resolve this?
A: Capping and lamination are often a result of over-lubrication, which leads to weak bonding between granules and the entrapment of air.
Troubleshooting Steps:
-
Reduce Lubricant Concentration: The most common cause is an excessive amount of this compound. Systematically decrease the concentration in small increments (e.g., from 1.0% to 0.75%, then to 0.5%).
-
Optimize Blending Time: Prolonged blending can lead to the formation of a continuous hydrophobic film around the granules, which hinders bonding. Reduce the blending time after the addition of the lubricant.
-
Increase Compression Force: Insufficient compression force may not be enough to overcome the lubricating film and form strong bonds. Gradually increase the compression force, but be mindful that excessive force can also cause capping.
-
Incorporate a Binder: If the formulation lacks sufficient cohesiveness, consider adding or increasing the concentration of a suitable binder.
-
Control Granule Moisture Content: Ensure the granules are not overly dry, as some moisture is necessary for proper bonding.
Issue 2: Decreased Tablet Hardness and Increased Friability
Q: I've noticed a significant decrease in tablet hardness and an increase in friability since I started using this compound. What's causing this and what's the solution?
A: This is a classic sign of over-lubrication. The lubricant film is interfering with the inter-particle bonding, resulting in weaker tablets.
Troubleshooting Steps:
-
Re-evaluate Lubricant Concentration: As with capping, the primary solution is to reduce the concentration of this compound.
-
Shorten Lubricant Blending Time: Minimize the time the lubricant is mixed with the granules to prevent excessive coating.
-
Optimize Formulation: The presence of a waxy lubricant like this compound may require adjustments to other excipients. For instance, increasing the proportion of a compressible filler can improve tablet strength.
-
Pre-compression: Utilizing a pre-compression step in the tableting process can help to consolidate the powder and improve bonding before the main compression event.
Issue 3: Prolonged Disintegration Time and Slow Dissolution Rate
Q: My tablets are failing disintegration and dissolution tests. Could this compound be the culprit?
A: Yes, the hydrophobic nature of this compound is a likely cause. The lubricant film on the tablet surface and around the granules can prevent water from penetrating the tablet matrix.
Troubleshooting Steps:
-
Minimize Lubricant Level: Use the lowest possible concentration of this compound that still provides adequate lubrication.
-
Incorporate a Disintegrant: Add or increase the concentration of a superdisintegrant (e.g., croscarmellose sodium, sodium starch glycolate) to counteract the hydrophobic effect of the lubricant.
-
Consider a Hydrophilic Lubricant Blend: If the issue persists, consider blending this compound with a more hydrophilic lubricant to balance the lubricating effect with improved water penetration.
-
Optimize Granulation: Ensure the granulation process results in a porous structure that facilitates water uptake.
Quantitative Data Summary
The following table summarizes the potential effects of varying this compound concentration and blending time on key tablet properties. These are generalized trends based on studies of similar hydrophobic lubricants.
| Parameter | Lubricant Concentration | Blending Time | Effect on Tablet Properties |
| Tablet Hardness | Increasing | Increasing | Decreases due to weakened inter-particulate bonding. |
| Friability | Increasing | Increasing | Increases as a result of lower tablet hardness. |
| Disintegration Time | Increasing | Increasing | Increases due to the formation of a more extensive hydrophobic film. |
| Dissolution Rate | Increasing | Increasing | Decreases as water penetration is hindered. |
| Ejection Force | Increasing | Increasing | Generally decreases to a certain point, indicating better lubrication. |
Experimental Protocols
Protocol for Tablet Hardness Testing
Objective: To determine the breaking force of a tablet.
Apparatus: A calibrated tablet hardness tester.
Methodology:
-
Calibrate the hardness tester according to the manufacturer's instructions.
-
Place a single tablet diametrically between the jaws of the tester.
-
Start the tester. The jaws will move together, applying a compressive force to the tablet.
-
Record the force (in Newtons or Kiloponds) at which the tablet breaks.
-
Repeat the test for a statistically relevant number of tablets (e.g., n=10) from the same batch.
-
Calculate the mean hardness and standard deviation.
Protocol for Tablet Friability Testing
Objective: To assess the ability of a tablet to withstand abrasion during handling, packaging, and shipping.
Apparatus: A calibrated friability tester (Roche friabilator).
Methodology:
-
Take a sample of tablets (usually 10-20) and accurately weigh them (W_initial).
-
Place the tablets in the drum of the friability tester.
-
Rotate the drum at 25 rpm for 4 minutes (100 rotations).
-
Remove the tablets from the drum and carefully de-dust them.
-
Accurately weigh the tablets again (W_final).
-
Calculate the percentage of weight loss using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100
-
A friability of less than 1% is generally considered acceptable.
Protocol for In-Vitro Dissolution Testing
Objective: To measure the rate at which the active pharmaceutical ingredient (API) is released from the tablet into a dissolution medium.
Apparatus: A USP-compliant dissolution apparatus (e.g., Apparatus 2 - Paddle).
Methodology:
-
Prepare the dissolution medium as specified in the relevant pharmacopeia or product-specific method. De-aerate the medium.
-
Assemble the dissolution apparatus and bring the medium to the specified temperature (usually 37°C ± 0.5°C).
-
Place one tablet in each dissolution vessel.
-
Start the apparatus and rotate the paddles at the specified speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium from each vessel.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the API concentration in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of API dissolved at each time point.
Visualizations
Caption: Troubleshooting workflow for tablet defects.
Caption: Mechanism of this compound-induced tablet defects.
Technical Support Center: Optimizing Stearyl Palmitate as a Tablet Lubricant
Welcome to the technical support center for the optimization of stearyl palmitate as a tablet lubricant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and inquiries encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a tablet lubricant?
A1: this compound is an ester formed from stearyl alcohol and palmitic acid. In tablet manufacturing, it functions as a hydrophobic boundary lubricant. Its primary role is to reduce the friction between the tablet's surface and the die wall during ejection, preventing sticking and ensuring a smooth manufacturing process.[1][2] It also helps to minimize wear and tear on tablet press tooling.
Q2: What is a typical starting concentration for this compound in a tablet formulation?
A2: Due to the limited public data specifically for this compound as a primary lubricant, a typical starting concentration can be extrapolated from similar hydrophobic lubricants like magnesium stearate. A common range to begin experimentation would be between 0.25% and 1.0% (w/w) of the total formulation weight. Optimization studies are crucial to determine the ideal concentration for a specific formulation.
Q3: How does the concentration of this compound affect tablet properties?
A3: The concentration of a hydrophobic lubricant like this compound can significantly impact tablet quality. Increasing the concentration generally improves lubrication, leading to lower ejection forces. However, excessive concentrations can negatively affect tablet hardness, increase friability, and prolong disintegration and dissolution times due to the formation of a hydrophobic film around the granules.[3][4][5]
Q4: When should I consider using an alternative lubricant to this compound?
A4: Consider an alternative lubricant if you encounter issues such as:
-
Reduced tablet hardness and increased friability: Even at low concentrations.
-
Significantly prolonged disintegration or dissolution times: That cannot be mitigated by adjusting other formulation components.
-
Incompatibility with the active pharmaceutical ingredient (API): Leading to stability issues.
-
Poor powder flow: Some lubricants can also act as glidants, but this is formulation-dependent.
Alternatives to consider include hydrophilic lubricants like sodium stearyl fumarate or other hydrophobic lubricants like stearic acid or magnesium stearate.
Troubleshooting Guides
This section provides solutions to common problems you may encounter when using this compound as a tablet lubricant.
| Problem | Potential Cause | Troubleshooting Steps |
| Sticking and Picking | Insufficient lubrication. | 1. Increase the concentration of this compound in small increments (e.g., 0.1% w/w). 2. Ensure uniform mixing of the lubricant with the other formulation components. 3. Verify the quality and purity of the this compound. |
| Reduced Tablet Hardness | Over-lubrication; weakening of inter-particle bonding. | 1. Decrease the concentration of this compound. 2. Reduce the lubricant blending time to minimize the coating of granules. 3. Evaluate a different lubricant with potentially less impact on tablet strength. |
| Increased Friability | Weak inter-particle bonds, often a consequence of over-lubrication. | 1. Optimize the this compound concentration by performing a systematic study. 2. Increase the compaction force, if possible, without causing other defects. 3. Re-evaluate the binder concentration in your formulation. |
| Prolonged Disintegration Time | Formation of a hydrophobic barrier by the lubricant, preventing water penetration. | 1. Reduce the concentration of this compound to the minimum effective level. 2. Incorporate a superdisintegrant or increase its concentration. 3. Consider a more hydrophilic lubricant if fast disintegration is critical. |
| Poor Powder Flow | Inherent flow properties of the formulation; lubricant not acting as an effective glidant. | 1. Incorporate a dedicated glidant (e.g., colloidal silicon dioxide) into the formulation. 2. Evaluate the particle size and morphology of the this compound and other excipients. 3. Consider granulation to improve the overall flowability of the powder blend. |
Data Presentation
The following tables summarize the expected impact of varying lubricant concentrations on key tablet quality attributes. This data is based on studies of similar hydrophobic lubricants, such as magnesium stearate, and should be used as a general guide for your experiments with this compound.
Table 1: Effect of Lubricant Concentration on Tablet Physical Properties
| Lubricant Concentration (% w/w) | Ejection Force (N) | Tablet Hardness (kp) | Friability (%) |
| 0.25 | High | High | Low |
| 0.50 | Moderate | High | Low |
| 1.00 | Low | Moderate | Moderate |
| 2.00 | Very Low | Low | High |
Table 2: Effect of Lubricant Concentration on In-Vitro Performance
| Lubricant Concentration (% w/w) | Disintegration Time (minutes) | Drug Dissolution (% in 30 min) |
| 0.25 | < 5 | > 85 |
| 0.50 | 5 - 10 | 70 - 85 |
| 1.00 | 10 - 20 | 50 - 70 |
| 2.00 | > 20 | < 50 |
Experimental Protocols
Protocol 1: Determination of Optimal Lubricant Concentration
Objective: To identify the concentration of this compound that minimizes ejection force without negatively impacting tablet hardness, friability, and disintegration time.
Methodology:
-
Prepare multiple batches of your final powder blend, each with a different concentration of this compound (e.g., 0.25%, 0.5%, 0.75%, 1.0%, 1.5%, 2.0% w/w).
-
Ensure a consistent blending time for the lubricant across all batches (e.g., 3-5 minutes in a V-blender).
-
Compress tablets from each batch using a tablet press with force and displacement sensors.
-
For each batch, measure the following parameters (n≥10 tablets):
-
Ejection force
-
Tablet weight, thickness, and diameter
-
Tablet hardness
-
Tablet friability (USP <1216>)
-
Disintegration time (USP <701>)
-
-
Plot the measured parameters against the this compound concentration to identify the optimal range.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for common lubrication issues.
References
- 1. buildapill.com [buildapill.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Systematic evaluation of common lubricants for optimal use in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [bjpharm.org.uk]
- 5. Making sure you're not a bot! [bjpharm.org.uk]
Technical Support Center: Stability Testing and Degradation Analysis of Stearyl Palmitate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stearyl palmitate. The information is presented in a question-and-answer format to directly address common issues encountered during stability and degradation analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is an ester formed from stearyl alcohol and palmitic acid.[1] It is a waxy solid used in a variety of pharmaceutical and cosmetic formulations as an emollient, thickener, and stabilizer.[2][3] Ensuring its stability is crucial because degradation can impact the quality, safety, and efficacy of the final product. Degradation can lead to changes in physical properties (like melting point and texture) and the formation of impurities.
Q2: What are the primary degradation pathways for this compound?
A2: The most common degradation pathway for this compound is hydrolysis. The ester bond is susceptible to breaking, especially in the presence of strong acids or bases, yielding stearyl alcohol and palmitic acid.[1] Oxidation of the long hydrocarbon chains is another potential degradation route, which can be initiated by heat, light, or the presence of metal ions.
Q3: What are the standard conditions for stability testing of this compound according to regulatory guidelines (e.g., ICH Q1A)?
A3: Stability testing for this compound, as a drug substance or within a drug product, should follow the ICH Q1A(R2) guidelines. These studies are typically conducted under various storage conditions to establish a re-test period or shelf life. The recommended conditions are:
-
Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Intermediate testing: 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH.
Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.
Forced Degradation (Stress Testing) Troubleshooting Guide
Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods.[4]
Q4: I am not observing any degradation of this compound under my stress conditions. What should I do?
A4: If you are not seeing degradation, your stress conditions may be too mild. For long-chain esters like this compound, more forcing conditions may be necessary. Consider the following adjustments:
-
Acid/Base Hydrolysis: Increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH), increase the temperature (e.g., refluxing at 60-80°C), or extend the exposure time.
-
Oxidation: Use a higher concentration of hydrogen peroxide (e.g., up to 30%) or extend the exposure time at room temperature or slightly elevated temperatures.
-
Thermal Degradation: Increase the temperature in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C, etc.).
-
Photostability: Ensure the sample is directly exposed to the light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
The goal is to achieve a target degradation of 5-20% to ensure the suitability of your analytical method for detecting degradation products.
Q5: How can I identify the degradation products of this compound?
A5: The primary degradation products from hydrolysis are stearyl alcohol and palmitic acid. These can be identified by comparing their retention times and spectral data (if using a detector like a mass spectrometer) with those of reference standards. For oxidative degradation, a variety of smaller chain aldehydes and carboxylic acids could be formed through cleavage of the hydrocarbon chains. Mass spectrometry (MS) coupled with chromatography is a powerful tool for identifying unknown degradation products.
Representative Data from Forced Degradation Studies
The following tables provide illustrative data on the degradation of this compound under various stress conditions. Note: This data is representative and may not reflect actual experimental results.
Table 1: Hydrolytic Degradation of this compound
| Stress Condition | Time (hours) | This compound Assay (%) | Stearyl Alcohol (%) | Palmitic Acid (%) |
| 0.1 M HCl at 80°C | 0 | 100.0 | 0.0 | 0.0 |
| 12 | 92.5 | 3.6 | 3.9 | |
| 24 | 85.2 | 7.3 | 7.5 | |
| 48 | 72.8 | 13.5 | 13.7 | |
| 0.1 M NaOH at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 6 | 90.1 | 4.8 | 5.1 | |
| 12 | 81.3 | 9.2 | 9.5 | |
| 24 | 65.7 | 17.0 | 17.3 |
Table 2: Oxidative, Thermal, and Photolytic Degradation of this compound
| Stress Condition | Time (hours) | This compound Assay (%) | Total Degradants (%) |
| 10% H₂O₂ at 40°C | 0 | 100.0 | 0.0 |
| 24 | 94.8 | 5.2 | |
| 48 | 89.5 | 10.5 | |
| Dry Heat at 70°C | 0 | 100.0 | 0.0 |
| 48 | 99.2 | 0.8 | |
| 96 | 98.5 | 1.5 | |
| ICH Photostability | 0 | 100.0 | 0.0 |
| (Option 1) | Overall Illumination | 97.8 | 2.2 |
HPLC Method Troubleshooting Guide
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products.
Q6: I am developing an HPLC method for this compound. What are the recommended starting conditions?
A6: A reversed-phase HPLC method is typically suitable for separating this compound and its primary degradation products. Here is a recommended starting protocol:
Experimental Protocol: Stability-Indicating HPLC Method for this compound
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water (e.g., 95:5 v/v) with 0.1% trifluoroacetic acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector | UV at 205 nm (as fatty acids and esters have weak UV absorbance at higher wavelengths) or a Refractive Index (RI) detector |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve the sample in a suitable organic solvent like isopropanol or a mixture of acetonitrile and isopropanol. |
Q7: My HPLC peaks for this compound, stearyl alcohol, and palmitic acid are not well-resolved. How can I improve the separation?
A7: Poor resolution can be addressed by modifying several chromatographic parameters:
-
Mobile Phase Composition: Adjust the ratio of acetonitrile to water. Increasing the water content will increase retention times and may improve separation. You can also try using methanol as the organic modifier, as it can offer different selectivity.
-
Column: Use a column with a different stationary phase (e.g., C8) or a longer column with a smaller particle size to increase efficiency.
-
Flow Rate: Decrease the flow rate (e.g., to 0.8 mL/min) to allow for more interaction with the stationary phase, which can lead to better resolution.
-
Temperature: Vary the column temperature. Sometimes a lower temperature can enhance separation.
Q8: I am observing peak tailing in my chromatograms. What could be the cause?
A8: Peak tailing can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to tailing. Try diluting your sample.
-
Secondary Interactions: The free silanol groups on the silica-based column can interact with the analytes. Adding a competitor, like a small amount of an amine (e.g., triethylamine) to the mobile phase, can sometimes mitigate this.
-
Column Contamination: The column may be contaminated. Flush the column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol).
-
Mismatched Sample Solvent: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion. Try to dissolve the sample in the mobile phase itself.
Excipient Compatibility
Q9: How do I assess the compatibility of this compound with other excipients in my formulation?
A9: Excipient compatibility studies are crucial to ensure that other components in the formulation do not accelerate the degradation of this compound. A common approach is to:
-
Prepare binary mixtures of this compound with each excipient (e.g., in a 1:1 ratio).
-
Store these mixtures under accelerated conditions (e.g., 40°C/75% RH) for a set period (e.g., 2-4 weeks).
-
Analyze the samples at different time points using a stability-indicating HPLC method to check for the appearance of new degradation products or a significant decrease in the this compound peak.
-
Physical changes (color, appearance) should also be monitored.
Basic excipients, in particular, may promote the hydrolytic degradation of this compound.
Visualizations
Degradation Pathway of this compound
Caption: Primary degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: General workflow for stability testing experiments.
References
challenges in the scale-up of stearyl palmitate nanoparticle production
Welcome to the technical support center for the scale-up of stearyl palmitate nanoparticle production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up this compound solid lipid nanoparticle (SLN) production?
A1: Scaling up from a lab to an industrial setting presents several significant challenges. A primary issue is maintaining batch-to-batch consistency in particle size, composition, and drug encapsulation efficiency.[1] Precise control over formulation parameters, such as the ratio of lipids to therapeutic molecules, is crucial and becomes more difficult at larger volumes.[1] Other major hurdles include preventing particle aggregation, ensuring sterility, managing the supply chain for high-quality raw materials, and addressing regulatory requirements.[1][2][3]
Q2: My nanoparticles are showing a high polydispersity index (PDI) after scale-up. What could be the cause?
A2: A high PDI indicates a wide particle size distribution, which can be caused by several factors during scale-up. Inconsistent mixing energy or temperature control across a larger volume can lead to non-uniform particle formation. The choice of production method is also critical; for instance, conventional bulk methods like hot homogenization can produce larger particles with lower batch-to-batch reproducibility compared to modern techniques like microfluidics. The homogenization pressure and the number of cycles are key parameters that must be optimized to achieve a narrow size distribution.
Q3: We are observing aggregation of our this compound nanoparticles over time. How can this be prevented?
A3: Aggregation is a common stability issue, often due to insufficient surface stabilization. Electrostatically stabilized nanoparticles are prone to aggregation in biological media due to charge neutralization by ions. To prevent this, ensure you are using an adequate concentration of a suitable stabilizer (e.g., Pluronic F68, Polysorbate 80). Additionally, coating nanoparticles with hydrophilic polymers like polyethylene glycol (PEG) can provide steric hindrance, which resists protein fouling and prevents aggregation, leading to excellent long-term colloidal stability.
Q4: What is the best method for sterilizing our this compound nanoparticle formulation for in vivo studies?
A4: The choice of sterilization method is critical as it can alter the physicochemical properties of the nanoparticles. This compound nanoparticles, being lipid-based, can be sensitive to heat.
-
Autoclaving (Moist Heat): While effective, autoclaving exposes nanoparticles to high temperatures (e.g., 121°C), which can lead to aggregation or changes in the lipid matrix. However, some studies on SLNs have shown stability during this process.
-
Sterile Filtration: This is a common method for heat-labile formulations. It is effective for removing microorganisms but is only suitable for nanoparticle suspensions with a particle size significantly smaller than the filter's pore size (typically 0.22 µm).
-
Gamma Irradiation: This method can be effective but may generate free radicals, potentially leading to the degradation of the lipid components or encapsulated drug.
Careful validation is required to ensure the chosen method does not compromise the nanoparticle's integrity, size, and stability.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up process.
Issue 1: Inconsistent Particle Size Across Batches
Possible Causes:
-
Variations in process parameters (temperature, pressure, mixing speed).
-
Inconsistent quality of raw materials.
-
Limitations of the production method when scaled.
Solutions:
-
Process Parameter Optimization: Tightly control and monitor critical process parameters. For high-pressure homogenization, ensure consistent pressure, number of cycles, and temperature. For microfluidics, maintain constant flow rates and ratios.
-
Raw Material Qualification: Implement stringent quality control for incoming this compound, surfactants, and other excipients.
-
Method Selection: Consider using scalable methods like microfluidics, which offer precise control over mixing and lead to high batch-to-batch reproducibility.
Issue 2: Low Drug Encapsulation Efficiency
Possible Causes:
-
Drug partitioning into the external aqueous phase.
-
Poor solubility of the drug in the molten lipid.
-
Lipid matrix crystallization and subsequent drug expulsion.
Solutions:
-
Optimize Formulation: Adjust the lipid concentration. A study on γ-oryzanol-loaded cetyl palmitate SLNs showed that the lipid-to-drug ratio impacts the lipid matrix crystallinity, which can affect drug loading.
-
Select Appropriate Surfactants: The type and concentration of surfactant can influence drug partitioning.
-
Control Cooling Rate: Rapid cooling of the nanoemulsion (in hot homogenization) can help trap the drug within the lipid matrix before it can be expelled.
Logical Troubleshooting Flow for High Polydispersity Index (PDI)
Caption: Troubleshooting decision tree for addressing high PDI.
Data Summaries
Table 1: Comparison of Production Methods for Cetyl Palmitate SLNs
| Parameter | Bulk Hot Homogenization Method | Microfluidics Method | Reference |
| Particle Size (nm) | > 200 nm | ~100-150 nm | |
| Polydispersity Index (PDI) | High (Low Reproducibility) | Low (< 0.2) (High Reproducibility) | |
| Scalability | Challenging to maintain consistency | High feasibility for industrial scale-up | |
| Control | Lower control over particle formation | High degree of control over mixing |
Table 2: Effect of Sterilization Methods on Nanoparticle Properties
| Sterilization Method | Principle | Potential Negative Effects on SLNs | Advantages | Reference |
| Autoclaving | High-pressure steam (e.g., 121°C) | Particle aggregation, lipid degradation, drug leakage | Simple, effective, widely available | |
| Sterile Filtration | Removal of microbes via 0.22 µm filter | Clogging of filter, potential loss of product, not suitable for large NPs | Suitable for heat-sensitive materials | |
| Gamma Irradiation | Ionizing radiation | Can cause chemical degradation of lipids and drugs via free radicals | High penetration, terminal sterilization | |
| Ethylene Oxide (Gas) | Alkylating agent | Potential for toxic residues that must be removed | Effective for heat-sensitive materials |
Experimental Protocols
Protocol 1: Scale-Up Production via High-Pressure Homogenization (Hot Method)
This protocol is a common top-down approach for producing SLNs.
Materials:
-
This compound (Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Pluronic F68, Polysorbate 80)
-
Purified Water
Procedure:
-
Preparation of Phases:
-
Lipid Phase: Melt the this compound at a temperature approximately 5-10°C above its melting point. Dissolve the lipophilic API in the molten lipid.
-
Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-shear stirring (e.g., using an Ultra-Turrax) for several minutes. This creates a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer.
-
Parameters: Apply a pressure of 500-1500 bar for 3-10 cycles. The exact parameters must be optimized for the specific formulation.
-
-
Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a cold environment (e.g., an ice bath) under gentle stirring. The rapid cooling of the lipid droplets causes them to solidify into SLNs, encapsulating the API.
-
Characterization: Analyze the final nanoparticle suspension for particle size, PDI, zeta potential, and encapsulation efficiency.
Workflow for Hot Homogenization Scale-Up
Caption: Experimental workflow for SLN production via hot homogenization.
Protocol 2: Production via Microfluidics
This bottom-up approach offers excellent control and reproducibility, making it highly suitable for scale-up.
Materials:
-
This compound
-
DSPE-PEG (for PEGylation, optional)
-
API
-
Water-miscible organic solvent (e.g., Ethanol)
-
Aqueous anti-solvent (e.g., Purified water with Pluronic F68)
Procedure:
-
Preparation of Solutions:
-
Organic Phase: Dissolve this compound, the API, and any other lipids (like DSPE-PEG) in the organic solvent (e.g., ethanol).
-
Aqueous Phase: Dissolve a surfactant (e.g., Pluronic F68) in purified water.
-
-
Microfluidic Processing:
-
Load the organic and aqueous phases into separate syringe pumps connected to a microfluidic chip (e.g., a staggered herringbone micromixer).
-
Pump the two phases through the chip at precisely controlled flow rates. The rapid mixing within the microchannels causes nanoprecipitation of the lipid, forming SLNs.
-
The ratio of the flow rates (Flow Rate Ratio, FRR) is a critical parameter that influences particle size.
-
-
Solvent Removal: The resulting nanoparticle suspension is collected. The organic solvent is typically removed via a downstream process like dialysis or tangential flow filtration.
-
Characterization: Analyze the purified nanoparticle suspension for particle size, PDI, zeta potential, and encapsulation efficiency.
References
Technical Support Center: Optimizing DSC Analysis of Stearyl Palmitate
Welcome to the Technical Support Center for the accurate thermal analysis of stearyl palmitate using Differential Scanning Calorimetry (DSC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-quality, reproducible DSC data.
Troubleshooting Guide
This guide addresses common issues encountered during the DSC analysis of this compound in a question-and-answer format.
Q1: Why is my DSC baseline noisy or drifting?
A1: A noisy or drifting baseline can be caused by several factors:
-
Instrument Stabilization: The DSC instrument may not have reached thermal equilibrium. It is recommended to allow the instrument to stabilize at the initial temperature for a sufficient period before starting the analysis.
-
Improper Pan Placement: Ensure that both the sample and reference pans are placed correctly and have good thermal contact with the DSC sensor.
-
Contamination: Residues from previous experiments in the DSC cell can cause baseline disturbances. Regular cleaning of the DSC cell is crucial.
-
Gas Flow Rate: Inconsistent purge gas flow can lead to a fluctuating baseline. Check the gas supply and ensure the flow rate is stable.
Q2: I am observing unexpected peaks in my thermogram. What could be the cause?
A2: Unexpected peaks can arise from:
-
Sample Impurities: The presence of impurities in the this compound sample can lead to additional thermal events.
-
Polymorphism: this compound, like many lipids, can exist in different crystalline forms (polymorphs), each with its own melting point. The presence of multiple polymorphs will result in multiple melting peaks. The thermal history of the sample can influence its polymorphic form.
-
Sample Degradation: If the heating program exceeds the thermal stability of this compound, decomposition can occur, leading to exothermic or endothermic events at higher temperatures.
Q3: The melting point of my this compound sample is different from the literature value. Why?
A3: Discrepancies in melting points can be attributed to:
-
Heating Rate: The observed melting point is dependent on the heating rate. Higher heating rates can lead to a shift in the peak maximum to higher temperatures due to thermal lag.[1]
-
Calibration: The DSC instrument may require temperature calibration. Use certified reference materials to verify and adjust the temperature calibration.
-
Sample Purity: Impurities can depress and broaden the melting peak.
-
Polymorphism: Different polymorphs of this compound will have different melting points. The literature value may correspond to a specific polymorphic form.
Q4: The enthalpy of fusion (ΔH) values for my replicate samples are not consistent. What should I check?
A4: Inconsistent enthalpy values can be due to:
-
Sample Mass Variation: Small variations in sample mass can lead to different enthalpy values. Ensure accurate weighing of the sample using a microbalance.
-
Incomplete Melting: If the final temperature of the DSC run is not sufficiently above the melting point, the entire melting process may not be captured, leading to lower enthalpy values.
-
Baseline and Integration: Incorrect baseline selection and integration of the melting peak will result in inaccurate enthalpy values. Ensure consistent and correct data analysis procedures.
-
Sample Heterogeneity: The sample itself may not be homogeneous. Ensure the portion taken for analysis is representative of the bulk material.
Frequently Asked Questions (FAQs)
What is the typical melting point of this compound?
The melting point of this compound is approximately 57°C (135°F).[2] However, this can be influenced by factors such as its polymorphic form and purity.
What is a suitable sample mass for DSC analysis of this compound?
A sample mass in the range of 2-10 mg is generally recommended for DSC analysis.[3] For weaker transitions, a larger sample mass may be used, while for high heating rates, a smaller sample mass is preferable to minimize thermal gradients.[1]
What heating rate should I use?
A standard heating rate of 10°C/min is commonly used. However, the optimal heating rate can depend on the specific information required. Slower heating rates (e.g., 1-5°C/min) can provide better resolution of overlapping thermal events, while faster heating rates can increase sensitivity but may reduce resolution.[3]
What type of DSC pan should I use?
Standard aluminum pans are typically suitable for the analysis of this compound. If there is a possibility of volatilization, hermetically sealed pans should be used to prevent mass loss during the experiment.
How should I prepare my this compound sample for DSC analysis?
Ensure the sample is representative of the bulk material. If it is a powder, it can be gently compacted into the bottom of the DSC pan to ensure good thermal contact. The sample should cover as much of the pan bottom as possible.
Impact of DSC Parameters on this compound Analysis
The following table summarizes the general effects of key DSC parameters on the measured thermal properties of this compound. The values presented are illustrative and can vary based on the specific instrument and experimental conditions.
| Parameter | Value | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (ΔH, J/g) | Peak Shape |
| Heating Rate | 2°C/min | 55.8 | 56.5 | 215 | Sharper, better resolution |
| 10°C/min | 56.5 | 57.8 | 218 | Broader | |
| 20°C/min | 57.2 | 59.1 | 220 | Broader, potential peak distortion | |
| Sample Mass | 2 mg | 56.4 | 57.6 | 217 | Symmetrical |
| 5 mg | 56.5 | 57.8 | 218 | Symmetrical | |
| 10 mg | 56.6 | 58.0 | 221 | Potential for slight broadening |
Experimental Protocol: DSC Analysis of this compound
This protocol outlines a standard method for the DSC analysis of this compound.
1. Objective: To determine the melting point and enthalpy of fusion of this compound using DSC.
2. Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Microbalance (accurate to ±0.01 mg)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
This compound sample
-
Inert purge gas (e.g., Nitrogen)
3. Procedure:
-
Instrument Preparation:
-
Turn on the DSC instrument and allow it to stabilize according to the manufacturer's instructions.
-
Start the inert purge gas flow at a constant rate (e.g., 50 mL/min).
-
Perform temperature and enthalpy calibrations using appropriate standards (e.g., indium) if necessary.
-
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan using a microbalance.
-
Record the exact mass.
-
Place a lid on the pan and seal it using the crimper. Ensure the pan bottom remains flat.
-
-
Reference Pan Preparation:
-
Prepare an empty reference pan by sealing it with a lid. The reference pan should be of the same type as the sample pan.
-
-
DSC Measurement:
-
Place the sample pan and the reference pan into their respective positions in the DSC cell.
-
Set up the following thermal program:
-
Segment 1: Equilibrate at 25°C.
-
Segment 2: Ramp from 25°C to 80°C at a heating rate of 10°C/min.
-
Segment 3: Isothermal at 80°C for 1 minute.
-
Segment 4: Ramp from 80°C to 25°C at a cooling rate of 10°C/min.
-
-
-
Data Analysis:
-
Upon completion of the run, analyze the resulting thermogram.
-
Determine the onset temperature, peak temperature (melting point), and the enthalpy of fusion (ΔH) of the melting peak observed during the heating scan. This is done by integrating the area under the peak.
-
Visualizing Workflows and Relationships
The following diagrams illustrate the troubleshooting workflow for common DSC issues and the relationship between experimental parameters and data quality.
Caption: Troubleshooting workflow for common DSC analysis issues.
Caption: Relationship between DSC parameters and data quality.
References
Technical Support Center: HPLC Method for Impurity Profiling of Stearyl Palmitate
Welcome to the technical support center for the HPLC analysis of stearyl palmitate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on impurity profiling and to troubleshoot common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Potential impurities in this compound can originate from the manufacturing process and degradation. These may include unreacted starting materials such as stearyl alcohol and palmitic acid, by-products from side reactions, and degradation products.[1][2] Related esters and other long-chain fatty acids or alcohols could also be present.
Q2: Why is sample preparation critical for the HPLC analysis of this compound?
A2: Proper sample preparation is crucial to ensure that the sample is compatible with the HPLC system and that the analytes of interest are in a suitable form for detection.[3] Due to its long-chain ester nature, this compound has low solubility in aqueous solvents.[2][4] Therefore, selecting an appropriate organic solvent is essential to fully dissolve the sample and avoid issues like column clogging and poor peak shape.
Q3: Which type of HPLC column is most suitable for this compound analysis?
A3: A reversed-phase column, such as a C18 or C8 column, is typically the most suitable choice for analyzing non-polar compounds like this compound and its impurities. These columns provide good retention and separation for lipophilic molecules.
Q4: What are the key considerations for mobile phase selection?
A4: The mobile phase must be capable of dissolving this compound and its impurities. A non-aqueous reversed-phase system is often preferred. A mixture of organic solvents like acetonitrile, methanol, and isopropanol is a good starting point. Gradient elution is recommended to effectively separate impurities with a wide range of polarities.
Experimental Protocol: HPLC Method for Impurity Profiling
This protocol provides a general method for the impurity profiling of this compound. Method optimization and validation are essential for specific applications.
1. Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Quaternary HPLC system with a UV or Charged Aerosol Detector (CAD) |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector | UV at 210 nm or CAD |
| Injection Volume | 10 µL |
2. Sample Preparation
-
Accurately weigh about 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable organic solvent (e.g., a mixture of acetonitrile and isopropanol, 1:1 v/v).
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
3. Reference Standard Preparation
-
Prepare a stock solution of this compound reference standard at a concentration of 5 mg/mL in the same solvent as the sample.
-
Prepare a working standard solution by diluting the stock solution to a concentration of 0.5 mg/mL.
-
If available, prepare individual stock and working solutions of potential impurities.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Clogged column frit. 2. Particulate matter from the sample. 3. Precipitated sample in the tubing or column. | 1. Reverse flush the column (disconnect from the detector). If the pressure remains high, replace the frit or the column. 2. Ensure proper sample filtration before injection. 3. Increase the proportion of a stronger solvent (e.g., isopropanol) in the mobile phase. Ensure the sample is fully dissolved in the injection solvent. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Sample solvent incompatible with the mobile phase. 3. Secondary interactions with the stationary phase. 4. Column degradation. | 1. Reduce the sample concentration or injection volume. 2. Ensure the injection solvent is similar in composition to the initial mobile phase. 3. Add a modifier like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase. 4. Replace the column. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Leaks in the system. 3. Column temperature variations. 4. Inadequate column equilibration. | 1. Ensure proper mobile phase mixing and degassing. 2. Check all fittings for leaks. 3. Use a column oven to maintain a stable temperature. 4. Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. |
| No Peaks or Very Small Peaks | 1. Sample not dissolved. 2. Injection issue. 3. Detector malfunction. | 1. Visually inspect the sample solution for any undissolved material. Try a stronger solvent or sonication. 2. Check the autosampler for proper operation. Perform a manual injection if possible. 3. Check the detector lamp and other settings. |
Visualizations
Caption: Experimental workflow for HPLC impurity profiling of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Technical Support Center: Validation of Analytical Methods for Stearyl Palmitate Quantification
Welcome to the technical support center for the validation of analytical methods for stearyl palmitate quantification. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when validating an analytical method for this compound quantification?
A1: According to the International Council for Harmonisation (ICH) guidelines, the core parameters for validating an analytical method include:
-
Specificity: The ability to accurately measure this compound in the presence of other components like impurities, degradation products, or matrix components.
-
Linearity: The method's ability to produce test results that are directly proportional to the concentration of this compound within a given range.
-
Range: The interval between the upper and lower concentrations of this compound for which the method has been demonstrated to be precise, accurate, and linear.
-
Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term precision) and intermediate precision (within-laboratory variations).
-
Detection Limit (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][2]
Q2: Which analytical techniques are most suitable for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used techniques for quantifying long-chain fatty acid esters like this compound.[3] GC is often coupled with mass spectrometry (GC-MS) and typically requires a derivatization step to convert the analyte into a more volatile form, such as a fatty acid methyl ester (FAME).[4] HPLC, often with UV or MS detection, can also be used and may not require derivatization, depending on the sample matrix and required sensitivity.
Q3: What are the typical sample preparation steps for analyzing this compound?
A3: Sample preparation is crucial for accurate quantification and depends on the sample matrix. For complex matrices, an extraction step is necessary to isolate the lipid components. This can involve liquid-liquid extraction with organic solvents or solid-phase extraction. For GC analysis, a subsequent derivatization step, such as transesterification, is common to convert this compound to its corresponding fatty acid methyl esters, which are more volatile.
Q4: Why is a stability-indicating method important?
A4: A stability-indicating method is a validated quantitative analytical procedure that can accurately and selectively detect a decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It is crucial for assessing the stability of drug substances and products over time by ensuring that the analytical signal of the intact compound is not interfered with by degradation products, process impurities, or other potential interferences.
Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC)
Q: I am observing poor peak shape (e.g., fronting or tailing) for my this compound standard. What could be the cause?
A: Poor peak shape in HPLC can be attributed to several factors:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample and re-injecting.
-
Column Degradation: The stationary phase of the column can degrade over time, especially with aggressive mobile phases or sample matrices. Consider replacing the column.
-
Inappropriate Mobile Phase: The solvent composition and pH of the mobile phase can affect peak shape. Ensure your this compound is soluble in the mobile phase and that the pH is appropriate for the column type.
-
Contamination: Contamination in the sample, mobile phase, or on the column can interfere with the peak.
Q: My recovery of this compound is consistently low. What should I investigate?
A: Low recovery can stem from issues in both sample preparation and the analytical method itself:
-
Inefficient Extraction: Your extraction procedure may not be effectively isolating the this compound from the sample matrix. Re-evaluate the extraction solvent, volume, and mixing time. The Folch chloroform-methanol extraction is a standard method for comprehensive lipid recovery.
-
Adsorption: this compound, being a lipophilic compound, may adsorb to plasticware or glassware. Using silanized glassware can help minimize this.
-
Degradation: The analyte could be degrading during sample preparation or analysis. Investigate the stability of this compound under your experimental conditions.
-
Inaccurate Standard Preparation: Double-check the preparation and concentration of your calibration standards.
Gas Chromatography (GC)
Q: I am seeing extraneous peaks in my chromatogram when analyzing this compound. How can I identify and eliminate them?
A: Extraneous peaks can be due to contamination from various sources:
-
Sample Contamination: Ensure that all solvents and reagents used in sample preparation are of high purity.
-
Injector Contamination: The injector liner can accumulate non-volatile residues over time. Regular cleaning or replacement of the liner is recommended.
-
Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and "bleed," leading to a rising baseline or ghost peaks. Ensure you are operating within the recommended temperature limits for your column.
-
Carryover: A previous, more concentrated sample may not have been completely eluted from the system. Run a blank solvent injection to check for carryover.
Q: The derivatization (transesterification) of my this compound seems to be incomplete. What could be wrong?
A: Incomplete derivatization is a common issue in GC analysis of fatty acid esters:
-
Reaction Conditions: The reaction time, temperature, and catalyst concentration are critical. Ensure these parameters are optimized for your specific sample. For instance, a common method involves heating with a 2% sulfuric acid solution in methanol at 80°C for 2 hours.
-
Presence of Water: Water can interfere with the derivatization reaction. Ensure your sample and reagents are anhydrous.
-
Reagent Degradation: Derivatizing agents can degrade over time. Use fresh reagents for optimal results.
Quantitative Data Summary
The following table summarizes typical validation parameters and acceptance criteria for analytical methods based on ICH guidelines. The specific values for a given method will depend on the intended application.
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (% Recovery) | Typically 98.0% to 102.0% |
| Precision (Repeatability, % RSD) | ≤ 2.0% |
| Precision (Intermediate, % RSD) | ≤ 2.0% |
| Quantitation Limit (LOQ) | Signal-to-noise ratio ≥ 10 |
| Detection Limit (LOD) | Signal-to-noise ratio ≥ 3 |
RSD: Relative Standard Deviation
Experimental Protocols
Representative HPLC-UV Method for this compound Quantification
This protocol is a general guideline and should be optimized and validated for your specific application.
-
Sample Preparation (Extraction):
-
Accurately weigh 1.0 g of the sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex for 5 minutes.
-
Use an ultrasonic bath for 15 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 10 to 100 µg/mL.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
Representative GC-MS Method for this compound Quantification
This protocol includes a derivatization step and is a general guideline.
-
Sample Preparation (Transesterification):
-
Accurately weigh 100 mg of the sample into a glass reaction vial.
-
Add 2 mL of 2% sulfuric acid in methanol.
-
Seal the vial and heat at 80°C for 2 hours.
-
After cooling, add 1 mL of hexane and 1 mL of water.
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the fatty acid methyl esters to a GC vial.
-
-
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: Non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.
-
Visualizations
Caption: General workflow for analytical method validation.
Caption: Troubleshooting flowchart for unexpected peaks.
References
Validation & Comparative
Stearyl Palmitate vs. Cetyl Palmitate: A Comprehensive Comparison for Topical Formulations
For researchers, scientists, and drug development professionals, the selection of excipients is a critical step in the formulation of effective and aesthetically pleasing topical products. Among the most common classes of functional ingredients are fatty acid esters, which serve as emollients, texture enhancers, and stabilizers. This guide provides a detailed, objective comparison of two widely used long-chain esters: stearyl palmitate and cetyl palmitate, supported by available scientific data and detailed experimental protocols.
Executive Summary
This compound and cetyl palmitate are both wax-like esters that impart desirable sensory properties and contribute to the stability of topical formulations. While they share many functional similarities, their subtle differences in chemical structure, primarily the length of the fatty alcohol chain, result in distinct physicochemical properties that can influence the final characteristics of a cream, lotion, or ointment. This compound, with its longer carbon chain, generally has a higher melting point and may provide a more substantial, occlusive feel. Cetyl palmitate is known for its smooth, silky texture and is a versatile emollient for various applications. The optimal choice between the two is contingent on the specific performance and sensory targets of the formulation.
Physicochemical Properties: A Foundation for Formulation
The distinct physicochemical characteristics of this compound and cetyl palmitate are foundational to their behavior and function within a topical formulation. These properties are summarized in Table 1.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Cetyl Palmitate |
| INCI Name | This compound | Cetyl Palmitate |
| Chemical Formula | C34H68O2 | C32H64O2 |
| Molecular Weight | 508.90 g/mol | 480.85 g/mol [1] |
| Appearance | White, waxy solid or flakes.[2] | White, waxy solid or flakes.[3] |
| Melting Point | 57°C (135°F)[4] | 43-55°C (109-131°F)[5] |
| Solubility | Insoluble in water; soluble in oils. | Insoluble in water; soluble in oils and organic solvents. |
| HLB Value | 10 | 10 |
Comparative Performance in Topical Formulations
Emollience and Skin Barrier Function
Both esters are excellent emollients that soften and smooth the skin by forming a lipid layer on the stratum corneum. This film also provides an occlusive effect, reducing transepidermal water loss (TEWL) and thereby enhancing skin hydration.
-
Cetyl Palmitate: Is well-documented for its ability to form a protective barrier on the skin, which helps to prevent moisture loss. This action contributes to its efficacy in products for dry or sensitive skin. It is often described as imparting a silky and smooth skin feel.
-
This compound: Also functions as a skin-conditioning and occlusive agent. Its higher molecular weight and melting point may suggest a more substantive film on the skin, potentially leading to a greater occlusive effect, although direct comparative data is limited.
Rheology and Texture Modification
The impact of these esters on the viscosity and sensory profile of a formulation is a key consideration for formulators.
-
Cetyl Palmitate: Is utilized to create a creamy texture and improve the spreadability of emulsions. It is also noted for its ability to reduce the greasy sensation of formulations with a high oil content.
-
This compound: Is an effective thickener that can also enhance the whiteness of creams and lotions. Similar to cetyl palmitate, it can diminish the greasy feel of oil-based systems.
Emulsion Stability
As co-emulsifiers and stabilizers, both stearyl and cetyl palmitate are crucial for the long-term integrity of emulsion-based formulations.
-
Cetyl Palmitate: Contributes to the stability of emulsions and is itself stable over a broad range of temperatures and pH values.
-
This compound: Is also known to enhance the stability of emulsions.
Experimental Data and Use Levels
Table 2: Typical Use Concentrations in Topical Formulations
| Formulation Type | This compound | Cetyl Palmitate |
| Creams & Lotions | 2-15% | 1-5% |
| Lip Balms & Lipsticks | 2-15% | 3-10% |
| Deodorant Sticks | 2-15% | Utilized in stick formulations |
| Hair Care Products | 2-15% | Incorporated in conditioners and masks |
Experimental Protocols for Comparative Evaluation
To enable a data-driven selection process, the following experimental protocols are provided as a guide for the direct comparison of this compound and cetyl palmitate in a given base formulation.
Skin Hydration and Transepidermal Water Loss (TEWL) Assessment
Objective: To quantitatively measure and compare the impact of formulations containing this compound versus cetyl palmitate on skin hydration and barrier function.
Methodology:
-
Panelists: Recruit a panel of at least 10 subjects with healthy skin.
-
Test Sites: Designate and mark two equivalent test sites on the volar forearms of each subject.
-
Acclimatization and Baseline: Allow subjects to acclimatize in a room with controlled temperature and humidity for a minimum of 15 minutes. Subsequently, measure baseline skin hydration using a Corneometer® and TEWL with a Tewameter®.
-
Product Application: Apply a standardized dose (e.g., 2 mg/cm²) of each test formulation to its assigned site. One site should remain untreated to serve as a negative control.
-
Data Collection: At specified time points (e.g., 1, 2, 4, 8 hours) following application, measure skin hydration and TEWL at all test sites.
-
Statistical Analysis: For each formulation, calculate the mean change from baseline for both skin hydration and TEWL. Utilize appropriate statistical tests (e.g., ANOVA) to determine if there are significant differences between the formulations and the control.
Formulation Stability Analysis
Objective: To evaluate and compare the physical stability of emulsions formulated with this compound versus cetyl palmitate under accelerated conditions.
Methodology:
-
Sample Preparation: Formulate two identical batches of the desired emulsion, one with this compound and the other with cetyl palmitate at the same concentration. Package the samples in the intended final packaging.
-
Accelerated Storage Conditions: Store the samples in stability chambers under various conditions, including:
-
Elevated temperature (e.g., 40°C ± 2°C / 75% RH ± 5% RH)
-
Refrigerated conditions (e.g., 4°C ± 2°C)
-
Room temperature as a control (e.g., 25°C ± 2°C / 60% RH ± 5% RH)
-
-
Freeze-Thaw Cycling: Subject the samples to a minimum of three cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C).
-
Centrifugation Test: To assess resistance to phase separation, centrifuge the samples at 3000 rpm for 30 minutes.
-
Evaluation Schedule: At regular intervals (e.g., 1, 2, and 3 months for accelerated storage; after each freeze-thaw cycle), visually and instrumentally inspect the samples for:
-
Organoleptic properties: Changes in color, odor, and overall appearance.
-
Physicochemical properties: pH and viscosity measurements.
-
Physical stability: Evidence of phase separation, creaming, crystallization, or other signs of instability.
-
Sensory Profile Evaluation
Objective: To quantitatively assess and compare the sensory attributes of topical formulations containing this compound and cetyl palmitate.
Methodology:
-
Panelists: Utilize a trained sensory panel consisting of 10-15 individuals.
-
Test Samples: Use the same formulations prepared for the skin hydration study.
-
Evaluation Method: Employ a quantitative descriptive analysis (QDA) approach. Panelists should be trained on a standardized lexicon of sensory attributes.
-
Sensory Attributes to Evaluate:
-
Initial Feel (during application): Spreadability, stickiness, greasiness.
-
Afterfeel (post-application): Residue, smoothness, softness, oiliness.
-
-
Procedure: Instruct panelists to apply a standardized amount of each formulation to a designated area of their skin. They will then rate the intensity of each sensory attribute on a linear scale (e.g., from 0 to 10).
-
Data Analysis: Calculate the mean intensity scores for each attribute for both formulations. Apply statistical analysis to identify any significant differences. The results can be effectively visualized using a spider plot for a clear comparative overview.
Visualizations
Chemical Structures
Caption: Chemical structures of this compound and cetyl palmitate.
Experimental Workflow for Comparative Evaluation
Caption: Experimental workflow for the comparative evaluation of emollients.
References
A Comparative Analysis of Stearyl Palmitate and Stearyl Stearate as Lubricants
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and industrial applications, the selection of an appropriate lubricant is critical to ensure manufacturing efficiency, product stability, and performance. Among the various classes of lubricants, long-chain fatty acid esters, such as stearyl palmitate and stearyl stearate, are often considered for their biocompatibility and lubricating properties. This guide provides a detailed comparative analysis of these two wax esters, summarizing their known physicochemical properties and performance characteristics based on available data and established scientific principles.
Executive Summary
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these esters is crucial for predicting their behavior as lubricants.
| Property | This compound | Stearyl Stearate | Key Differences & Implications |
| Chemical Formula | C₃₄H₆₈O₂[1][2][3] | C₃₆H₇₂O₂[4][5] | Stearyl stearate has a slightly longer carbon chain, which can influence melting point, viscosity, and film-forming ability. |
| Molecular Weight | 508.9 g/mol | 537.0 g/mol | The higher molecular weight of stearyl stearate suggests a higher melting point and viscosity. |
| Melting Point | ~57 °C | ~62 °C | The higher melting point of stearyl stearate may be advantageous in applications requiring higher temperature stability. |
| Appearance | White, waxy flakes or crystals | White to pale yellow solid, flakes, or powder | Both are waxy solids at room temperature. |
| Solubility | Insoluble in water; soluble in oils. | Insoluble in water. | Their insolubility in water is a key characteristic for their function in many formulations. |
Lubricant Performance: A Comparative Outlook
While specific experimental data for a direct comparison is limited, the lubricating performance can be inferred from the properties of long-chain wax esters and related compounds.
Frictional Characteristics
Both this compound and stearyl stearate are expected to function as boundary lubricants. Their long, straight hydrocarbon chains can form an ordered, low-shear-strength film on surfaces, reducing the coefficient of friction (CoF).
Logical Relationship for Lubrication Mechanism
Caption: Lubrication mechanism of stearyl esters.
It is generally observed that for saturated fatty acid esters, a longer carbon chain can lead to a more robust and stable lubricating film, potentially resulting in a lower coefficient of friction under certain conditions. Therefore, it can be hypothesized that stearyl stearate might exhibit a slightly lower coefficient of friction compared to this compound due to its longer C36 chain.
Anti-Wear Properties
The effectiveness of a lubricant in preventing wear is often assessed by measuring the wear scar diameter on a standardized test. The formation of a durable lubricating film is key to minimizing wear.
Given its higher molecular weight and potentially stronger van der Waals forces, stearyl stearate may offer slightly better wear protection , resulting in a smaller wear scar diameter compared to this compound under similar high-load conditions.
Thermal Properties: A DSC Perspective
Expected DSC Workflow
Caption: General experimental workflow for DSC analysis.
-
This compound: A sharp endothermic peak is expected around 57 °C, corresponding to its melting point. The area under this peak represents the heat of fusion (ΔHf).
-
Stearyl Stearate: A similar sharp endothermic peak would be observed, but at a slightly higher temperature, around 62 °C.
The heat of fusion for both compounds is expected to be significant, a characteristic of long-chain crystalline materials. A higher heat of fusion indicates more energy is required to melt the substance, which can be a factor in high-temperature applications.
Rheological Properties
The viscosity of these esters in their molten state is a critical parameter for applications involving liquid or semi-solid formulations.
-
General Trend: For long-chain, linear esters, viscosity generally increases with increasing chain length.
-
Comparative Expectation: Therefore, it is anticipated that molten stearyl stearate will have a higher viscosity than molten this compound at the same temperature. This higher viscosity can contribute to the formation of a thicker, more resilient lubricating film.
Experimental Protocols
For a direct and definitive comparison of the lubricating properties of this compound and stearyl stearate, the following standardized experimental protocols are recommended.
Friction and Wear Testing (Four-Ball Method - ASTM D4172)
This test evaluates the wear-preventive characteristics of a lubricating fluid.
-
Apparatus: Four-Ball Wear Test Machine.
-
Test Specimens: Four ½-inch diameter steel balls.
-
Procedure:
-
Three balls are clamped together in a test cup, and the fourth ball is held in a rotating chuck.
-
The test lubricant (molten this compound or stearyl stearate) is added to the test cup, immersing the three lower balls.
-
A specified load (e.g., 40 kgf) is applied, and the top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature above the melting point of the esters.
-
After the test, the wear scar diameters on the three lower balls are measured using a microscope.
-
-
Data to Collect:
-
Average wear scar diameter (mm).
-
Coefficient of friction (can be continuously monitored during the test).
-
Four-Ball Test Workflow
Caption: Experimental workflow for the Four-Ball Wear Test.
Thermal Analysis (Differential Scanning Calorimetry - DSC)
This method determines the thermal transition properties of the materials.
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
A small, accurately weighed sample (5-10 mg) of the ester is placed in an aluminum DSC pan and hermetically sealed.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range that encompasses the melting point.
-
The heat flow to the sample relative to the reference is recorded as a function of temperature.
-
-
Data to Collect:
-
Onset and peak melting temperatures (°C).
-
Heat of fusion (J/g).
-
Conclusion
References
A Comparative Guide to the Synthesis of Stearyl Palmitate: Enzymatic vs. Chemical Routes
For researchers, scientists, and drug development professionals, the selection of a synthesis route for key excipients like stearyl palmitate can significantly impact product purity, yield, and overall process sustainability. This guide provides an objective comparison of the performance of this compound synthesized via traditional chemical methods and modern enzymatic approaches, supported by experimental data from analogous esterification reactions.
This compound, the ester of stearyl alcohol and palmitic acid, is a widely used component in pharmaceutical and cosmetic formulations, valued for its emollient, stabilizing, and viscosity-enhancing properties. The method of its synthesis can dictate its performance characteristics and impurity profile. This comparison focuses on the two primary synthesis routes: chemical esterification (Fischer-Speier) and enzymatic esterification.
Performance Comparison
The choice between enzymatic and chemical synthesis hinges on a balance of factors including yield, purity, reaction conditions, and environmental impact. While chemical synthesis has been the conventional approach, enzymatic methods are gaining significant traction due to their high specificity and milder reaction conditions.
| Parameter | Enzymatic Synthesis (Lipase-Catalyzed) | Chemical Synthesis (Acid-Catalyzed) |
| Typical Yield | >90% | 60-95% |
| Purity | High, minimal byproducts | Lower, requires extensive purification |
| Reaction Temperature | Mild (40-60°C) | High (Reflux, >100°C) |
| Reaction Time | 4 - 24 hours | 2 - 20 hours |
| Catalyst | Immobilized Lipase (e.g., Novozym 435) | Strong Acid (e.g., H₂SO₄, p-TsOH) |
| Environmental Impact | Low, biodegradable catalyst, less waste | High, corrosive catalysts, significant waste |
| Selectivity | High (regio- and stereoselectivity) | Low, potential for side reactions |
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound via enzymatic and chemical routes, based on established methods for similar long-chain esters.
Enzymatic Synthesis Protocol (Lipase-Catalyzed)
This protocol is a representative example of lipase-catalyzed synthesis of this compound.
Materials:
-
Palmitic Acid
-
Stearyl Alcohol
-
Immobilized Lipase (e.g., Novozym® 435)
-
Organic Solvent (e.g., n-hexane, toluene, or solvent-free)
-
Molecular Sieves (optional, to remove water by-product)
Procedure:
-
In a round-bottom flask, dissolve palmitic acid in the chosen organic solvent. If performing a solvent-free reaction, melt the palmitic acid by heating to approximately 60-70°C.
-
Add stearyl alcohol to the mixture. A slight molar excess of one of the reactants may be used to drive the reaction to completion.
-
Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate mass.
-
If not in a solvent-free system, add molecular sieves to adsorb the water produced during the esterification, which helps to shift the equilibrium towards the product.
-
The reaction mixture is incubated at a controlled temperature, typically between 40-60°C, with constant stirring for 4 to 24 hours.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the immobilized enzyme is removed by simple filtration and can be washed and reused.
-
The solvent is removed under reduced pressure. The resulting this compound can be further purified by recrystallization if necessary, though the high selectivity of the enzyme often results in a product of high purity.[1]
Chemical Synthesis Protocol (Fischer Esterification)
This protocol outlines a typical Fischer esterification for the synthesis of this compound.
Materials:
-
Palmitic Acid
-
Stearyl Alcohol
-
Strong Acid Catalyst (e.g., concentrated Sulfuric Acid or p-Toluenesulfonic Acid)
-
Organic Solvent (e.g., Toluene or Hexane)
-
Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve palmitic acid and stearyl alcohol in the organic solvent.
-
Add a catalytic amount of the strong acid catalyst (typically 1-2 mol% of the limiting reactant).
-
Heat the reaction mixture to reflux. The water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap.
-
The reaction is typically refluxed for 2 to 20 hours, and its progress is monitored by TLC or GC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is washed sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
The organic layer is dried over anhydrous sodium sulfate and then filtered.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product often requires further purification by column chromatography or recrystallization to remove unreacted starting materials and byproducts.[1]
Synthesis Route Diagrams
The following diagrams illustrate the workflows for the enzymatic and chemical synthesis of this compound.
References
Validating the Biocompatibility of Stearyl Palmitate for In Vivo Research: A Comparative Guide
For researchers and drug development professionals navigating the selection of excipients for in vivo studies, establishing the biocompatibility of each component is paramount. This guide provides a comparative analysis of the biocompatibility of stearyl palmitate, a wax ester used in various pharmaceutical formulations, against other commonly used lipid-based excipients: cholesterol, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG).
This objective comparison is supported by experimental data from in vitro and in vivo studies, offering a valuable resource for making informed decisions in pre-clinical drug development.
Executive Summary of Biocompatibility Data
The following table summarizes key quantitative data on the biocompatibility of this compound and its alternatives. It is important to note that direct comparative studies are limited, and data has been aggregated from various sources.
| Parameter | This compound | Cholesterol | DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) | DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]) |
| Acute Oral Toxicity (LD50) | > 5 g/kg (rat)[1] | Not available | Not available | Acute dermal LD50 > 5,000 mg/kg (rabbit)[2] |
| Cytotoxicity (IC50) on Normal Cells | > 1000 µM (L929 mouse fibroblast cells)[3] | Non-toxic to fibroblasts at tested concentrations[4] | Data not available | 50 µg/mL (SKOV3), 300 µg/mL (HEPG2), 370 µg/mL (A549)[4] |
| Hemolysis | Data not available | Non-hemolytic at tested concentrations | Can induce hemolysis, especially in combination with cationic lipids | Low hemolysis (<5%) at certain concentrations |
In-Depth Biocompatibility Analysis
This compound:
This compound has demonstrated a favorable biocompatibility profile. A safety data sheet indicates a very low acute oral toxicity in rats, with an LD50 greater than 5 g/kg, and low dermal toxicity. In vitro cytotoxicity studies have shown that this compound has a high IC50 value of over 1000 µM on non-cancerous mouse fibroblast cells (L929), suggesting low cytotoxicity. Furthermore, the Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in cosmetics, and it is also permitted as an indirect food additive. In an in vivo study using zebrafish embryos, this compound did not show any signs of toxicity.
Cholesterol:
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE):
DOPE is a commonly used "helper lipid" in lipid nanoparticle formulations, known for its ability to facilitate endosomal escape. While it is a crucial component for the efficacy of many delivery systems, its biocompatibility data, when assessed in isolation, is limited in the available literature. Some studies suggest that liposomes containing DOPE, particularly in combination with cationic lipids, can induce hemolysis and may exhibit a higher toxicity profile. However, quantitative data such as a standalone LD50 or IC50 on normal cells are not well-documented.
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG):
DSPE-PEG is a lipid-polymer conjugate frequently used to create "stealth" nanoparticles that can evade the immune system and prolong circulation time. Its biocompatibility has been more extensively studied. The acute dermal LD50 in rabbits is reported to be greater than 5,000 mg/kg, indicating low toxicity. Cytotoxicity studies have shown varying IC50 values depending on the cell line, for instance, 50 µg/mL on SKOV3 cells, 300 µg/mL on HEPG2 cells, and 370 µg/mL on A549 cells. In terms of blood compatibility, DSPE-PEG containing nanoparticles have been shown to cause low levels of hemolysis (less than 5%) at certain concentrations.
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below to aid in the design and interpretation of in vivo studies.
Acute Oral Toxicity Study (General Protocol)
This protocol is a general guideline for assessing the acute oral toxicity of a substance, typically to determine the LD50.
-
Animal Model: Healthy, young adult rats of a single strain are commonly used. Both males and females are typically included.
-
Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.
-
Fasting: Animals are fasted overnight before administration of the test substance.
-
Dose Administration: The test substance is administered orally via gavage in a single dose. The volume administered should be minimized.
-
Dose Levels: A range of dose levels is used to determine the dose that causes mortality in 50% of the animals. A limit test at a high dose (e.g., 5 g/kg) can be performed initially to determine if the substance has very low toxicity.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
Cytotoxicity Assay (MTT Assay Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Culture: Plate cells (e.g., L929, NIH-3T3, or other relevant normal cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test substance (e.g., this compound formulated in a suitable vehicle). Include a vehicle control and an untreated control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration of the substance that inhibits 50% of cell viability) can be determined by plotting cell viability against the substance concentration.
Hemolysis Assay Protocol
This assay determines the extent to which a substance damages red blood cells (erythrocytes).
-
Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., heparin).
-
Erythrocyte Preparation: Centrifuge the blood to pellet the red blood cells (RBCs). Wash the RBCs several times with a buffered saline solution (e.g., PBS, pH 7.4) until the supernatant is clear. Resuspend the washed RBCs in the buffer to a desired concentration (e.g., 2% v/v).
-
Treatment: In a microplate or microcentrifuge tubes, mix the RBC suspension with various concentrations of the test substance.
-
Controls:
-
Negative Control: RBC suspension with buffer only (0% hemolysis).
-
Positive Control: RBC suspension with a known hemolytic agent like Triton X-100 (100% hemolysis).
-
-
Incubation: Incubate the samples at 37°C for a specified time (e.g., 1-2 hours).
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a wavelength of approximately 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Visualizing Biocompatibility Assessment
The following diagrams illustrate the workflow for assessing the biocompatibility of a test compound for in vivo studies.
The signaling pathway for apoptosis, a form of programmed cell death that can be induced by cytotoxic substances, is a critical consideration in biocompatibility studies.
Conclusion
Based on the available data, this compound exhibits a favorable biocompatibility profile for consideration in in vivo studies, characterized by low acute toxicity and low in vitro cytotoxicity. While direct comparative in vivo studies are not abundant, the existing information suggests that its biocompatibility is comparable to or potentially better than some other commonly used lipid excipients. However, for any specific application, it is crucial to conduct tailored biocompatibility assessments of the final formulation to ensure its safety and suitability for the intended in vivo use. This guide serves as a foundational resource to aid in the initial selection and further investigation of this compound as a viable excipient in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Cytotoxic Effect of Cholesterol End-Capped Poly(N-Isopropylacrylamide)s on Selected Normal and Neoplastic Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Different Lubricants on Tablet Properties
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable lubricant is a critical step in tablet formulation, with significant implications for manufacturing efficiency and the final product's physical characteristics and performance. This guide provides an objective comparison of commonly used lubricants, supported by experimental data, to aid in the selection of the optimal lubricant for your specific formulation needs.
Key Tablet Properties Influenced by Lubricants
Lubricants are essential for reducing the friction between the tablet surface and the die wall during ejection, preventing sticking to punches, and ensuring a smooth manufacturing process.[1][2][3][4] However, their presence can also influence key tablet quality attributes. The most commonly used lubricant, magnesium stearate, is known for its excellent lubrication efficiency but can negatively impact tablet strength and dissolution.[5]
The choice and concentration of a lubricant can affect:
-
Hardness: The force required to fracture a tablet. Lubricants can interfere with the bonding between particles, potentially reducing tablet hardness.
-
Friability: The tendency of a tablet to chip, crumble, or break upon handling. This is often related to tablet hardness.
-
Disintegration Time: The time it takes for a tablet to break down into smaller particles in a liquid medium. Hydrophobic lubricants can prolong this time.
-
Dissolution Rate: The speed at which the active pharmaceutical ingredient (API) dissolves from the tablet. This can be hindered by the formation of a hydrophobic film by the lubricant around the drug particles.
Comparative Analysis of Common Lubricants
This section compares the performance of several widely used lubricants based on their impact on key tablet properties.
Magnesium Stearate (MgSt)
A metallic salt of stearic acid, magnesium stearate is the most common lubricant in the pharmaceutical industry due to its high lubrication efficiency and low cost. However, it is hydrophobic and can have several drawbacks.
Advantages:
-
Excellent lubrication properties.
-
Cost-effective and widely available.
Disadvantages:
-
Can decrease tablet hardness and increase friability, especially with increased concentration and mixing time.
-
Can prolong disintegration and dissolution times due to its hydrophobic nature.
-
Sensitive to over-lubrication, where excessive mixing can lead to a significant drop in tablet strength.
Sodium Stearyl Fumarate (SSF)
An alternative to magnesium stearate, sodium stearyl fumarate is a hydrophilic lubricant.
Advantages:
-
Less impact on tablet hardness and friability compared to MgSt.
-
Less sensitive to mixing duration, reducing the risk of over-lubrication.
-
Due to its hydrophilic nature, it generally results in shorter disintegration and wetting times.
-
More compatible with certain active pharmaceutical ingredients (APIs).
Disadvantages:
-
Typically more expensive than magnesium stearate.
-
May be less familiar to some manufacturers, potentially requiring additional validation.
Stearic Acid
A saturated fatty acid, stearic acid can also be used as a lubricant.
Advantages:
-
Can result in tablets with high hardness.
Disadvantages:
-
Less efficient lubricant compared to magnesium stearate, often resulting in higher ejection forces.
-
Hydrophobic nature can negatively affect dissolution.
Talc
A mineral composed of hydrated magnesium silicate, talc is sometimes used as a lubricant, particularly in combination with other lubricants.
Advantages:
-
Can be beneficial for orally disintegrating tablets as it may not significantly increase disintegration time with increased hardness.
-
Can improve the water absorption rate of tablets.
Disadvantages:
-
Generally considered a less effective lubricant than magnesium stearate.
Quantitative Data Summary
The following tables summarize the comparative effects of different lubricants on key tablet properties based on data from various studies.
Table 1: Effect of Lubricant Type on Tablet Hardness and Friability
| Lubricant | Concentration (%) | Tablet Hardness | Friability |
| Magnesium Stearate | 0.25 - 2.0 | Decreases with increasing concentration | May increase with over-lubrication |
| Sodium Stearyl Fumarate | 0.5 - 2.0 | Less impact on hardness compared to MgSt | Less impact on friability compared to MgSt |
| Stearic Acid | 2.0 | Higher hardness compared to MgSt | - |
| Talc | - | Hardness increases with heating in ODTs | - |
Table 2: Effect of Lubricant Type on Tablet Disintegration and Dissolution
| Lubricant | Disintegration Time | Dissolution Rate |
| Magnesium Stearate | Prolonged with increasing concentration | Slowest among common lubricants |
| Sodium Stearyl Fumarate | Shorter than MgSt | Faster and more complete than MgSt |
| Stearic Acid | - | Faster than MgSt |
| Talc | No significant change with increased hardness in ODTs | - |
Experimental Protocols
The following provides a generalized methodology for evaluating the effect of lubricants on tablet properties.
1. Formulation Preparation:
-
The active pharmaceutical ingredient (API) and excipients (e.g., filler, binder, disintegrant) are accurately weighed and blended in a suitable mixer (e.g., V-blender, bin blender) for a specified time to ensure uniformity.
-
The lubricant is then added to the blend and mixed for a predetermined period (e.g., 2-5 minutes). The mixing time is a critical parameter, especially for lubricants like magnesium stearate.
2. Tableting:
-
The lubricated blend is compressed into tablets using a tablet press (e.g., single-punch or rotary press) at a defined compression force.
3. Tablet Property Testing:
-
Hardness: Measured using a tablet hardness tester. The result is typically expressed in Newtons (N) or kiloponds (kp).
-
Friability: A pre-weighed sample of tablets is placed in a friabilator and rotated for a set number of revolutions. The tablets are then de-dusted and re-weighed. Friability is expressed as the percentage of weight loss.
-
Disintegration Time: Measured using a disintegration tester, which subjects the tablets to a specified fluid at a constant temperature. The time taken for the tablets to disintegrate is recorded.
-
Dissolution: Performed using a dissolution apparatus (e.g., USP Apparatus 1 or 2). The tablet is placed in a dissolution medium, and samples are withdrawn at various time points to determine the amount of API dissolved, typically by UV-Vis spectrophotometry or HPLC.
Experimental Workflow
Caption: Experimental workflow for comparing lubricant effects.
Conclusion
The selection of a lubricant should be based on a thorough evaluation of its impact on the critical quality attributes of the tablet. While magnesium stearate remains a popular choice due to its efficiency and cost, sodium stearyl fumarate offers a valuable alternative for formulations where tablet hardness, disintegration, and dissolution are critical parameters or when dealing with sensitive APIs. The optimal concentration and mixing time for any lubricant must be carefully determined to achieve the desired balance between lubrication and tablet performance.
References
- 1. buildapill.com [buildapill.com]
- 2. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 5. conservancy.umn.edu [conservancy.umn.edu]
A Comparative Guide to Analytical Techniques for the Characterization of Stearyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of stearyl palmitate, a widely used long-chain ester in the pharmaceutical, cosmetic, and food industries. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and performance of products containing this excipient. This document outlines the principles, experimental protocols, and performance characteristics of Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Gas Chromatography-Mass Spectrometry (GC-MS) to assist researchers in making informed decisions for their specific applications.
Introduction to this compound and the Importance of Cross-Validation
This compound (C34H68O2) is the ester of stearyl alcohol and palmitic acid.[1] It functions as an emollient, thickener, and stabilizer in various formulations.[2][3][4] Its physical and chemical properties, such as melting point, crystallinity, and purity, are critical quality attributes that can influence the stability and bioavailability of drug products.
Cross-validation of analytical techniques is a crucial process to ensure the accuracy and reliability of characterization data.[5] By comparing results from different analytical methods, researchers can gain a more comprehensive understanding of the material's properties and have greater confidence in their findings.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of DSC, XRD, and GC-MS for the characterization of this compound.
| Parameter | Differential Scanning Calorimetry (DSC) | X-ray Diffraction (XRD) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the heat flow into or out of a sample as a function of temperature or time. | Measures the scattering of X-rays by the crystalline structure of a material. | Separates volatile and semi-volatile compounds based on their partitioning between a stationary and a mobile phase, followed by mass-based detection. |
| Information Obtained | Melting point, enthalpy of fusion, crystallization temperature, polymorphism. | Crystalline structure, polymorphism, degree of crystallinity. | Purity, identification of impurities, molecular weight confirmation. |
| Sample Preparation | Minimal; small amount of sample (typically 1-10 mg) is weighed into a pan. | Minimal; sample is typically powdered and placed in a sample holder. | Derivatization (e.g., transesterification) may be required to increase volatility. |
| Melting Point (°C) | 57 | Not directly measured | Not applicable |
| Purity (%) | Not directly measured | Not directly measured | >98 (typical for analytical standards) |
| Analysis Time | Typically 30-60 minutes per sample. | Typically 15-60 minutes per sample. | Typically 30-60 minutes per sample. |
| Advantages | Fast, requires small sample size, provides quantitative thermodynamic data. | Non-destructive, provides detailed structural information. | High sensitivity and specificity, allows for identification of unknown components. |
| Limitations | Does not provide structural information. | Only applicable to crystalline or semi-crystalline materials. | Destructive, may require derivatization, not suitable for non-volatile compounds. |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
This method is suitable for determining the thermal properties of this compound, including its melting point and enthalpy of fusion.
Instrumentation: A differential scanning calorimeter equipped with a cooling accessory.
Procedure:
-
Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Hermetically seal the pan. An empty, sealed aluminum pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample from 25°C to 100°C at a heating rate of 10°C/min under a nitrogen purge (50 mL/min).
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the peak temperature of the melting endotherm. The enthalpy of fusion is calculated by integrating the peak area.
X-ray Diffraction (XRD)
This method is used to analyze the crystalline structure of this compound.
Instrumentation: A powder X-ray diffractometer with Cu Kα radiation.
Procedure:
-
Gently powder the this compound sample using a mortar and pestle.
-
Mount the powdered sample onto a zero-background sample holder.
-
Place the sample holder in the XRD instrument.
-
Scan the sample over a 2θ range of 5° to 50° with a step size of 0.02° and a scan speed of 2°/min.
-
The resulting diffractogram will show peaks at specific 2θ angles, which are characteristic of the crystalline structure of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for assessing the purity of this compound and identifying any potential impurities. As this compound is a long-chain ester with low volatility, a derivatization step (transesterification) is typically required.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Procedure:
1. Sample Preparation and Derivatization (Transesterification):
-
Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.
-
Add 1 mL of 2% sulfuric acid in methanol.
-
Seal the vial and heat at 80°C for 2 hours to convert the this compound to its more volatile fatty acid methyl ester (methyl palmitate) and fatty alcohol (stearyl alcohol).
-
Cool the reaction mixture and add 1 mL of n-hexane.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the derivatives to a new vial for GC-MS analysis.
2. GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-600.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
3. Data Analysis:
-
Identify the peaks corresponding to methyl palmitate and stearyl alcohol by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the purity of the this compound based on the relative peak areas of the derivatives and any identified impurities.
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical techniques for this compound characterization.
Caption: A workflow for the cross-validation of analytical techniques.
Conclusion
The characterization of this compound requires a multi-faceted approach to fully understand its physicochemical properties. Differential Scanning Calorimetry, X-ray Diffraction, and Gas Chromatography-Mass Spectrometry each provide unique and complementary information. DSC is a powerful tool for rapid thermal analysis, XRD offers insights into the material's solid-state structure, and GC-MS provides detailed information on purity and composition. By employing a cross-validation strategy that integrates data from these techniques, researchers can ensure the quality and consistency of this compound, leading to the development of more robust and reliable products.
References
A Comparative Purity Analysis of Synthetic versus Natural Stearyl Palmitate
For researchers, scientists, and drug development professionals, the purity of excipients is a critical factor in ensuring the stability, efficacy, and safety of pharmaceutical formulations. Stearyl palmitate, a wax ester utilized as an emollient, thickener, and stabilizer, is available from both natural and synthetic sources. This guide provides a comprehensive comparison of the purity profiles of synthetic and natural this compound, supported by experimental data and detailed analytical methodologies, to aid in the selection of the most suitable grade for specific applications.
The primary distinction between synthetic and natural this compound lies in their impurity profiles, which are inherent to their respective manufacturing processes. Natural this compound, typically derived from palm oil, may contain a wider range of related fatty acid esters. In contrast, synthetic this compound, produced through controlled chemical reactions, generally boasts a higher degree of purity, with potential impurities being residual starting materials and catalysts.
Quantitative Purity Comparison
The purity of this compound can be quantitatively assessed using various analytical techniques, with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) being the most prevalent. The following table summarizes the expected quantitative data for high-purity grades of both synthetic and natural this compound.
| Parameter | Synthetic this compound | Natural this compound | Test Method |
| Assay (Purity) | > 98% | Typically 90-98% | Gas Chromatography (GC) |
| Acid Value | < 1.0 mg KOH/g | < 3.0 mg KOH/g | Titration |
| Melting Point | 56-60 °C | 55-61 °C | USP <741> |
| Related Esters | < 2.0% (e.g., stearyl stearate, palmityl palmitate) | Up to 10% (variable composition) | Gas Chromatography (GC) |
| Residual Solvents | < 0.1% | Not typically present | Gas Chromatography (GC) |
| Heavy Metals | < 10 ppm | < 20 ppm | Inductively Coupled Plasma (ICP) |
Impurity Profile Analysis
Natural this compound: The primary impurities in natural this compound derived from palm oil are other fatty acid esters due to the natural variation of fatty acids in the feedstock. These can include, but are not limited to, stearyl stearate, palmityl palmitate, and oleyl palmitate. The presence and proportion of these related esters can influence the physical properties of the final product, such as its melting point and texture.
Synthetic this compound: The impurity profile of synthetic this compound is largely dependent on the manufacturing process. Key potential impurities include unreacted starting materials such as stearyl alcohol and palmitic acid, as well as residual catalysts from the esterification process. However, modern purification techniques are highly effective at minimizing these process-related impurities to trace levels.
Experimental Protocols
Accurate assessment of this compound purity relies on robust analytical methodologies. The following are detailed protocols for key experiments.
Gas Chromatography (GC) for Purity and Impurity Profiling
Objective: To determine the purity of this compound and quantify the presence of related fatty acid esters and other volatile impurities.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dissolve in 10 mL of a suitable solvent such as hexane or chloroform.
-
Derivatization (if necessary for free fatty acids): While this compound can be analyzed directly, any free fatty acids present may require derivatization to their methyl esters (FAMEs) for better chromatographic performance. This can be achieved using a reagent like BF3-methanol.
-
GC Conditions:
-
Injector Temperature: 280°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 320°C at a rate of 10°C/minute, and hold for 10 minutes.
-
Injection Volume: 1 µL
-
-
Data Analysis: Identify and quantify the this compound peak and any impurity peaks by comparing their retention times and peak areas with those of certified reference standards. The percentage purity is calculated based on the relative peak areas.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Objective: To detect and quantify non-volatile impurities, such as residual catalysts or high molecular weight oligomers.
Instrumentation:
-
High-Performance Liquid Chromatograph with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
-
Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable solvent mixture like methanol and chloroform (1:1 v/v).
-
HPLC Conditions:
-
Mobile Phase: A gradient of water and acetonitrile/isopropanol.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detector Settings: Optimized for the specific detector used.
-
-
Data Analysis: Analyze the chromatogram for peaks other than the main this compound peak. Quantification can be performed using an external standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
Objective: To confirm the chemical structure of this compound and identify the presence of any structural isomers or other organic impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in a deuterated solvent such as chloroform-d (CDCl3).
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.
-
Spectral Analysis:
-
¹H NMR: The spectrum of pure this compound will show characteristic signals for the terminal methyl groups, the long methylene chains, and the methylene groups adjacent to the ester linkage.
-
¹³C NMR: The spectrum will display distinct resonances for the carbonyl carbon of the ester, the carbons of the methylene groups, and the terminal methyl carbons. Impurities would give rise to additional, smaller signals in the spectra. The chemical shifts of these impurity signals can be used to identify their structures by comparing them to spectral databases.
-
Visualizing the Analysis Workflow
The following diagram illustrates the general workflow for assessing the purity of this compound.
Signaling Pathway of Lipid Metabolism (Illustrative)
While not directly related to purity assessment, understanding the metabolic context of fatty acids and esters can be relevant for drug development professionals. The following is a simplified, illustrative diagram of a generic fatty acid signaling pathway.
Conclusion
The choice between synthetic and natural this compound should be guided by the specific requirements of the intended application. For applications demanding the highest purity and batch-to-batch consistency with a well-defined and minimal impurity profile, synthetic this compound is the preferred choice. For applications where a "natural" label is desired and a slightly broader range of related esters is acceptable, natural this compound can be a suitable option. The analytical methods detailed in this guide provide a robust framework for verifying the purity and composition of this compound, ensuring its suitability for research, development, and manufacturing of high-quality pharmaceutical products.
Stearyl Palmitate: A Comparative Benchmark for Performance in Drug Delivery
For researchers, scientists, and drug development professionals, the selection of an optimal lipid excipient is a critical factor in the design of effective drug delivery systems. This guide provides a comprehensive performance benchmark of stearyl palmitate against industry-standard solid lipids, cetyl palmitate and glyceryl monostearate, particularly in the context of solid lipid nanoparticle (SLN) formulations.
This compound, a long-chain ester, offers desirable physicochemical properties for controlled drug release applications. Its waxy nature and high melting point contribute to the formation of a stable solid matrix, crucial for encapsulating and protecting therapeutic agents. This guide synthesizes available experimental data to offer a comparative analysis of these three widely used lipids, focusing on key performance indicators such as particle size, drug entrapment efficiency, and in vitro drug release profiles.
Comparative Performance Analysis
The efficacy of a solid lipid in a drug delivery system is determined by its ability to form stable nanoparticles, effectively encapsulate a drug payload, and release it in a controlled manner. The following tables summarize the performance characteristics of this compound, cetyl palmitate, and glyceryl monostearate based on available research.
Table 1: Physicochemical Properties of Solid Lipids
| Property | This compound | Cetyl Palmitate | Glyceryl Monostearate |
| Molecular Formula | C34H68O2 | C32H64O2 | C21H42O4 |
| Molecular Weight ( g/mol ) | 508.9 | 480.8 | 374.6 |
| Melting Point (°C) | ~55-61 | ~46-51 | ~55-60 |
| HLB Value | ~10 | ~1 | ~3.8 |
| Appearance | White to off-white waxy solid | White, waxy flakes or pellets | White or cream-colored, wax-like solid |
| Solubility | Insoluble in water, soluble in oils | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in hot organic solvents |
Table 2: Performance in Solid Lipid Nanoparticle (SLN) Formulations (Model Drug: Generic Lipophilic Compound)
| Parameter | This compound-based SLNs | Cetyl Palmitate-based SLNs | Glyceryl Monostearate-based SLNs |
| Particle Size (nm) | 150 - 300 | 180 - 400 | 100 - 500 |
| Polydispersity Index (PDI) | < 0.3 | < 0.3 | < 0.4 |
| Zeta Potential (mV) | -20 to -35 | -25 to -40 | -15 to -30 |
| Drug Loading (%) | 5 - 10 | 3 - 8 | 2 - 7 |
| Encapsulation Efficiency (%) | > 80 | > 75 | > 70 |
| In Vitro Drug Release (at 24h) | 40 - 60% (Sustained) | 50 - 70% (Sustained) | 60 - 80% (More rapid initial release) |
Note: The data presented in Table 2 is a synthesized representation from multiple sources and may vary depending on the specific drug, formulation parameters, and preparation method.
Experimental Protocols
The following are detailed methodologies for the preparation and characterization of solid lipid nanoparticles, which are foundational for benchmarking the performance of different solid lipids.
Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This is a widely used method for the production of SLNs.[1]
Materials:
-
Solid Lipid (this compound, Cetyl Palmitate, or Glyceryl Monostearate)
-
Lipophilic Drug
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (e.g., Soy lecithin)
-
Purified Water
Procedure:
-
Lipid Phase Preparation: The solid lipid and the lipophilic drug are accurately weighed and heated to a temperature 5-10 °C above the melting point of the lipid in a beaker. The mixture is stirred until a clear, homogenous lipid melt is obtained.
-
Aqueous Phase Preparation: The surfactant and co-surfactant are dissolved in purified water and heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot aqueous phase is added to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm for 15 minutes) using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
Homogenization: The pre-emulsion is then subjected to high-pressure homogenization (e.g., 500 bar, 3-5 cycles) to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: The resulting hot nanoemulsion is cooled down to room temperature under gentle stirring, allowing the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification: The SLN dispersion can be purified by methods such as dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
Characterization of Solid Lipid Nanoparticles
a) Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are determined using Dynamic Light Scattering (DLS) with a Zetasizer. The SLN dispersion is diluted with purified water before measurement. A low PDI value (< 0.3) indicates a narrow and homogenous particle size distribution. The zeta potential provides an indication of the colloidal stability of the nanoparticles.[2][3][4]
b) Drug Loading and Encapsulation Efficiency: The amount of drug encapsulated within the SLNs is determined by separating the free drug from the nanoparticles. This is typically achieved by ultracentrifugation. The supernatant containing the free drug is analyzed using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Drug Loading (DL) % = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (EE) % = (Mass of drug in nanoparticles / Initial mass of drug) x 100
c) In Vitro Drug Release Study: The drug release profile from the SLNs is evaluated using a dialysis bag method. A known amount of the SLN dispersion is placed in a dialysis bag with a specific molecular weight cut-off. The bag is then immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37 °C with constant stirring. At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for drug content. The cumulative percentage of drug released is plotted against time.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Conclusion
This comparative guide highlights the performance characteristics of this compound in relation to cetyl palmitate and glyceryl monostearate for the development of solid lipid nanoparticles. This compound demonstrates a favorable balance of properties, including good drug loading and encapsulation efficiency, coupled with a sustained release profile. Its higher melting point compared to cetyl palmitate can contribute to a more stable solid matrix, potentially reducing drug expulsion during storage. While glyceryl monostearate may offer smaller particle sizes in some formulations, it can also lead to a more rapid initial drug release.
The choice of the optimal solid lipid will ultimately depend on the specific therapeutic application, the physicochemical properties of the drug to be encapsulated, and the desired release kinetics. The detailed experimental protocols provided herein offer a standardized framework for conducting comparative studies to facilitate the rational selection of lipid excipients in drug delivery system development. Further research focusing on direct, side-by-side comparisons of these lipids with a wider range of model drugs is warranted to expand our understanding of their performance nuances.
References
Safety Operating Guide
Proper Disposal of Stearyl Palmitate: A Guide for Laboratory Professionals
Stearyl palmitate, a waxy solid common in research and development, requires adherence to specific disposal protocols to ensure laboratory safety and environmental protection. While not classified as a hazardous substance under the Globally Harmonized System (GHS), proper management of its waste is crucial.[1][2] This guide provides detailed procedures for the safe handling and disposal of this compound in research, scientific, and drug development settings.
Immediate Safety and Handling
Before disposal, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE), including safety glasses and gloves. When handling molten this compound, thermal-resistant clothing and shoes are mandatory to prevent burns.[2] Work should be conducted in a well-ventilated area to avoid inhalation of any vapors that may be produced if the material is heated.[1]
Spill Management
In the event of a spill, the immediate priority is to contain the material and prevent its entry into drains or waterways.[1] The cleanup procedure depends on the physical state of the this compound.
| Spill Type | Containment and Cleanup Procedure |
| Solid (Powder/Flake) | 1. Remove all sources of ignition. 2. Sweep up the solid material. 3. Place the collected material into a suitable, labeled container for disposal. |
| Molten | 1. Isolate the spill area and allow the wax to cool and solidify if possible. 2. Once solid, scrape up the material. 3. For remaining residue, use an inert absorbent material such as sand or sawdust. 4. Place all contaminated materials into a sealed, vapor-tight plastic bag or a designated waste container. |
| Solution | 1. If dissolved in a solvent, absorb the spill with an inert material (e.g., vermiculite, dry sand). 2. Collect the absorbent material and place it in a sealed container for disposal. 3. The disposal of the solvent must also be considered and handled according to its specific safety data sheet. |
Following the initial cleanup, the affected area should be washed with soap and water.
Disposal Procedures
The primary directive for the disposal of this compound is to adhere to all local, state, and federal regulations. As regulations can vary significantly, consulting with your institution's Environmental Health and Safety (EHS) department is a critical step.
Waste Classification:
-
Non-hazardous Waste: In most cases, pure, uncontaminated this compound can be disposed of as non-hazardous industrial waste.
-
Hazardous Waste: If this compound is contaminated with hazardous materials (e.g., solvents, other chemicals), the resulting mixture must be treated as hazardous waste. The disposal protocol will then be dictated by the nature of the contaminants.
Disposal Options:
-
Landfilling: For uncontaminated this compound, disposal in a licensed industrial or municipal landfill is a common option. The waste should be in a clearly labeled, sealed container.
-
Incineration: Controlled incineration at a licensed facility is another disposal method, particularly for large quantities or contaminated material.
-
Recycling: If the this compound is unused and uncontaminated, recycling may be a viable and environmentally preferred option. Contact the manufacturer or a specialized waste vendor to inquire about recycling programs.
Under no circumstances should this compound be disposed of down the drain or in regular trash without explicit approval from your EHS department.
Experimental Protocols Cited
The information presented is a synthesis of guidance from multiple Safety Data Sheets (SDS). No specific experimental protocols were cited in the source documents. The procedures are based on standard laboratory safety practices for chemical waste management.
Visualizing Disposal Workflows
To clarify the decision-making process for the proper disposal of this compound, the following diagrams illustrate the logical workflow for spill management and general disposal.
Caption: Workflow for managing a this compound spill.
Caption: Decision tree for this compound disposal.
References
Safeguarding Your Research: A Guide to Handling Stearyl Palmitate
For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling and disposal process for all chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of Stearyl Palmitate, a waxy solid commonly used in various formulations. Adherence to these procedures will help maintain a safe laboratory environment and ensure proper disposal, building a foundation of trust in your safety protocols.
This compound is generally considered to be of low hazard in its solid form. However, specific precautions are necessary, particularly when handling the substance in a molten state, to mitigate risks such as thermal burns and inhalation of vapors.
Personal Protective Equipment (PPE) for Handling this compound
A risk assessment should always be conducted to determine the specific PPE required for the tasks being performed. The following table summarizes the recommended PPE for handling this compound in both its solid and molten forms.
| Body Part | PPE for Solid this compound | PPE for Molten this compound | Rationale |
| Eyes/Face | Safety glasses with side shields or goggles.[1][2][3] | Chemical splash goggles and a face shield.[1][4] | To protect against dust particles and potential splashes of molten material. |
| Skin/Body | Standard lab coat and disposable nitrile gloves. | A chemical-resistant, heat-resistant apron over a lab coat and thermal-resistant gloves. | To prevent skin contact and protect against thermal burns from the molten substance. |
| Respiratory | Not generally required if handled with adequate ventilation. | Use in a well-ventilated area or under a fume hood. A NIOSH/MSHA approved respirator may be necessary if vapors are generated and ventilation is inadequate. | Vapors from molten wax can cause slight irritation to the respiratory tract. |
| Feet | Closed-toe shoes. | Closed-toe shoes. | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial to prevent contamination and ensure safety. The following workflow outlines the key steps for its use in a laboratory setting.
Caption: Workflow for handling this compound.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated waste is a critical final step. Always adhere to your institution's and local regulations for chemical waste disposal.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect any unused or spilled solid this compound in a clearly labeled, sealed container.
-
Contaminated Materials: Dispose of grossly contaminated items, such as gloves, absorbent pads, and weighing papers, in a designated chemical waste container.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed container can then typically be disposed of as regular laboratory waste.
-
-
Spill Management:
-
In the event of a spill, contain the material.
-
For solid spills, sweep up the material and place it in a suitable disposal container.
-
For molten spills, allow the material to cool and solidify before cleaning it up. Absorb with an inert material like sand or sawdust and place in a container for disposal.
-
-
Waste Pickup:
-
Follow your institution's established procedures for requesting a chemical waste pickup. Ensure all waste containers are properly labeled and sealed.
-
By implementing these safety and handling protocols, researchers can confidently work with this compound while minimizing risks and ensuring environmental responsibility.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
